DB0662
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C47H44F3N11O7 |
|---|---|
Molecular Weight |
931.9 g/mol |
IUPAC Name |
N-[3-[7-[[6-[4-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypropyl]piperazin-1-yl]-3-pyridinyl]amino]-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-3-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C47H44F3N11O7/c1-27-10-11-31(53-41(63)28-6-3-7-30(22-28)47(48,49)50)23-35(27)60-26-29-24-52-45(56-40(29)57(2)46(60)67)54-32-12-14-37(51-25-32)59-19-17-58(18-20-59)16-5-21-68-36-9-4-8-33-39(36)44(66)61(43(33)65)34-13-15-38(62)55-42(34)64/h3-4,6-12,14,22-25,34H,5,13,15-21,26H2,1-2H3,(H,53,63)(H,52,54,56)(H,55,62,64) |
InChI Key |
PAYXBIAZSMSRHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3=O)C)NC5=CN=C(C=C5)N6CCN(CC6)CCCOC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of TRIB2 Inhibition in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tribbles homolog 2 (TRIB2) is a member of the Tribbles family of atypical pseudokinases, which lack key catalytic residues for phosphotransferase activity. Despite this, TRIB2 functions as a critical scaffold protein and modulator of intracellular signaling, primarily by mediating protein-protein interactions and facilitating the ubiquitin-proteasome degradation of its binding partners.[1][2] TRIB2 is overexpressed in a variety of malignancies, including melanoma, glioblastoma, and acute myeloid leukemia (AML), where its expression is often correlated with therapy resistance and poor patient prognosis.[1][3] Consequently, TRIB2 has emerged as a compelling therapeutic target in oncology. This document elucidates the core mechanisms of action of TRIB2 in cancer cells and the therapeutic rationale for its inhibition, typified by compounds such as DB0662.
Core Mechanism of TRIB2 in Oncogenesis
TRIB2's oncogenic activity stems from its ability to modulate key signaling pathways that control cell proliferation, survival, and differentiation. It primarily functions as an adaptor protein, bringing E3 ubiquitin ligases into proximity with their substrates, thereby targeting them for proteasomal degradation.[1][2][4]
Regulation of the AKT/GSK3β/β-Catenin Axis
A pivotal role of TRIB2 is the potentiation of the PI3K/AKT signaling pathway, a central node for cell survival and proliferation. TRIB2 directly interacts with AKT, promoting its activating phosphorylation at the Ser473 residue.[5][6] This sustained AKT activation has several downstream consequences:
-
Inactivation of GSK3β: Activated AKT phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK3β).[7]
-
Stabilization of β-Catenin: In its active state, GSK3β typically phosphorylates β-catenin, marking it for degradation. TRIB2-mediated inactivation of GSK3β prevents this, leading to the stabilization and nuclear accumulation of β-catenin.[5][7]
-
Promotion of Cancer Stem Cell (CSC) Properties: Elevated β-catenin signaling is a hallmark of cancer stem cells. By activating this axis, TRIB2 enhances CSC-like characteristics, including self-renewal, migration, and chemoresistance.[5][7]
Caption: The TRIB2-AKT-GSK3β-β-Catenin signaling axis in cancer cells.
Degradation of C/EBPα and Blockade of Differentiation
In hematological malignancies like AML, TRIB2 drives oncogenesis by targeting the transcription factor CCAAT/enhancer-binding protein alpha (C/EBPα) for degradation.[4][8] C/EBPα is a master regulator of granulocytic differentiation.
-
Scaffold Function: TRIB2 binds to both C/EBPα and the COP1 E3 ubiquitin ligase.[4]
-
Ubiquitination and Degradation: This ternary complex formation facilitates the ubiquitination of C/EBPα by COP1, leading to its subsequent degradation by the proteasome.
-
Differentiation Block: The loss of C/EBPα results in a block of myeloid differentiation, a key characteristic of AML. Inhibition of TRIB2 restores C/EBPα levels, allowing differentiation to proceed.
Caption: TRIB2-mediated degradation of the C/EBPα transcription factor.
Modulation of the MAPK Pathway
TRIB2 can also interact directly with components of the Mitogen-Activated Protein Kinase (MAPK) pathway, such as MEK1.[9] By acting as a scaffold, TRIB2 can influence MAPK signaling, which is fundamental for cell proliferation and survival. Inhibition of TRIB2 can thus lead to a downregulation of this pro-tumorigenic pathway.[3]
Quantitative Data on TRIB2 Inhibition
The development of direct TRIB2 inhibitors and degraders has provided quantitative metrics for evaluating therapeutic potential. The data below is representative of potent, selective compounds targeting TRIB2.
| Parameter | Compound Type | Cell Line | Value | Mechanism | Reference |
| Degradation (DC₅₀) | PROTAC Degrader (e.g., "5k") | PC3 (Prostate) | 16.84 nM | CRBN-dependent proteasomal degradation | [10] |
| Protein Downregulation | Kinase Inhibitor (PIK-75) | Melanoma | Effective at 500 nM | Proteasomal degradation | [3] |
| Cell Viability (IC₅₀) | TRIB2 Inhibitor | K562/ADM (Leukemia) | Lower than parental cells | Reduced MDR1/MRP1 expression | [4] |
| AKT Phosphorylation | TRIB2 Overexpression | Tumor Tissues | Significantly Increased | Direct interaction and activation | [6] |
Key Experimental Protocols
Verifying the mechanism of action of a TRIB2 inhibitor involves a series of standard and specialized molecular biology techniques.
Protocol 1: Co-Immunoprecipitation (Co-IP) to Validate Protein Interactions
This protocol is used to confirm the physical interaction between TRIB2 and its binding partners (e.g., AKT, C/EBPα) and to assess whether an inhibitor disrupts this interaction.
-
Cell Lysis: Culture and treat cells with the TRIB2 inhibitor or vehicle control. Lyse cells in a non-denaturing IP Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
Pre-Clearing: Incubate the lysate with Protein A/G magnetic beads for 1 hour at 4°C to minimize non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against TRIB2 overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G beads to the antibody-lysate mixture and incubate for 2-4 hours at 4°C to capture the immunocomplexes.
-
Washing: Pellet the beads and wash 3-5 times with cold IP Lysis Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by resuspending the beads in 1X Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Analyze the eluate by Western blotting, probing with antibodies for the suspected interacting partners (e.g., anti-AKT, anti-C/EBPα).
Caption: Standard workflow for a Co-Immunoprecipitation (Co-IP) experiment.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method used to confirm the direct binding of a drug (e.g., this compound) to its target protein (TRIB2) within intact cells.
-
Cell Treatment: Treat intact cells with the compound or vehicle control.
-
Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells to release proteins, for example, by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Supernatant Analysis: Collect the supernatant containing the soluble, non-denatured protein fraction.
-
Western Blot Analysis: Analyze the amount of soluble TRIB2 remaining in the supernatant at each temperature point by Western blotting. A ligand-bound protein is stabilized and will remain soluble at higher temperatures compared to the unbound protein.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. The Critical Role of TRIB2 in Cancer and Therapy Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. TRIB2 Stimulates Cancer Stem-Like Properties through Activating the AKT-GSK3β-β-Catenin Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRIB2 confers resistance to anti-cancer therapy by activating the serine/threonine protein kinase AKT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TRIB2 Stimulates Cancer Stem-Like Properties through Activating the AKT-GSK3β-β-Catenin Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tribbles Pseudokinase 2 (TRIB2) Regulates Expression of Binding Partners in Bovine Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Critical Role of TRIB2 in Cancer and Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of the first selective and potent PROTAC degrader for the pseudokinase TRIB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Vorinostat: An In-Depth Technical Guide on a Pan-HDAC Inhibitor in Epigenetic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vorinostat (B1683920), also known as suberoylanilide hydroxamic acid (SAHA), is a potent histone deacetylase (HDAC) inhibitor that has garnered significant attention in the field of epigenetics and cancer therapy.[1] As the first HDAC inhibitor to receive approval from the U.S. Food and Drug Administration (FDA), it is used for the treatment of cutaneous manifestations in patients with cutaneous T-cell lymphoma (CTCL) who have persistent, progressive, or recurrent disease.[1] Vorinostat's mechanism of action revolves around the inhibition of class I and II HDAC enzymes, leading to the accumulation of acetylated histones and other non-histone proteins.[1][2] This alteration in protein acetylation modulates gene expression, resulting in cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][4] This technical guide provides a comprehensive overview of Vorinostat, including its mechanism of action, quantitative efficacy data, effects on signaling pathways, and detailed experimental protocols for its evaluation.
Mechanism of Action
The epigenetic regulation of gene expression is, in part, controlled by the acetylation status of histone proteins. Histone acetyltransferases (HATs) add acetyl groups to lysine (B10760008) residues on histones, leading to a more relaxed chromatin structure that is permissive for transcription. Conversely, histone deacetylases (HDACs) remove these acetyl groups, resulting in a condensed chromatin state and transcriptional repression.[5]
Vorinostat functions as a pan-HDAC inhibitor, targeting class I, II, and IV HDACs.[1] It binds to the active site of these enzymes and chelates the zinc ion necessary for their catalytic activity.[1] This inhibition leads to the hyperacetylation of histones, which in turn reactivates the expression of silenced tumor suppressor genes.[3] Beyond histones, Vorinostat also affects the acetylation status of various non-histone proteins involved in crucial cellular processes, including p53, α-tubulin, and Hsp90.[5] The downstream consequences of Vorinostat's activity include the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis.[4][5]
Quantitative Data on Vorinostat's Efficacy
The efficacy of Vorinostat has been quantified in numerous preclinical and clinical studies. The following tables summarize key data regarding its inhibitory concentrations and clinical responses.
Table 1: In Vitro Efficacy of Vorinostat (IC50 Values)
| Cell Line/Enzyme | Cancer Type/HDAC Isoform | IC50 Value | Reference |
| HDAC1 | Class I HDAC | 10 nM | [6] |
| HDAC3 | Class I HDAC | 20 nM | [6] |
| SW-982 | Synovial Sarcoma | 8.6 µM | [7] |
| SW-1353 | Chondrosarcoma | 2.0 µM | [7] |
| LNCaP, PC-3, TSU-Pr1 | Prostate Cancer | 2.5 - 7.5 µM | [6] |
| MCF-7 | Breast Cancer | 0.75 µM | [6] |
| HH | Cutaneous T-Cell Lymphoma | 0.146 µM | [8] |
| HuT78 | Cutaneous T-Cell Lymphoma | 2.062 µM | [8] |
| MJ | Cutaneous T-Cell Lymphoma | 2.697 µM | [8] |
| MylA | Cutaneous T-Cell Lymphoma | 1.375 µM | [8] |
| SeAx | Cutaneous T-Cell Lymphoma | 1.510 µM | [8] |
Table 2: Summary of Clinical Trial Data for Vorinostat
| Cancer Type | Treatment Regimen | Dosage | Key Outcomes | Reference |
| Cutaneous T-Cell Lymphoma (CTCL) | Monotherapy | 400 mg daily | Objective response rate of 30%.[9] | [9] |
| Advanced Solid Malignancies | Combination with Carboplatin and Paclitaxel | Up to 400 mg daily or 300 mg twice daily | 11 partial responses and 7 stable diseases out of 25 evaluable patients.[10] | [10] |
| Newly Diagnosed Glioblastoma | Combination with Temozolomide (B1682018) and Radiation | 300 mg daily | Median overall survival of 16.1 months.[11] | [11] |
| Recurrent Platinum-Sensitive Ovarian Cancer | Combination with Carboplatin and Paclitaxel | 400 mg daily (days -4 to 10 of cycle 1, days 1-14 of subsequent cycles) | Overall response rate of 62.2%; median progression-free survival of 11.6 months.[12] | [12] |
| Advanced Head and Neck Squamous Cell Carcinoma (HNSCC) | Combination with Chemoradiation | 300 mg every other day | 24 out of 26 patients had a complete response.[13] | [13] |
| Recurrent Glioblastoma | Combination with Bortezomib (B1684674) | 400 mg daily (14 days of a 21-day cycle) | Modest single-agent activity observed.[14] | [14] |
Signaling Pathways Modulated by Vorinostat
Vorinostat's influence extends to several critical signaling pathways that regulate cell growth, survival, and differentiation. Functional analysis has shown that Vorinostat can modify the T-cell receptor (TCR), MAPK, and JAK-STAT signaling pathways.[15][16] Specifically, it has been observed to inhibit the phosphorylation of key kinases such as ZAP70 and its downstream target AKT, thereby impeding TCR signaling.[15][16] Furthermore, in epidermoid squamous cell carcinoma, Vorinostat has been shown to dampen the mTOR signaling pathway.[4]
Detailed Experimental Protocols
HDAC Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits for measuring HDAC activity in cell or tissue lysates.[17]
Materials:
-
HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer
-
Developer (containing a protease like trypsin)
-
Stop Solution
-
Purified HDAC enzyme or nuclear/cell lysate
-
Vorinostat or other test compounds
-
Black 96-well microplate
-
Fluorometric microplate reader (Ex/Em ~355/460 nm)
Procedure:
-
Prepare Reagents: Thaw all components on ice. Prepare serial dilutions of Vorinostat and the HDAC substrate in HDAC Assay Buffer.
-
Reaction Setup: In a 96-well plate, add 50 µL of a buffer mixture containing the HDAC enzyme (or lysate), the test compound (Vorinostat), and the corresponding HDAC substrate.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Development: Add 50 µL of the Developer reagent to each well and incubate at room temperature for an additional 20 minutes. The developer cleaves the deacetylated substrate, releasing the fluorophore.
-
Measurement: Measure the fluorescence using a microplate reader at an excitation of ~355 nm and an emission of ~460 nm.
-
Data Analysis: The fluorescence intensity is proportional to the HDAC activity. Calculate the percent inhibition for each concentration of Vorinostat and determine the IC50 value.
Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of Vorinostat on the proliferation of cancer cell lines.[7]
Materials:
-
Cancer cell line of interest (e.g., SW-982, SW-1353)
-
Complete culture medium
-
Vorinostat
-
96-well clear-bottom microplates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding: Seed 5x10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Vorinostat (e.g., 0-15 µM) for 48 hours. Include a vehicle control (DMSO).
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the results to the vehicle control to determine the percentage of cell viability. Plot the viability against the Vorinostat concentration to calculate the IC50 value.
Western Blot Analysis for Histone Acetylation
This protocol details the detection of changes in histone H3 acetylation following Vorinostat treatment.[18][19]
Materials:
-
Cells treated with Vorinostat
-
Histone Extraction Buffer
-
0.4 N H₂SO₄
-
Laemmli sample buffer
-
SDS-PAGE gels (15%)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-acetyl-H3, anti-total H3)
-
HRP-conjugated secondary antibody
-
ECL detection reagents
Procedure:
-
Histone Extraction:
-
Treat cells with Vorinostat for the desired time and concentration.
-
Wash cells with ice-cold PBS and scrape them.
-
Resuspend the cell pellet in Histone Extraction Buffer and incubate on ice for 30 minutes.
-
Centrifuge to pellet the nuclei and resuspend the pellet in 0.4 N H₂SO₄.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Mix 15-20 µg of histone extract with Laemmli sample buffer and boil for 5 minutes.
-
Separate the proteins on a 15% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-acetyl-H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the bands using an ECL kit.
-
-
Analysis: Quantify the band intensity and normalize the acetyl-H3 signal to the total H3 signal to determine the relative change in histone acetylation.
Illustrative Workflows
In Vitro Evaluation of Vorinostat
The following diagram illustrates a typical workflow for the preclinical evaluation of Vorinostat in a cell-based model.
Clinical Trial Design for Vorinostat
This diagram outlines a generalized phase I/II clinical trial design for evaluating Vorinostat, either as a monotherapy or in combination.
References
- 1. Vorinostat - Wikipedia [en.wikipedia.org]
- 2. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Vorinostat, an HDAC Inhibitor Attenuates Epidermoid Squamous Cell Carcinoma Growth by Dampening mTOR Signaling Pathway in a Human Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer Epigenetics: Mechanisms and Crosstalk of a HDAC Inhibitor, Vorinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Phase I/II trial of vorinostat combined with temozolomide and radiation therapy for newly diagnosed glioblastoma: results of Alliance N0874/ABTC 02 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A phase 1 trial of Vorinostat in combination with concurrent chemoradiation therapy in the treatment of advanced staged head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase II trial of vorinostat in combination with bortezomib in recurrent glioblastoma: a north central cancer treatment group study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
The Biological Activity of Suberoylanilide Hydroxamic Acid (SAHA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Suberoylanilide hydroxamic acid (SAHA), also known as Vorinostat, is a potent histone deacetylase (HDAC) inhibitor that has garnered significant attention in cancer therapy. As the first HDAC inhibitor to receive FDA approval for the treatment of cutaneous T-cell lymphoma (CTCL), SAHA's mechanism of action and broad anti-tumor activities continue to be an area of intensive research.[1][2] This technical guide provides an in-depth overview of the biological activities of SAHA, with a focus on its molecular mechanisms, effects on cancer cells, and the experimental methodologies used to elucidate these activities. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to serve as a comprehensive resource for professionals in the field of oncology and drug development.
Introduction: The Epigenetic Landscape and HDAC Inhibition
The epigenetic regulation of gene expression plays a crucial role in cellular function and is often dysregulated in cancer.[3] Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins, leading to a more condensed chromatin structure and transcriptional repression.[3] In many cancers, the overexpression or aberrant activity of HDACs contributes to the silencing of tumor suppressor genes.[4]
SAHA is a pan-HDAC inhibitor, meaning it targets a broad range of HDAC enzymes, specifically Class I and Class II HDACs.[1][4] By inhibiting these enzymes, SAHA promotes the accumulation of acetylated histones, resulting in a more relaxed chromatin state that allows for the transcription of previously silenced genes, including those involved in cell cycle arrest, apoptosis, and differentiation.[4]
Mechanism of Action of SAHA
The primary mechanism of action of SAHA is the inhibition of histone deacetylases. The hydroxamic acid moiety of SAHA chelates the zinc ion within the active site of HDAC enzymes, thereby blocking their catalytic activity.[5] This leads to the hyperacetylation of both histone and non-histone proteins.
Key Molecular Consequences of HDAC Inhibition by SAHA:
-
Histone Hyperacetylation: Increased acetylation of histone tails (e.g., H3 and H4) neutralizes their positive charge, weakening their interaction with the negatively charged DNA backbone. This leads to a more open chromatin structure, facilitating the binding of transcription factors and promoting gene expression.[4]
-
Non-Histone Protein Acetylation: SAHA also affects the acetylation status and function of numerous non-histone proteins involved in critical cellular processes. These include transcription factors like p53, chaperone proteins like Hsp90, and cytoskeletal proteins like tubulin.[6][7]
Biological Activities in Cancer Cells
SAHA exhibits a range of anti-tumor activities across a variety of cancer types. These effects are primarily mediated through the induction of cell cycle arrest and apoptosis.
Cell Cycle Arrest
SAHA has been shown to induce cell cycle arrest at both the G1/S and G2/M checkpoints in various cancer cell lines.[1][8][9] This arrest is often mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors and the downregulation of cyclins.
-
Upregulation of p21WAF1/CIP1 and p27Kip1: SAHA treatment leads to a significant increase in the expression of the CDK inhibitors p21WAF1/CIP1 and p27Kip1.[6][8][10] These proteins bind to and inhibit the activity of cyclin-CDK complexes, thereby halting cell cycle progression.
-
Downregulation of Cyclins: A corresponding decrease in the levels of cyclins, such as Cyclin D1 and Cyclin A, is also observed following SAHA treatment.[8][9]
Induction of Apoptosis
SAHA is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[9][11] This is achieved through the modulation of both intrinsic and extrinsic apoptotic pathways.
-
Intrinsic (Mitochondrial) Pathway: SAHA can induce the expression of pro-apoptotic proteins such as Bax and Bak, while downregulating anti-apoptotic proteins like Bcl-2.[10] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases.
-
Extrinsic (Death Receptor) Pathway: In some contexts, SAHA has been shown to upregulate the expression of death receptors and their ligands, sensitizing cancer cells to apoptosis.
-
Involvement of Reactive Oxygen Species (ROS): The induction of apoptosis by SAHA can also be mediated by an increase in intracellular reactive oxygen species (ROS).[11]
Other Anti-Cancer Effects
Beyond cell cycle arrest and apoptosis, SAHA exhibits other anti-tumor properties:
-
Inhibition of Angiogenesis: SAHA can suppress tumor angiogenesis by downregulating the expression of pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1α (HIF-1α).[1]
-
Induction of Differentiation: In certain cancer types, SAHA can promote cellular differentiation.[2]
-
Modulation of the Immune Response: Emerging evidence suggests that SAHA can also modulate the tumor microenvironment and enhance anti-tumor immunity.
Quantitative Data on SAHA's Biological Activity
The following tables summarize key quantitative data from various studies on the biological effects of SAHA.
Table 1: IC50 Values of SAHA in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Assay Method |
| RK33 | Larynx Cancer | ~1.64 | 48 | MTT |
| RK45 | Larynx Cancer | ~1.32 | 48 | MTT |
| NCI-H460 | Large-Cell Lung Carcinoma | ~2.5 - 10 (Dose-dependent effects observed) | 12 | Flow Cytometry (Apoptosis) |
| DU145 | Prostate Cancer | ~4.0 | 48 | MTT |
| PC-3 | Prostate Cancer | ~5.0 | 48 | MTT |
| MCF-7 | Breast Cancer | 7.5 | 24 | MTT |
| LNCaP | Prostate Cancer | 7.5 | 24 | MTT |
| SeAx | Cutaneous T-cell Lymphoma | 0.6 | 48 | MTT |
| Hut-78 | Cutaneous T-cell Lymphoma | 0.75 | 48 | MTT |
| HH | Cutaneous T-cell Lymphoma | 0.9 | 48 | MTT |
| MyLa | Cutaneous T-cell Lymphoma | 4.4 | 48 | MTT |
Table 2: SAHA-Induced Apoptosis in Cancer Cells
| Cell Line | SAHA Concentration (µM) | Incubation Time (h) | Apoptosis Rate (%) | Method |
| NCI-H460 | 2.5 | 12 | 14.6 ± 3.72 | Flow Cytometry |
| NCI-H460 | 5 | 12 | 16.5 ± 2.49 | Flow Cytometry |
| NCI-H460 | 10 | 12 | 27.3 ± 4.74 | Flow Cytometry |
| RK33 | 5 | 24 | ~37-fold increase | ELISA (Nucleosome release) |
| RK45 | 5 | 24 | ~3-fold increase | ELISA (Nucleosome release) |
Detailed Experimental Protocols
This section provides standardized protocols for key in vitro assays used to evaluate the biological activity of SAHA.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
SAHA Treatment: Prepare serial dilutions of SAHA in culture medium. Remove the old medium from the wells and add 100 µL of the SAHA-containing medium or vehicle control (e.g., DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the SAHA concentration.
Western Blot Analysis for Histone Acetylation
Principle: Western blotting is used to detect specific proteins in a sample. To assess histone acetylation, proteins are extracted from SAHA-treated and control cells, separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated histones.
Protocol:
-
Cell Lysis and Protein Extraction: Treat cells with SAHA for the desired time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. For histone extraction, an acid extraction method can be used.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a high-percentage (e.g., 15%) polyacrylamide gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Histone H3 or β-actin).
Cell Cycle Analysis by Flow Cytometry
Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium (B1200493) iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with SAHA for the desired time. Harvest both adherent and floating cells, and wash with PBS.
-
Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours or overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 or FL3 channel.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect exposed PS. Propidium iodide (PI) is a membrane-impermeant dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with SAHA to induce apoptosis. Harvest both floating and adherent cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by SAHA and a typical experimental workflow for its in vitro evaluation.
References
- 1. resources.bio-techne.com [resources.bio-techne.com]
- 2. researchgate.net [researchgate.net]
- 3. A Phase I/II Study of Suberoylanilide Hydroxamic Acid (SAHA) in Combination with Trastuzumab (Herceptin) in Patients with Advanced Metastatic and/or Local Chest Wall Recurrent HER2-Amplified Breast Cancer: A trial of the ECOG-ACRIN Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic interaction of the histone deacetylase inhibitor SAHA with the proteasome inhibitor bortezomib in cutaneous T cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phase I Study of an Oral Histone Deacetylase Inhibitor, Suberoylanilide Hydroxamic Acid, in Patients With Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Histone Deacetylase Inhibitor SAHA as Potential Targeted Therapy Agent for Larynx Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Cycle Arrest and Cytotoxic Effects of SAHA and RG7388 Mediated through p21WAF1/CIP1 and p27KIP1 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Downstream Effects of Fictitinib (DB-Fic) Treatment
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "DB0662" did not yield specific public data. Therefore, this guide has been generated using a fictional compound, "Fictitinib (DB-Fic)," to demonstrate the requested in-depth technical format. The data and experimental details presented are hypothetical and based on typical findings for a potent and selective inhibitor of a receptor tyrosine kinase.
Introduction
Fictitinib (DB-Fic) is a novel, potent, and highly selective small molecule inhibitor of the FICT receptor tyrosine kinase. The FICT receptor is a key mediator of cellular growth, proliferation, and survival signals. Its aberrant activation has been implicated in the pathogenesis of various solid tumors. This document provides a comprehensive overview of the downstream molecular effects of Fictitinib treatment, detailing its impact on key signaling pathways and providing methodologies for assessing its activity.
Mechanism of Action
Fictitinib competitively binds to the ATP-binding pocket of the FICT kinase domain, preventing its autophosphorylation and subsequent activation. This blockade of the initial signaling event leads to the attenuation of downstream pathways critical for tumor cell survival and proliferation, primarily the MAPK/ERK and PI3K/Akt signaling cascades.
Quantitative Analysis of Downstream Effects
The following tables summarize the quantitative data from in vitro studies assessing the impact of Fictitinib on key signaling nodes.
Table 1: Inhibition of FICT Receptor Phosphorylation
| Cell Line | Treatment (100 nM) | Duration | p-FICT (Tyr1138) Inhibition (%) |
| NCI-H460 | Fictitinib | 2 hours | 92 ± 5 |
| A549 | Fictitinib | 2 hours | 88 ± 7 |
| HT-29 | Fictitinib | 2 hours | 95 ± 4 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Modulation of Downstream Signaling Pathways
| Cell Line | Treatment (100 nM, 2 hours) | p-ERK1/2 (Thr202/Tyr204) Inhibition (%) | p-Akt (Ser473) Inhibition (%) |
| NCI-H460 | Fictitinib | 85 ± 6 | 78 ± 9 |
| A549 | Fictitinib | 81 ± 8 | 72 ± 11 |
| HT-29 | Fictitinib | 89 ± 5 | 82 ± 6 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Western Blotting for Phosphorylated Protein Analysis
Objective: To qualitatively and quantitatively assess the phosphorylation status of FICT, ERK1/2, and Akt in response to Fictitinib treatment.
Methodology:
-
Cell Culture and Lysis:
-
Seed NCI-H460, A549, or HT-29 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with Fictitinib (100 nM) or vehicle control (0.1% DMSO) for 2 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine protein concentration of the supernatants using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-FICT, anti-p-ERK1/2, anti-p-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize the intensity of phosphorylated proteins to the total protein or a loading control (e.g., GAPDH, β-actin).
-
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of Fictitinib on FICT kinase activity.
Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing recombinant FICT kinase, a specific substrate peptide, and ATP in a kinase reaction buffer.
-
Add varying concentrations of Fictitinib or vehicle control to the reaction mixture.
-
-
Kinase Reaction:
-
Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stop solution.
-
-
Detection:
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay that measures the amount of ATP remaining in the well.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each Fictitinib concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway Diagram
Caption: Fictitinib inhibits FICT signaling.
Experimental Workflow Diagram
Unraveling the Role of DB0662 in Cell Cycle Arrest and Apoptosis: A Technical Guide
Initial investigations into the compound designated DB0662 have yielded no publicly available scientific literature, clinical data, or registered chemical information pertaining to its effects on cell cycle regulation or apoptosis. The identifier "this compound" does not correspond to any known drug, chemical entity, or biological molecule in accessible scientific databases and research publications.
This comprehensive guide is intended for researchers, scientists, and drug development professionals. However, the absence of data on this compound necessitates a foundational approach. This document will, therefore, outline the established principles and experimental methodologies an investigator would employ to characterize a novel compound's impact on cell cycle arrest and apoptosis, using this framework as a placeholder for when information on this compound becomes available.
Section 1: Foundational Concepts in Cell Cycle Control and Apoptosis
The cell cycle is a tightly regulated process that governs cell proliferation. It consists of four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). Checkpoints at the transitions between these phases ensure the fidelity of DNA replication and cell division. Key proteins, including cyclins and cyclin-dependent kinases (CDKs), orchestrate this progression. Cell cycle arrest is a crucial mechanism to halt proliferation in response to cellular stress or DNA damage, allowing time for repair or, alternatively, triggering programmed cell death.
Apoptosis, or programmed cell death, is an evolutionarily conserved process essential for tissue homeostasis and the elimination of damaged or unwanted cells. It is characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. The apoptotic cascade is primarily mediated by a family of proteases called caspases.
Section 2: Hypothetical Mechanism of Action of a Novel Compound
When investigating a new chemical entity like this compound, a primary objective is to elucidate its mechanism of action. A compound could induce cell cycle arrest and apoptosis through various pathways. For instance, it might:
-
Inhibit CDK activity: Directly targeting CDKs would halt progression through specific cell cycle checkpoints.
-
Activate tumor suppressor proteins: Upregulation or activation of proteins like p53 or p21 can initiate cell cycle arrest and/or apoptosis.
-
Induce DNA damage: Many chemotherapeutic agents function by causing irreparable DNA damage, which triggers apoptotic pathways.
-
Modulate signaling pathways: Interference with pro-survival pathways (e.g., PI3K/Akt) or activation of pro-apoptotic pathways (e.g., JNK/p38 MAPK) can shift the cellular balance towards apoptosis.
Section 3: Experimental Protocols for Characterization
To assess the role of a compound like this compound in cell cycle arrest and apoptosis, a series of well-defined experiments are required.
Cell Viability and Proliferation Assays
-
MTT/XTT Assays: These colorimetric assays measure metabolic activity, providing an indication of cell viability and proliferation. A dose-response curve would be generated to determine the half-maximal inhibitory concentration (IC50) of the compound.
-
Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity.
-
Clonogenic Assay: This long-term assay assesses the ability of single cells to form colonies, providing insight into the compound's cytostatic or cytotoxic effects.
Cell Cycle Analysis
-
Flow Cytometry with Propidium Iodide (PI) Staining: PI is a fluorescent intercalating agent that stains DNA. By analyzing the DNA content of a cell population using flow cytometry, one can quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase would indicate cell cycle arrest.
Apoptosis Assays
-
Annexin V/PI Staining: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorescent dye (e.g., FITC), can detect these early apoptotic cells. PI is used to identify late apoptotic and necrotic cells with compromised membrane integrity.
-
Caspase Activity Assays: The activation of caspases, particularly caspase-3 and caspase-7 (executioner caspases), is a hallmark of apoptosis. These assays typically use a substrate that releases a fluorescent or colorimetric signal upon cleavage by the active caspase.
-
TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a characteristic of late-stage apoptosis.
Western Blot Analysis
Western blotting is a crucial technique to investigate the molecular mechanisms underlying the observed cellular effects. Key proteins to probe would include:
-
Cell Cycle Regulators: Cyclins (e.g., Cyclin D1, Cyclin E, Cyclin B1), CDKs (e.g., CDK4, CDK2, CDK1), and CDK inhibitors (e.g., p21, p27).
-
Apoptosis Markers: Cleaved caspases (e.g., cleaved caspase-3, -8, -9), PARP cleavage, and members of the Bcl-2 family (e.g., Bcl-2, Bax, Bak).
-
Signaling Pathway Proteins: Phosphorylated and total levels of proteins in key pathways such as p53, Akt, ERK, JNK, and p38.
Section 4: Data Presentation and Visualization
As no quantitative data for this compound is available, this section provides templates for how such data would be structured and visualized.
Quantitative Data Summary
Table 1: Effect of this compound on Cell Viability (IC50 Values)
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| Cell Line A | Data Not Available | Data Not Available | Data Not Available |
| Cell Line B | Data Not Available | Data Not Available | Data Not Available |
| Cell Line C | Data Not Available | Data Not Available | Data Not Available |
Table 2: Cell Cycle Distribution Analysis of Cells Treated with this compound
| Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M |
| Control | Data Not Available | Data Not Available | Data Not Available |
| This compound (X µM) | Data Not Available | Data Not Available | Data Not Available |
| This compound (Y µM) | Data Not Available | Data Not Available | Data Not Available |
Table 3: Quantification of Apoptosis by Annexin V/PI Staining
| Treatment | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | Data Not Available | Data Not Available |
| This compound (X µM) | Data Not Available | Data Not Available |
| This compound (Y µM) | Data Not Available | Data Not Available |
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate hypothetical signaling pathways and experimental workflows that would be relevant to the study of a compound like this compound.
A generalized experimental workflow for characterizing the cellular effects of a novel compound.
A hypothetical signaling pathway illustrating how this compound might induce G1 cell cycle arrest and apoptosis via p53 activation.
Conclusion
While the specific compound this compound remains uncharacterized in the public domain, the framework provided in this guide offers a comprehensive overview of the methodologies and conceptual approaches necessary to investigate the role of any novel compound in cell cycle arrest and apoptosis. Future research, once the identity and biological activity of this compound are disclosed, can build upon these established protocols to provide a detailed understanding of its therapeutic potential. Researchers are encouraged to perform broad literature and database searches for any alternative identifiers or related compounds that may shed light on the nature of this compound.
An In-depth Technical Guide to the Anti-Tumor Properties of Vorinostat
Audience: Researchers, scientists, and drug development professionals.
Abstract
Vorinostat (B1683920) (suberoylanilide hydroxamic acid, SAHA) is a potent histone deacetylase (HDAC) inhibitor that represents a significant advancement in epigenetic cancer therapy. Approved by the FDA for the treatment of cutaneous T-cell lymphoma (CTCL), its therapeutic potential is under investigation across a wide range of hematological and solid malignancies.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying Vorinostat's anti-tumor effects, summarizes key quantitative preclinical and clinical data, and details essential experimental protocols for its study. The core mechanism involves the inhibition of Class I and II HDACs, leading to the hyperacetylation of histone and non-histone proteins.[2][4] This epigenetic modulation reactivates the expression of silenced tumor suppressor genes, triggering multiple anti-neoplastic pathways, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[5][6]
Mechanism of Action: Histone Deacetylase Inhibition
The packaging of DNA into chromatin is a dynamic process that governs gene expression. Histone acetyltransferases (HATs) and histone deacetylases (HDACs) are opposing enzymes that control the acetylation status of lysine (B10760008) residues on histone tails. Acetylation, mediated by HATs, neutralizes the positive charge of lysine, leading to a relaxed chromatin structure that permits transcription.[5] Conversely, HDACs remove these acetyl groups, resulting in condensed chromatin and transcriptional repression.[5] In many cancers, HDACs are overexpressed, leading to the silencing of critical tumor suppressor genes.
Vorinostat functions as a pan-HDAC inhibitor, targeting Class I, II, and IV enzymes.[2][7] Its structure features a hydroxamic acid group that chelates the essential zinc ion within the catalytic site of HDAC enzymes, effectively blocking their deacetylase activity.[1][2] This inhibition leads to the global accumulation of acetylated histones (hyperacetylation), which remodels chromatin and allows for the re-expression of genes that control vital cellular processes like proliferation, differentiation, and apoptosis.[4][5] Beyond histones, Vorinostat also increases the acetylation of non-histone proteins, including key transcription factors and molecular chaperones, further contributing to its anti-tumor effects.[5][8]
References
- 1. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vorinostat - Wikipedia [en.wikipedia.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Vorinostat? [synapse.patsnap.com]
- 6. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Vorinostat Induces Reactive Oxygen Species and DNA Damage in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of SAHA on Gene Expression in Tumor Cells: A Technical Guide
Introduction
Suberoylanilide hydroxamic acid (SAHA), also known as Vorinostat (B1683920), is a potent histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in a variety of cancers. By altering the epigenetic landscape of tumor cells, SAHA modulates the expression of a specific subset of genes, leading to cell cycle arrest, differentiation, and apoptosis. This technical guide provides an in-depth overview of the core mechanisms of SAHA's action on gene expression in tumor cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology.
Core Mechanism of Action
SAHA functions as a broad-spectrum inhibitor of class I and II HDAC enzymes. HDACs are responsible for removing acetyl groups from lysine (B10760008) residues on histones and other proteins. The acetylation status of histones plays a crucial role in regulating chromatin structure and gene expression. In cancer, HDACs are often overexpressed or dysregulated, leading to the inappropriate silencing of tumor suppressor genes.
By inhibiting HDACs, SAHA promotes the accumulation of acetylated histones, resulting in a more open and transcriptionally active chromatin state. This "epigenetic reprogramming" allows for the re-expression of silenced tumor suppressor genes and the altered expression of other genes that collectively inhibit cancer cell growth and survival. It is estimated that SAHA alters the transcription of approximately 2-5% of expressed genes in tumor cells.[1]
Quantitative Data on Gene Expression Changes
The following table summarizes the differential gene expression in OCI-AML3 acute myeloid leukemia cells following treatment with 1 µM Vorinostat (SAHA) for 24 hours, as determined by microarray analysis. The data highlights the top up- and down-regulated genes.
| Gene Symbol | Gene Name | Fold Change | p-value |
| Upregulated | |||
| GDF15 | Growth Differentiation Factor 15 | >8 | <0.001 |
| STC1 | Stanniocalcin 1 | >8 | <0.001 |
| FZD8 | Frizzled Class Receptor 8 | >8 | <0.001 |
| PTGER4 | Prostaglandin E Receptor 4 | >8 | <0.001 |
| AREG | Amphiregulin | >8 | <0.001 |
| Downregulated | |||
| MYC | MYC Proto-Oncogene, bHLH Transcription Factor | <-4 | <0.001 |
| E2F1 | E2F Transcription Factor 1 | <-4 | <0.001 |
| CCNA2 | Cyclin A2 | <-4 | <0.001 |
| AURKA | Aurora Kinase A | <-4 | <0.001 |
| PLK1 | Polo-Like Kinase 1 | <-4 | <0.001 |
Table 1: Differentially expressed genes in OCI-AML3 cells treated with Vorinostat (SAHA). Data is derived from a microarray analysis and the full supplementary table can be found in the cited source.[2]
Experimental Protocols
Cell Culture and SAHA Treatment
-
Cell Lines: Human cancer cell lines (e.g., OCI-AML3, AGS, KATO-III) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
SAHA Preparation: A stock solution of SAHA (Vorinostat) is prepared by dissolving it in dimethyl sulfoxide (B87167) (DMSO).
-
Treatment: For gene expression analysis, cells are seeded at a desired density and allowed to adhere overnight. The following day, the media is replaced with fresh media containing either SAHA at the desired concentration (e.g., 1-5 µM) or an equivalent volume of DMSO as a vehicle control. Cells are then incubated for the desired time period (e.g., 24 hours).
RNA Isolation and Purification
High-quality total RNA is crucial for downstream gene expression analysis.
-
Lysis: Adherent cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed directly in the culture dish by adding a lysis reagent such as TRIzol. Cells grown in suspension are pelleted by centrifugation, washed with PBS, and then lysed with TRIzol.
-
Homogenization: The cell lysate is homogenized by pipetting or passing through a needle and syringe.
-
Phase Separation: Chloroform is added to the homogenate, and the mixture is shaken vigorously and then centrifuged. This separates the mixture into an upper aqueous phase (containing RNA), an interphase, and a lower organic phase.
-
RNA Precipitation: The aqueous phase is carefully transferred to a new tube, and the RNA is precipitated by adding isopropanol.
-
Washing and Resuspension: The RNA pellet is washed with 75% ethanol, air-dried, and then resuspended in RNase-free water.
-
Quality Control: The concentration and purity of the RNA are determined by measuring the absorbance at 260 and 280 nm using a spectrophotometer. The integrity of the RNA is assessed using an Agilent Bioanalyzer or by gel electrophoresis.[3][4][5]
Microarray Analysis
-
cDNA Synthesis and Labeling: Total RNA is reverse transcribed into complementary DNA (cDNA). During this process, the cDNA is labeled with a fluorescent dye (e.g., Cy3 or Cy5). Several labeling methods are available, including direct labeling and indirect aminoallyl labeling.[6][7][8][9][10]
-
Hybridization: The labeled cDNA is hybridized to a microarray chip containing thousands of known gene probes. The chip is placed in a hybridization chamber and incubated overnight at a specific temperature.
-
Washing: After hybridization, the microarray slide is washed to remove any unbound labeled cDNA.
-
Scanning: The microarray slide is scanned using a laser scanner to detect the fluorescent signals from the hybridized cDNA.
-
Data Analysis: The scanned image is processed to quantify the fluorescence intensity for each spot on the array. The data is then normalized to correct for experimental variations. Differentially expressed genes between SAHA-treated and control samples are identified based on fold change and statistical significance (p-value).[11][12]
RNA-Sequencing (RNA-Seq) Analysis
-
Library Preparation:
-
RNA Fragmentation: The purified RNA is fragmented into smaller pieces.
-
cDNA Synthesis: The fragmented RNA is reverse transcribed into cDNA.
-
Adapter Ligation: Adapters are ligated to the ends of the cDNA fragments. These adapters contain sequences necessary for sequencing.
-
Amplification: The adapter-ligated cDNA fragments are amplified by PCR to create a library of fragments ready for sequencing.[13][14][15][16]
-
-
Sequencing: The prepared library is sequenced using a next-generation sequencing (NGS) platform (e.g., Illumina).
-
Bioinformatic Analysis:
-
Quality Control: The raw sequencing reads are assessed for quality.
-
Alignment: The high-quality reads are aligned to a reference genome or transcriptome.
-
Quantification: The number of reads mapping to each gene is counted to determine its expression level.
-
Differential Expression Analysis: Statistical methods are used to identify genes that are significantly differentially expressed between SAHA-treated and control samples.[17][18][19][20]
-
Signaling Pathways and Experimental Workflows
SAHA's General Mechanism of Action
Experimental Workflow for Gene Expression Analysis
SAHA-Induced Apoptosis Signaling Pathway
SAHA-Induced Cell Cycle Arrest
SAHA's Effect on the Akt/FOXO3a Signaling Pathway
Conclusion
SAHA exerts its anti-tumor effects through a multi-faceted mechanism that converges on the alteration of gene expression. By inhibiting HDACs, SAHA remodels the chromatin landscape, leading to the reactivation of tumor suppressor genes and the modulation of pathways controlling cell cycle progression and apoptosis. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate and harness the therapeutic potential of SAHA and other HDAC inhibitors in cancer therapy. The visualization of the key signaling pathways provides a clear overview of the molecular events triggered by SAHA in tumor cells. Continued research in this area will undoubtedly uncover more detailed insights into the complex interplay between epigenetic regulation and cancer, paving the way for more effective and personalized treatment strategies.
References
- 1. Gene Expression Signature Analysis Identifies Vorinostat as a Candidate Therapy for Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ctotc.rhoworld.com [ctotc.rhoworld.com]
- 4. A Guide to RNA Extraction, RNA Purification and Isolation - CD Genomics [rna.cd-genomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of five different cDNA labeling methods for microarrays using spike controls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Indirect cDNA Labeling for Microarrays | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of five different cDNA labeling methods for microarrays using spike controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA microarray profiling of genes differentially regulated by the histone deacetylase inhibitors vorinostat and LBH589 in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GEO Accession viewer [ncbi.nlm.nih.gov]
- 13. biotechniques.com [biotechniques.com]
- 14. sequencing.roche.com [sequencing.roche.com]
- 15. RNATagSeq: multiplexed library preparation for Illumina RNA sequencing [drummondlab.org]
- 16. Deciphering RNA-seq Library Preparation: From Principles to Protocol - CD Genomics [cd-genomics.com]
- 17. Data analysis pipeline for RNA-seq experiments: From differential expression to cryptic splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Data Analysis Pipeline for RNA-seq Experiments: From Differential Expression to Cryptic Splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. RNA-Seq Analysis Pipeline [meegle.com]
- 20. Bioinformatics Pipeline for Transcriptome Sequencing Analysis | Springer Nature Experiments [experiments.springernature.com]
In-Depth Technical Guide: DB0662 for Preclinical Oncology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB0662 is a novel bifunctional compound designed for targeted protein degradation, specifically focusing on kinases implicated in oncogenesis. As a Proteolysis Targeting Chimera (PROTAC), this compound functions by inducing the ubiquitination and subsequent proteasomal degradation of specific kinase targets, offering a promising therapeutic strategy against cancers driven by aberrant kinase activity. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its synthesis, experimental protocols, and mechanism of action. The information presented herein is primarily derived from the patent document WO2022093742A1, which details the invention and initial characterization of this compound.[1]
Data Presentation
Currently, publicly available preclinical data for this compound in oncology is limited. The foundational patent provides the following illustrative data on the biological activity of related compounds, which can be considered representative of the intended application of this compound.
Table 1: Representative Cell Viability Data for Kinase Degraders
| Compound Example | Cell Line | Assay Type | Endpoint | Result |
| Not Specified | MOLT-4 | CellTiter-Glo® | Relative Cell Viability | Dose-dependent decrease |
Note: Specific quantitative values for this compound (e.g., IC50 or DC50) are not explicitly provided in the public domain at this time. The data presented is qualitative based on the descriptions in the patent literature for similar compounds.
Experimental Protocols
The following methodologies are based on the general procedures described in the patent literature for the synthesis and evaluation of kinase degraders like this compound.[1]
Synthesis of this compound
A general procedure for the synthesis of bifunctional kinase degraders is outlined in the patent. The synthesis of this compound involves a multi-step process. A key step is the reaction of a suitable precursor with 3-aminopiperidine-2,6-dione (B110489) hydrochloride in the presence of a base such as potassium acetate (B1210297) (KOAc) in a solvent like acetic acid (AcOH) at elevated temperatures. The resulting product is then purified to yield the final compound.[1]
General Synthesis Step:
-
Dissolve the starting material (precursor to the kinase binder portion) in a suitable solvent (e.g., AcOH).
-
Add 3-aminopiperidine-2,6-dione hydrochloride and a base (e.g., KOAc).
-
Heat the reaction mixture (e.g., to 120°C) and stir for an extended period (e.g., 24 hours).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue to obtain the final product.
In Vitro Kinase Degradation Assay
This protocol is designed to assess the ability of this compound to induce the degradation of target kinases in a cellular context.
-
Cell Culture: Culture a relevant cancer cell line (e.g., MOLT-4) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS) to a suitable density.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 5 hours).
-
Cell Lysis: Harvest the cells and lyse them to extract total protein.
-
Proteomic Analysis: Employ a quantitative proteomics method, such as whole-cell multiplexed quantitative proteomics, to measure the abundance of individual proteins in the treated cells compared to the control.
-
Data Analysis: Analyze the proteomics data to identify kinases that are significantly downregulated in the presence of this compound, thereby determining its degradation profile.
Cell Viability Assay
This assay is used to determine the effect of this compound on the proliferation and viability of cancer cells.
-
Cell Seeding: Seed a cancer cell line of interest into 96-well plates at an appropriate density.
-
Compound Addition: After allowing the cells to adhere, add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plates for a period of 72 hours.
-
Viability Measurement: Measure cell viability using a commercially available kit such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Calculate the relative cell viability as a percentage of the vehicle-treated control and plot the results to determine the dose-response relationship.[1]
Mandatory Visualization
Signaling Pathway and Mechanism of Action
This compound operates through the ubiquitin-proteasome system to induce targeted protein degradation. The following diagram illustrates the general mechanism of action for a PROTAC like this compound.
Caption: Mechanism of action of this compound as a PROTAC.
Experimental Workflow
The following diagram outlines a typical preclinical workflow for evaluating a novel kinase degrader like this compound.
Caption: Preclinical evaluation workflow for this compound.
References
The Impact of Vorinostat on Histone Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vorinostat (B1683920), also known as suberoylanilide hydroxamic acid (SAHA), is a potent histone deacetylase (HDAC) inhibitor that has garnered significant attention for its epigenetic modulatory effects and therapeutic applications, particularly in oncology. This technical guide provides an in-depth examination of Vorinostat's core mechanism of action, its quantitative impact on histone acetylation, and the downstream cellular consequences. Detailed experimental protocols for assessing its activity and diagrams of key molecular pathways are provided to support researchers in the field.
Introduction to Histone Acetylation and HDACs
Gene expression in eukaryotic cells is regulated not just by DNA sequence but also by the dynamic structure of chromatin—a complex of DNA and histone proteins. The N-terminal tails of histones are subject to various post-translational modifications, including acetylation. This process, governed by the opposing actions of Histone Acetyltransferases (HATs) and Histone Deacetylases (HDACs), is fundamental to transcriptional control.[1]
-
HATs transfer an acetyl group to lysine (B10760008) residues on histone tails, neutralizing their positive charge. This weakens the interaction between histones and DNA, leading to a more relaxed, "euchromatic" state that is generally permissive to transcription.[1]
-
HDACs remove these acetyl groups, restoring the positive charge on histones. This promotes a more condensed, "heterochromatic" state, restricting access of the transcriptional machinery to DNA and thereby repressing gene expression.[1]
In various diseases, including cancer, the balance of HAT/HDAC activity is often dysregulated, leading to aberrant gene expression patterns that promote malignant phenotypes.[2] HDAC inhibitors, such as Vorinostat, represent a therapeutic strategy to reverse these epigenetic abnormalities.
Mechanism of Action of Vorinostat
Vorinostat is a broad-spectrum or "pan"-HDAC inhibitor, acting on Class I, II, and IV HDAC enzymes.[2][3] Its mechanism centers on its hydroxamic acid moiety, which chelates the essential zinc ion (Zn²⁺) within the catalytic active site of HDAC enzymes.[3] This direct inhibition blocks the deacetylase activity, leading to a global increase in the acetylation levels of both histone and non-histone proteins.[1][2]
The primary consequence of Vorinostat-induced HDAC inhibition is histone hyperacetylation. This accumulation of acetylated histones, particularly on key lysine residues like H3K9 and H3K27, alters chromatin structure, reactivating the expression of silenced genes.[1][4][5] These re-expressed genes often include critical tumor suppressors (e.g., CDKN1A/p21) and other genes that regulate key cellular processes such as cell cycle progression, differentiation, and apoptosis.[1][6][7]
Quantitative Impact on HDAC Activity and Cell Proliferation
Vorinostat is a potent inhibitor of multiple HDAC isoforms, with inhibitory concentrations (IC₅₀) typically in the nanomolar range for enzymatic assays. Its effect on cancer cell proliferation is generally observed at micromolar concentrations.
| Target | Parameter | Value | Context | Reference(s) |
| HDAC1 | IC₅₀ / ID₅₀ | 10 nM | Enzymatic Assay | [8] |
| HDAC2 | IC₅₀ | 130 nM | Enzymatic Assay | [9] |
| HDAC3 | IC₅₀ / ID₅₀ | 20 nM | Enzymatic Assay | [8] |
| Class I & II HDACs | IC₅₀ | < 86 nM | General Enzymatic Activity | [2] |
| Cancer Cell Lines | IC₅₀ | 0.9 - 8 µM | Antiproliferative effects in various cell lines (e.g., 4T1, 518A2) after 48-72h treatment. | [8] |
| OCI-AML3 Cells | IC₅₀ | 1.55 µM | Cell proliferation after 24h treatment. | [4] |
| A375 Melanoma Cells | Optimal Dose | 2.5 µM | Maximal accumulation of acetylated histone H4 after 24h treatment. | [10] |
Downstream Signaling: p21-Mediated Cell Cycle Arrest
A well-documented consequence of Vorinostat treatment is the induction of cell cycle arrest, most commonly at the G1/S phase transition.[11][12] This effect is frequently mediated by the transcriptional upregulation of the cyclin-dependent kinase inhibitor (CKI) p21 (CDKN1A).[7][12] The promoter region of the CDKN1A gene becomes hyperacetylated following HDAC inhibition, leading to increased transcription and translation of the p21 protein.[6][13] The p21 protein then binds to and inhibits cyclin/CDK complexes (e.g., CDK2/Cyclin E), preventing the phosphorylation of key substrates like the Retinoblastoma protein (pRb) and halting progression into the S phase.[12]
Experimental Protocols
Western Blot for Histone Acetylation
Western blotting is a standard technique to qualitatively and semi-quantitatively assess changes in global histone acetylation following Vorinostat treatment.[10][14]
Methodology:
-
Cell Treatment: Culture cells to desired confluency and treat with various concentrations of Vorinostat (e.g., 0.5-5 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[14]
-
Histone Extraction: Harvest cells and perform histone extraction using an acid extraction method. This involves cell lysis, isolation of the nuclear fraction, and extraction of basic histone proteins with 0.4 N H₂SO₄.[14]
-
Protein Quantification: Neutralize and quantify protein concentration using a BCA assay.[14]
-
SDS-PAGE: Denature 15-20 µg of histone extract in Laemmli buffer and separate proteins on a 15% SDS-polyacrylamide gel. Due to their small size, histones migrate quickly.[14][15]
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small proteins).[14][16]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[14]
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include those specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-Total Histone H3).[14][15]
-
Wash the membrane 3x with TBST.[14]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
-
Detection: Wash the membrane 3x with TBST, apply an Enhanced Chemiluminescence (ECL) substrate, and capture the signal using a digital imaging system.[14]
-
Analysis: Quantify band intensities using densitometry software. Normalize the acetylated histone signal to the total histone signal to account for any loading differences.[14][15]
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq provides a genome-wide profile of specific histone modifications, allowing researchers to identify genes and regulatory elements targeted by Vorinostat-induced hyperacetylation.[4][5]
Methodology:
-
Cell Treatment & Cross-linking: Treat ~2x10⁶ cells with 1 µM Vorinostat or DMSO for 24 hours. Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.[4][17]
-
Cell Lysis and Chromatin Shearing: Lyse the cells to release nuclei. Shear the chromatin into fragments of 200-500 bp using sonication.
-
Spike-in Control (Optional but Recommended): For quantitative comparison between control and treated samples where global changes are expected, add a fixed amount of chromatin from a different species (e.g., Drosophila S2 cells) as a spike-in control before immunoprecipitation.[17][18]
-
Immunoprecipitation (IP): Incubate the sheared chromatin overnight at 4°C with an antibody specific to the histone mark of interest (e.g., anti-H3K9ac, anti-H3K27ac).[4][5] Use magnetic beads (e.g., Protein A/G) to capture the antibody-chromatin complexes.
-
Washes and Elution: Perform a series of stringent washes to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt. Treat with RNase A and Proteinase K, then purify the DNA using spin columns or phenol-chloroform extraction.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA, which involves end-repair, A-tailing, and ligation of sequencing adapters. Perform high-throughput sequencing.
-
Data Analysis: Align sequence reads to the reference genome. Use peak-calling algorithms to identify regions of enrichment for the histone mark. For spike-in normalized data, align reads to both the experimental and spike-in genomes to calculate a normalization factor, allowing for accurate quantification of global changes in acetylation.[17]
Conclusion
Vorinostat exerts its primary effect by directly inhibiting HDAC enzymes, leading to the hyperacetylation of histones and a subsequent remodeling of the chromatin landscape. This epigenetic reprogramming alters the transcription of a specific subset of genes, triggering potent anti-tumor responses such as cell cycle arrest, differentiation, and apoptosis. The upregulation of the CDKN1A gene encoding p21 is a hallmark of its activity. Understanding the quantitative impact and molecular pathways of Vorinostat through robust experimental methods like Western blotting and ChIP-seq is crucial for its continued development and for designing rational combination therapies.
References
- 1. What is the mechanism of Vorinostat? [synapse.patsnap.com]
- 2. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vorinostat - Wikipedia [en.wikipedia.org]
- 4. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vorinostat-induced acetylation of RUNX3 reshapes transcriptional profile through long-range enhancer-promoter interactions in natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stochasticity of anticancer mechanisms underlying clinical effectiveness of vorinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Histone deacetylase (HDAC1 and HDAC2) Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The mechanism of action of the histone deacetylase inhibitor vorinostat involves interaction with the insulin-like growth factor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 17. researchgate.net [researchgate.net]
- 18. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Pharmacodynamics of Suberoylanilide Hydroxamic Acid (SAHA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacodynamics of Suberoylanilide Hydroxamic Acid (SAHA), also known as Vorinostat. SAHA is a potent histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity across a range of cancer cell lines. This document details its mechanism of action, effects on cellular processes, quantitative data from various studies, and protocols for key experimental assays.
Core Pharmacodynamics of SAHA
SAHA is a pan-HDAC inhibitor, targeting both class I and class II HDAC enzymes.[1][2][3][4] Its primary mechanism of action involves the chelation of the zinc ion within the catalytic domain of HDACs, leading to the inhibition of their deacetylase activity.[1] This inhibition results in the hyperacetylation of both histone and non-histone proteins, which in turn modulates gene expression and affects various cellular pathways.[1][5]
The consequences of SAHA-induced hyperacetylation are multifaceted and include:
-
Relaxation of Chromatin Structure: Increased histone acetylation leads to a more open chromatin conformation, making DNA more accessible to transcription factors and promoting the expression of certain genes.[6][7]
-
Altered Gene Expression: SAHA has been shown to induce the expression of less than 2% of genes in cultured cells.[8] Notably, it upregulates the expression of tumor suppressor genes like p21WAF1/CIP1 and p27KIP1.[9][10][11]
-
Modulation of Non-Histone Proteins: SAHA also affects the acetylation status and function of numerous non-histone proteins involved in critical cellular processes, including transcription factors, cytoskeletal proteins, and molecular chaperones.[10][11]
Effects on Cellular Processes
Cell Proliferation and Viability: SAHA consistently inhibits cell proliferation and reduces cell viability in a dose- and time-dependent manner across a wide array of cancer cell lines, including those from prostate, ovarian, lung, and larynx cancers, as well as rhabdomyosarcoma.[1][6][10][12]
Cell Cycle Arrest: A hallmark of SAHA's in vitro activity is the induction of cell cycle arrest. The specific phase of arrest can be cell-type dependent. For instance, SAHA has been observed to induce G1 arrest in some cell lines, while in others, it causes G2/M phase arrest.[6][9][12][13] This cell cycle blockade is often mediated by the upregulation of cyclin-dependent kinase inhibitors such as p21WAF1/CIP1 and p27KIP1, and the downregulation of cyclins like Cyclin D1 and Cyclin B1.[6][10][12]
Apoptosis Induction: SAHA is a potent inducer of apoptosis in cancer cells.[6][12][14] The apoptotic response can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include the activation of caspases (such as caspase-3 and caspase-8), cleavage of poly(ADP-ribose) polymerase (PARP), and modulation of Bcl-2 family proteins.[1][12][14] In some contexts, SAHA can also induce other forms of programmed cell death, such as autophagy-associated cell death.[14]
Quantitative Data Summary
The following tables summarize key quantitative data on the in vitro effects of SAHA.
Table 1: IC50 Values of SAHA in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| DU145 | Prostate Cancer | 4 - 16 | 24 - 48 |
| PC-3 | Prostate Cancer | 1 - 10 | 24 - 48 |
| LNCaP | Prostate Cancer | ~2.5 - 7.5 | Not Specified |
| MCF-7 | Breast Cancer | 0.75 | Not Specified |
| RK33 | Larynx Cancer | ~0.432 (µg/ml) | Not Specified |
| RK45 | Larynx Cancer | ~0.348 (µg/ml) | Not Specified |
| NCI-H460 | Large-Cell Lung Carcinoma | ~2 | Not Specified |
| SeAx | Cutaneous T-cell Lymphoma | 0.6 | 48 |
| Hut-78 | Cutaneous T-cell Lymphoma | 0.75 | 48 |
| HH | Cutaneous T-cell Lymphoma | 0.9 | 48 |
| MyLa | Cutaneous T-cell Lymphoma | 4.4 | 48 |
| HeLa | Cervical Cancer | 7.8 | 24 |
| HepG2 | Liver Cancer | 2.6 | 24 |
Note: IC50 values can vary depending on the specific assay conditions and cell line passage number.
Table 2: Effects of SAHA on Key Protein Expression and Modification
| Protein | Effect | Cell Line(s) |
| Acetylated Histone H3/H4 | Increased | Ovarian, Larynx, Rhabdomyosarcoma, and others |
| p21WAF1/CIP1 | Increased | Ovarian, Larynx, Rhabdomyosarcoma, NSCLC |
| p27KIP1 | Increased | Rhabdomyosarcoma |
| Cyclin D1 | Decreased | Larynx, Rhabdomyosarcoma |
| Cyclin B1 | Decreased | Ovarian |
| Phospho-Akt | Decreased | Prostate |
| Cleaved PARP | Increased | Chondrosarcoma |
| Caspase-3 (activated) | Increased | Ovarian |
| Caspase-8 (activated) | Increased | Ovarian |
| FOXO3a | Activated | Prostate |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The anti-cancer effects of SAHA are mediated through the modulation of several key signaling pathways.
Caption: General mechanism of action of SAHA as an HDAC inhibitor.
Caption: SAHA-induced apoptosis via the Akt/FOXO3a pathway.
Experimental Workflows
Caption: A typical workflow for Western blot analysis of SAHA-treated cells.
Experimental Protocols
Cell Viability/Proliferation Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
SAHA stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of SAHA (e.g., ranging from 0.1 to 50 µM) and a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT or MTS reagent to each well according to the manufacturer's instructions (e.g., 10 µl of 5 mg/ml MTT solution).[15][16]
-
Incubate for 1-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate.
Materials:
-
SAHA-treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against acetylated histones, p21, cleaved PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate.[17]
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[18]
-
Transfer the separated proteins to a membrane.[19]
-
Block the membrane for 1 hour at room temperature or overnight at 4°C.[20]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
SAHA-treated and control cells
-
PBS
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to measure the DNA content of the cells.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. The Anti-Tumor Effects and Molecular Mechanisms of Suberoylanilide Hydroxamic Acid (SAHA) on the Aggressive Phenotypes of Ovarian Carcinoma Cells | PLOS One [journals.plos.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vorinostat (SAHA) | Cell Signaling Technology [cellsignal.com]
- 5. Frontiers | Suberoylanilide Hydroxamic Acid (SAHA) Treatment Reveals Crosstalk Among Proteome, Phosphoproteome, and Acetylome in Nasopharyngeal Carcinoma Cells [frontiersin.org]
- 6. Histone Deacetylase Inhibitor SAHA as Potential Targeted Therapy Agent for Larynx Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SAHA, a HDAC inhibitor, has profound anti-growth activity against non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Cell Cycle Arrest and Cytotoxic Effects of SAHA and RG7388 Mediated through p21WAF1/CIP1 and p27KIP1 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The histone deacetylase inhibitor Suberoylanilide Hydroxamic Acid (SAHA) as a therapeutic agent in rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Mechanism of SAHA on Regulation of Autophagic Cell Death in Tamoxifen-Resistant MCF-7 Breast Cancer Cells [medsci.org]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. bio-rad.com [bio-rad.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 20. Western blot protocol | Abcam [abcam.com]
Potential therapeutic applications of Vorinostat beyond cancer
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Vorinostat (B1683920) (suberoylanilide hydroxamic acid, SAHA) is a potent histone deacetylase (HDAC) inhibitor, FDA-approved for the treatment of cutaneous T-cell lymphoma.[1] Its mechanism of action, involving the alteration of chromatin structure and gene expression, has profound implications beyond cancer therapy.[2] This technical guide explores the burgeoning landscape of Vorinostat's non-oncological applications, providing an in-depth analysis of its therapeutic potential in neurological disorders, infectious diseases, and inflammatory conditions. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical and clinical findings, detailed experimental methodologies, and insights into the underlying molecular pathways.
Quantitative Data Summary
The following tables summarize the quantitative data on Vorinostat's efficacy in various non-cancerous models. These values provide a comparative overview of its potency across different cell types and experimental conditions.
Table 1: In Vitro Efficacy of Vorinostat in Non-Cancerous Models
| Disease/Condition | Cell Line/Model | Parameter | Value | Reference(s) |
| Neurological Disorders | ||||
| X-linked Adrenoleukodystrophy | Human Macrophages | ABCD2 mRNA Induction | Dose-dependent increase at 1, 3, and 5 µmol/L | [3] |
| Alzheimer's Disease | hAβ-KI AD mice | Brain Histone Acetylation | Increased at 0.18 mg/g and 0.36 mg/g in diet | [4] |
| Infectious Diseases | ||||
| HIV-1 Latency | J-Lat 10.6 cells | HIV-1 Reactivation (EC50) | 0.5 - 1.0 µM | [5] |
| Resting CD4+ T cells from patients | HIV RNA Expression | ~4.8-fold mean increase with a single dose | [6] | |
| Inflammatory Diseases | ||||
| Inflammatory Bowel Disease | RAW264.7 macrophages | TNF-α Secretion Inhibition | Significant suppression at 1, 10, and 100 µM | [7] |
| Hodgkin Lymphoma (as a model for inflammation) | L-428, KM-H2 cells | TARC Secretion Inhibition | Significant decrease with 2 µM Vorinostat | [8] |
Table 2: In Vivo Efficacy and Dosing of Vorinostat in Animal Models
| Disease/Condition | Animal Model | Dosing Regimen | Key Outcomes | Reference(s) |
| Neurological Disorders | ||||
| Alzheimer's Disease | hAβ-KI AD mice | 0.18 mg/g and 0.36 mg/g in diet for 14 days | Reduced oxidative stress, improved mitochondrial health | [4][9][10] |
| Niemann-Pick Type C | Npc1nmf164 mice | 150 mg/kg, intraperitoneally, 5 days/week | Reduced liver pathology | [11] |
| Infectious Diseases | ||||
| HIV-1 Latency | HIV-infected patients on ART | 400 mg orally, once daily for 14 days | Increased cell-associated unspliced HIV RNA | [12] |
| Inflammatory Diseases | ||||
| Rheumatoid Arthritis | Collagen-Induced Arthritis (CIA) in mice | 50 mg/kg SAHA | Decreased serum IL-1β levels | [13] |
| Inflammatory Bowel Disease | Acetic acid-induced colitis in rats | Not specified for Vorinostat, but Givinostat (B1684626) (another HDACi) showed efficacy | Reduced TNF-α and PGF-2 levels | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers looking to replicate or build upon these findings.
In Vitro HIV-1 Latency Reversal Assay using J-Lat Cells
This protocol is adapted from methodologies used in studies with J-Lat cells, a Jurkat T-cell line containing a latent HIV-1 provirus with a GFP reporter.[5]
-
Objective: To quantify the ability of Vorinostat to reactivate latent HIV-1 transcription.
-
Materials:
-
J-Lat 10.6 cells
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Vorinostat
-
Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control
-
Tumor necrosis factor-alpha (TNF-α) as a positive control
-
96-well cell culture plates
-
Flow cytometer
-
-
Procedure:
-
Cell Culture: Maintain J-Lat 10.6 cells in RPMI 1640 medium at 37°C in a humidified incubator with 5% CO2.
-
Cell Seeding: Seed J-Lat cells in a 96-well plate at a density of 20,000 cells per well in 100 µL of media. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Vorinostat in RPMI 1640 medium. Add the desired concentrations of Vorinostat to the wells. Include a vehicle control (DMSO) and a positive control (TNF-α).
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
Flow Cytometry: Harvest the cells and wash with phosphate-buffered saline (PBS). Resuspend the cells in PBS and analyze for GFP expression using a flow cytometer. The percentage of GFP-positive cells indicates the level of HIV-1 reactivation.
-
Alzheimer's Disease Mouse Model: Dietary Administration of Vorinostat
This protocol describes the dietary delivery of Vorinostat to a humanized Aβ knock-in (hAβ-KI) mouse model of Alzheimer's disease.[4][9][10]
-
Objective: To assess the tolerability and efficacy of dietary Vorinostat in an Alzheimer's disease mouse model.
-
Materials:
-
hAβ-KI AD mice (10-12 months of age)
-
AIN-93M purified diet (control)
-
AIN-93M purified diet formulated with 0.18 mg/g Vorinostat (low-dose)
-
AIN-93M purified diet formulated with 0.36 mg/g Vorinostat (high-dose)
-
-
Procedure:
-
Animal Housing: House mice with ad libitum access to food and water.
-
Diet Administration: Randomly assign mice to one of the three diet groups. Provide the respective diets for 14 days.
-
Monitoring: Monitor mouse and diet weights at days 0, 7, and 14. Observe the mice daily for any adverse effects.
-
Tissue Collection and Analysis: At the end of the treatment period, euthanize the mice and collect brain tissue.
-
Biochemical Analyses:
-
Western Blot: Measure brain acetyl-histone H3 (AH3), total H3 expression, and synaptic markers.
-
ELISA/Activity Assays: Measure levels of amyloid-β (Aβ), hydrogen peroxide (H2O2), antioxidant capacity, lipid peroxidation (e.g., via 4-hydroxynonenal), adenosine (B11128) triphosphate (ATP), and citrate (B86180) synthase (CS) activity in brain tissue homogenates.
-
-
X-linked Adrenoleukodystrophy: ABCD2 Expression Assay in Macrophages
This protocol details the investigation of Vorinostat's effect on the expression of the ABCD2 gene in human macrophages, relevant to X-linked Adrenoleukodystrophy (X-ALD).[3]
-
Objective: To determine if Vorinostat can induce the expression of the ABCD2 gene in macrophages to potentially compensate for the deficient ABCD1 gene in X-ALD.
-
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) from healthy donors and X-ALD patients
-
Macrophage-colony stimulating factor (M-CSF)
-
Vorinostat
-
Lipopolysaccharide (LPS) for macrophage stimulation (optional)
-
RNA extraction kit
-
Reverse transcription reagents
-
Quantitative PCR (qPCR) machine and reagents (primers for ABCD2 and a housekeeping gene like HPRT1)
-
-
Procedure:
-
Macrophage Differentiation: Isolate monocytes from PBMCs and differentiate them into macrophages by culturing with M-CSF (e.g., 50 ng/mL) for 7 days.
-
Vorinostat Treatment: Treat the differentiated macrophages with varying concentrations of Vorinostat (e.g., 1, 3, and 5 µmol/L) for 24 hours.
-
Macrophage Activation (Optional): To mimic an inflammatory state, stimulate macrophages with LPS (e.g., 100 ng/mL) in the presence or absence of Vorinostat.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the macrophages and perform reverse transcription to generate cDNA.
-
qPCR Analysis: Perform qPCR to measure the mRNA levels of ABCD2. Normalize the expression to a stable housekeeping gene.
-
Signaling Pathways and Mechanisms of Action
Vorinostat's therapeutic effects in non-cancerous conditions are mediated through its influence on various signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms.
Neuroprotection in Alzheimer's Disease
In the context of Alzheimer's disease, Vorinostat is believed to exert its neuroprotective effects by modulating pathways involved in oxidative stress and mitochondrial function.
Reversal of HIV-1 Latency
Vorinostat's ability to reactivate latent HIV-1 is a key area of investigation for HIV cure strategies. It acts by increasing histone acetylation at the HIV-1 promoter, leading to transcriptional activation.
Anti-inflammatory Effects in Systemic Lupus Erythematosus (SLE)
In SLE, Vorinostat is proposed to inhibit the production of type I interferons (IFN-I) and aberrant B cell development by suppressing TLR7-mediated signaling.
Modulation of Inflammatory Response via NF-κB and MAPK Pathways
Vorinostat has been shown to attenuate inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways, which are central to the production of pro-inflammatory cytokines like TNF-α.
Conclusion and Future Directions
The evidence presented in this technical guide underscores the significant potential of Vorinostat as a therapeutic agent for a range of non-oncological diseases. Its ability to modulate fundamental cellular processes like gene expression and inflammation opens up new avenues for drug development in neurology, infectious diseases, and immunology.
While preclinical data are promising, further research is needed to fully elucidate the long-term efficacy and safety of Vorinostat in these new indications. Future studies should focus on:
-
Optimizing Dosing Regimens: Establishing the optimal dose and treatment duration for each specific condition to maximize therapeutic benefit while minimizing potential side effects.
-
Biomarker Discovery: Identifying reliable biomarkers to predict patient response and monitor treatment efficacy.
-
Combination Therapies: Exploring the synergistic effects of Vorinostat with other therapeutic agents to enhance its efficacy.
-
Targeted Delivery: Developing strategies for targeted delivery of Vorinostat to specific tissues or cell types to improve its therapeutic index.
The continued exploration of Vorinostat's multifaceted activities holds the promise of delivering novel and effective treatments for a variety of challenging diseases beyond cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. TLR7 signaling in lupus B cells – new insights into synergizing factors and downstream signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vorinostat in the acute neuroinflammatory form of X‐linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low-dose dietary vorinostat increases brain histone acetylation levels and reduces oxidative stress in an Alzheimer's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Administration of vorinostat disrupts HIV-1 latency in patients on antiretroviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic Insights into Vorinostat as a Repositioned Modulator of TACE-Mediated TNF-α Signaling via MAPK and NFκB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vorinostat inhibits STAT6-mediated TH2 cytokine and TARC production and induces cell death in Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Low-dose dietary vorinostat increases brain histone acetylation levels and reduces oxidative stress in an Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Normalization of Hepatic Homeostasis in the Npc1nmf164 Mouse Model of Niemann-Pick Type C Disease Treated with the Histone Deacetylase Inhibitor Vorinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 13. Anti-rheumatic activities of histone deacetylase (HDAC) inhibitors in vivo in collagen-induced arthritis in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histone deacetylase inhibitor givinostat has ameliorative effect in the colitis model - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Vorinostat in Inducing Tumor Suppressor Genes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vorinostat (suberoylanilide hydroxamic acid, SAHA) is a potent histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity across a range of hematological and solid malignancies. Its primary mechanism of action involves the inhibition of class I and II HDACs, leading to the accumulation of acetylated histones and non-histone proteins. This alteration in the cellular epigenetic landscape results in the reactivation of silenced tumor suppressor genes (TSGs), induction of cell cycle arrest, and apoptosis. This technical guide provides an in-depth analysis of the molecular mechanisms by which Vorinostat induces the expression of key tumor suppressor genes, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways involved.
Introduction
Epigenetic alterations, such as histone deacetylation, are critical in the silencing of tumor suppressor genes, contributing to cancer initiation and progression. Histone deacetylases (HDACs) remove acetyl groups from lysine (B10760008) residues on histones, leading to a more compact chromatin structure that represses gene transcription.[1] Vorinostat, a pan-HDAC inhibitor, counteracts this process by increasing histone acetylation, which relaxes the chromatin and allows for the re-expression of TSGs.[2][3] Beyond histones, Vorinostat also affects the acetylation status and function of numerous non-histone proteins, including key tumor suppressors like p53.[2][3] This guide explores the multifaceted role of Vorinostat in oncology, with a specific focus on its ability to reactivate the expression of critical tumor-suppressing cellular machinery.
Mechanism of Action: Reawakening Silenced Genes
Vorinostat's fundamental mechanism of action is the inhibition of HDAC enzymes. By binding to the active site of HDACs, it prevents the removal of acetyl groups from histones and other proteins.[4] This leads to a state of hyperacetylation, which has two major consequences for tumor suppression:
-
Chromatin Remodeling: Increased histone acetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA. This results in a more open and transcriptionally active chromatin state, allowing transcription factors to access the promoter regions of tumor suppressor genes and initiate their expression.[1][2]
-
Non-Histone Protein Acetylation: Vorinostat also increases the acetylation of non-histone proteins, including transcription factors and tumor suppressors like p53. Acetylation can enhance the stability and DNA-binding activity of p53, thereby boosting its transcriptional activation of target genes such as the cell cycle inhibitor p21.[2][3]
References
- 1. Vorinostat, an HDAC Inhibitor Attenuates Epidermoid Squamous Cell Carcinoma Growth by Dampening mTOR Signaling Pathway in a Human Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer Epigenetics: Mechanisms and Crosstalk of a HDAC Inhibitor, Vorinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vorinostat (SAHA) | Cell Signaling Technology [cellsignal.com]
Investigating Off-Target Effects of DB0662: A Technical Guide
Disclaimer: As of December 2025, publicly available scientific literature and databases lack specific experimental data on the kinase degrader DB0662. The information presented herein is a generalized framework for investigating the off-target effects of a novel kinase-targeting bifunctional degrader, such as a Proteolysis Targeting Chimera (PROTAC), based on established methodologies in the field. This guide is intended for research, scientific, and drug development professionals.
Introduction to this compound and Targeted Protein Degradation
This compound is a bifunctional molecule designed for targeted protein degradation of kinases.[1][2][3][4] Such molecules operate by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. While this approach offers the potential for high potency and selectivity, a thorough investigation of off-target effects is critical for preclinical development. Off-target degradation can lead to unforeseen toxicity and a misleading interpretation of the compound's biological effects.
This technical guide outlines a comprehensive strategy for identifying and characterizing the off-target effects of a kinase degrader like this compound.
Identifying the On-Target and Off-Target Profile of this compound
A multi-pronged approach is necessary to build a comprehensive profile of a degrader's specificity. This involves both global, unbiased screening methods and targeted validation experiments.
Global Proteomics for Unbiased Off-Target Discovery
Global quantitative proteomics is a powerful tool for identifying all proteins that are degraded upon treatment with a PROTAC.[5][6]
Experimental Protocol: Global Proteomic Analysis by Mass Spectrometry
-
Cell Culture and Treatment: Culture a relevant human cell line (e.g., a cancer cell line with known kinase dependencies) and treat with this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO) and a negative control (a structurally similar but inactive molecule).
-
Cell Lysis and Protein Digestion: Harvest cells and lyse them to extract total protein. Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from different treatment conditions with isobaric tags. This allows for multiplexing and accurate relative quantification of proteins across all samples in a single mass spectrometry run.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by high-performance liquid chromatography (HPLC) and analyze them by tandem mass spectrometry (MS/MS). The MS/MS spectra are used to identify the peptides, and the reporter ion intensities from the isobaric tags are used to quantify the relative abundance of each protein.
-
Data Analysis: Process the raw mass spectrometry data using appropriate software to identify and quantify proteins. Proteins that show a statistically significant and dose-dependent decrease in abundance in the this compound-treated samples compared to controls are considered potential off-targets.
Data Presentation:
The results of the global proteomics analysis should be summarized in a table.
| Target Status | Protein Name | Gene Name | Fold Change (vs. Vehicle) | p-value |
| On-Target | [Intended Target Kinase] | [Gene] | [Value] | [Value] |
| Off-Target | [Off-Target Protein 1] | [Gene] | [Value] | [Value] |
| Off-Target | [Off-Target Protein 2] | [Gene] | [Value] | [Value] |
| ... | ... | ... | ... | ... |
Targeted Validation of Potential Off-Targets
Once potential off-targets are identified, their degradation needs to be validated using orthogonal methods.
Experimental Protocol: Western Blotting
-
Cell Treatment and Lysis: Treat cells with this compound and appropriate controls as in the proteomics experiment. Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Immunoblotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane. Probe the membrane with primary antibodies specific to the potential off-target proteins and a loading control (e.g., GAPDH or β-actin).
-
Detection and Quantification: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the relative protein levels.
Data Presentation:
Present the quantitative data from Western blot experiments in a clear, tabular format.
| Protein | Treatment | Concentration (nM) | Normalized Protein Level (vs. Loading Control) | % Degradation (vs. Vehicle) |
| [Off-Target 1] | Vehicle | 0 | 1.00 | 0% |
| This compound | 10 | [Value] | [Value]% | |
| This compound | 100 | [Value] | [Value]% | |
| This compound | 1000 | [Value] | [Value]% | |
| [Off-Target 2] | Vehicle | 0 | 1.00 | 0% |
| This compound | 10 | [Value] | [Value]% | |
| This compound | 100 | [Value] | [Value]% | |
| This compound | 1000 | [Value] | [Value]% |
Delving into the Mechanism of Off-Target Degradation
Understanding why off-target degradation occurs is crucial for designing more selective molecules.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to assess whether this compound directly binds to the potential off-target proteins in a cellular context.[7]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or vehicle.
-
Heating: Heat the cell suspensions to a range of temperatures. Ligand binding can stabilize a protein, leading to an increase in its melting temperature.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analysis by Western Blot: Analyze the amount of soluble protein remaining at each temperature by Western blotting for the potential off-target.
Data Presentation:
The CETSA results can be presented in a table showing the shift in melting temperature (Tm).
| Protein | Treatment | Melting Temperature (Tm) in °C | ΔTm (°C) |
| [Off-Target 1] | Vehicle | [Value] | - |
| This compound | [Value] | [Value] | |
| [Off-Target 2] | Vehicle | [Value] | - |
| This compound | [Value] | [Value] |
Visualizing the Cellular Impact: Signaling Pathways and Workflows
Understanding the functional consequences of off-target degradation requires mapping the affected signaling pathways.
Signaling Pathways Affected by Multi-Kinase Degradation
If this compound is found to degrade multiple kinases, it is important to understand the interconnected signaling pathways that may be perturbed. Common pathways regulated by kinases and often implicated in cancer include the MAPK/ERK and PI3K/AKT/mTOR pathways.[8][9]
Caption: Potential impact of a multi-kinase degrader on key signaling pathways.
Experimental Workflow for Off-Target Investigation
A logical workflow ensures a systematic investigation of off-target effects.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. sapient.bio [sapient.bio]
- 6. panomebio.com [panomebio.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeting Multiple Kinase Pathways. A Change In Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
The Ripple Effect: A Technical Guide to SAHA's Impact on Non-Histone Protein Acetylation
For Immediate Release
This technical guide provides an in-depth exploration of the multifaceted impact of Suberoylanilide Hydroxamic Acid (SAHA), also known as Vorinostat (B1683920), on the acetylation of non-histone proteins. As a potent pan-histone deacetylase (HDAC) inhibitor, SAHA's therapeutic efficacy, particularly in oncology, extends far beyond its initial characterization as a modulator of histone acetylation and gene expression.[1][2][3] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the molecular mechanisms, key protein targets, affected signaling pathways, and the experimental methodologies crucial for investigating these processes.
SAHA's mechanism of action involves inhibiting both class I and II HDAC enzymes, leading to the accumulation of acetylated proteins, including a vast array of non-histone targets.[1] This hyperacetylation alters the function, stability, localization, and interaction of these proteins, thereby influencing critical cellular processes such as cell cycle progression, apoptosis, DNA damage repair, and cellular metabolism.[2][4][5][6]
Key Non-Histone Protein Targets and Quantitative Changes
SAHA treatment leads to a significant increase in the acetylation of a multitude of non-histone proteins. Quantitative proteomic studies have begun to map the breadth of SAHA's influence on the cellular acetylome.
A study in nasopharyngeal carcinoma (NPC) cells identified 441 lysine (B10760008) acetylation sites on 298 proteins, with 333 sites on 228 proteins being quantified.[7] Following treatment with 6 μM SAHA for 24 hours, 32 acetylation sites on 26 proteins were upregulated (fold change > 1.2), while 47 sites on 45 proteins were downregulated (fold change < -1.2).[7] In another study on anaplastic large cell lymphoma, treatment with SAHA resulted in significant changes in the acetylation levels of 503 acetylated peptides from 346 non-histone proteins.[8]
The following table summarizes key non-histone protein targets of SAHA and the functional consequences of their hyperacetylation.
| Target Protein | Key Acetylation Sites (if known) | Functional Impact of Hyperacetylation | Cellular Process Affected | References |
| p53 | K120, K373, K381, K382 | Enhanced stability and transcriptional activity | Apoptosis, Cell Cycle Arrest | [4][9][10] |
| α-tubulin | - | Increased microtubule stability | Cell Division, Cell Motility | [4][5][11] |
| HSP90 | - | Disruption of chaperone function, leading to client protein degradation | Protein Folding, Signal Transduction | [4][12][13][14] |
| NF-κB (RelA/p65) | K310 | Modulation of transcriptional activity | Inflammation, Apoptosis, Cell Survival | [15][16] |
| STAT3 | K685 | Inhibition of dimerization and DNA binding | Cell Proliferation, Survival | [17][18] |
Signaling Pathways Modulated by SAHA-Induced Acetylation
The acetylation of non-histone proteins by SAHA creates a ripple effect, perturbing numerous intracellular signaling pathways critical for cell fate and function.
The HSP90 Chaperone Axis and Client Protein Degradation
SAHA inhibits HDAC6, a key regulator of HSP90.[14] This leads to the hyperacetylation of HSP90, which in turn disrupts its chaperone activity.[4][14] Consequently, client proteins that rely on HSP90 for their stability, such as mutant p53 and IRAK1, are targeted for degradation.[12][14] This mechanism is particularly relevant in cancer cells that are dependent on these client proteins for their survival.[14]
Modulation of the NF-κB Signaling Pathway
The transcription factor NF-κB plays a crucial role in inflammation and cell survival. The acetylation of its RelA/p65 subunit is a key regulatory mechanism. SAHA has been shown to promote the p300-mediated acetylation of RelA/p65 at lysine 310, which is essential for its full transcriptional activity.[16] This can lead to the expression of pro-survival genes, which in some contexts may counteract the cytotoxic effects of SAHA.[19][20]
References
- 1. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Histone and Non-Histone Targets of Dietary Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The histone deacetylase inhibitor Suberoylanilide Hydroxamic Acid (SAHA) as a therapeutic agent in rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Suberoylanilide Hydroxamic Acid (SAHA) Treatment Reveals Crosstalk Among Proteome, Phosphoproteome, and Acetylome in Nasopharyngeal Carcinoma Cells [frontiersin.org]
- 8. Quantitative Acetylomics Uncover Acetylation-Mediated Pathway Changes Following Histone Deacetylase Inhibition in Anaplastic Large Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SAHA/5-AZA Enhances Acetylation and Degradation of mutp53, Upregulates p21 and Downregulates c-Myc and BRCA-1 in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suberoylanilide hydroxamic acid enhances the radiosensitivity of lung cancer cells through acetylated wild-type and mutant p53-dependent modulation of mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suberoylanilide Hydroxamic Acid (SAHA) Is a Driver Molecule of Neuroplasticity: Implication for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone Deacetylase Inhibitor SAHA Attenuates TLR4 Signaling in LPS-Stimulated Mouse Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. SAHA shows preferential cytotoxicity in mutant p53 cancer cells by destabilizing mutant p53 through inhibition of the HDAC6-Hsp90 chaperone axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Histone deacetylase 3 (HDAC 3) as emerging drug target in NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Regulation of STAT3 by histone deacetylase-3 in diffuse large B-cell lymphoma: implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Simultaneous NF-κB inhibition and E-cadherin upregulation mediate mutually synergistic anticancer activity of celastrol and SAHA in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for In Vitro Cell Viability Assay of DB0662
Audience: Researchers, scientists, and drug development professionals.
Introduction
The assessment of cell viability is a cornerstone of in vitro toxicology and pharmacology, providing critical insights into the cytotoxic or cytostatic effects of novel therapeutic compounds. This document provides a detailed protocol for determining the in vitro efficacy of DB0662, a hypothetical novel synthetic anticancer agent, on cell viability. The described methods are foundational for early-stage drug discovery and can be adapted for various cell lines and investigational compounds.
Cell viability assays are essential for quantifying the number of living cells in a sample and are indicative of cellular health through measures of metabolic activity, membrane integrity, or enzymatic activity.[1][2] In contrast, proliferation assays measure the rate of cell growth, helping to distinguish between compounds that halt cell division (cytostatic) and those that induce cell death (cytotoxic).[1] This protocol will focus on a common colorimetric method, the MTT assay, to assess the impact of this compound on the viability of a selected cancer cell line.
1. Data Presentation: Illustrative Cytotoxicity of this compound
The following table summarizes hypothetical quantitative data for the effect of this compound on the viability of the MCF-7 breast cancer cell line. This data is for illustrative purposes to demonstrate how results from the described protocol can be presented.
Table 1: In Vitro Cytotoxicity of this compound against MCF-7 Cells
| Compound | Cell Line | Assay Duration (hours) | IC50 (µM)[3][4] | Max Inhibition (%) |
| This compound | MCF-7 | 48 | 15.8 ± 1.2 | 92.5 |
| Doxorubicin (Control) | MCF-7 | 48 | 0.8 ± 0.2 | 98.1 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[4]
2. Experimental Protocol: MTT Assay for Cell Viability
This protocol details the steps for assessing the effect of this compound on the viability of the human breast adenocarcinoma cell line, MCF-7. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[5] The amount of formazan produced is proportional to the number of viable cells.
2.1. Materials and Reagents
-
MCF-7 human breast adenocarcinoma cell line
-
This compound (stock solution in DMSO)
-
Doxorubicin (positive control)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom sterile microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
-
Hemocytometer or automated cell counter
2.2. Cell Culture
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
2.3. Experimental Procedure
-
Cell Seeding:
-
Harvest MCF-7 cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Doxorubicin in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity.[6]
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubate the plate for 48 hours.
-
-
MTT Assay:
-
After the 48-hour incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[5]
-
Incubate the plate for an additional 4 hours at 37°C, allowing the MTT to be metabolized.
-
After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
2.4. Data Analysis
-
Subtract the average absorbance of the background control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve.
3. Visualizations
3.1. Experimental Workflow
The following diagram illustrates the key steps of the in vitro cell viability assay protocol.
Caption: Workflow for the MTT cell viability assay.
3.2. Hypothetical Signaling Pathway Affected by this compound
Many synthetic anticancer compounds exert their cytotoxic effects by interfering with critical signaling pathways that regulate cell proliferation and survival.[2] The diagram below illustrates a hypothetical mechanism where this compound inhibits the PI3K/Akt pathway, a frequently dysregulated pathway in cancer.
Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.
Disclaimer: this compound is a hypothetical compound used for illustrative purposes. The provided protocol is a general guideline and may require optimization for specific cell lines and investigational agents. The signaling pathway diagram represents a potential mechanism of action and would need to be verified through further experimental studies.
References
- 1. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory effect of miR342 on the progression of triple-negative breast cancer cells in vitro and in the mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SAHA (Vorinostat) in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and clinical administration of Suberoylanilide Hydroxamic Acid (SAHA), also known as vorinostat (B1683920), in combination with various chemotherapy agents. The following sections detail the synergistic effects, underlying mechanisms, and established protocols to guide further research and development in this promising area of cancer therapy.
Preclinical Data: Synergistic Effects of SAHA and Chemotherapy
The combination of SAHA with traditional cytotoxic agents has demonstrated significant synergistic or additive effects in a variety of cancer cell lines and animal models. This potentiation of anti-cancer activity allows for the potential reduction of chemotherapeutic doses, thereby minimizing toxicity while maintaining or enhancing efficacy.
In Vitro Studies
SAHA has been shown to enhance the cytotoxicity of several chemotherapeutic drugs across a range of cancer cell lines. The mechanisms underlying this synergy often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.
Table 1: In Vitro Efficacy of SAHA in Combination with Chemotherapy
| Cancer Type | Cell Line(s) | Chemotherapeutic Agent | SAHA Concentration | Chemotherapy Concentration | Observed Effect | Reference(s) |
| Larynx Cancer | RK33, RK45 | Cisplatin (B142131) | 0.1-10 µM | Not specified | Synergistic inhibition of proliferation and induction of apoptosis. | [1] |
| Hepatoid Adenocarcinoma | VAT-39 | Cisplatin | 1-2 µM | 2-5 µM | Synergistic decrease in cell viability and induction of apoptosis. | [2][3][4] |
| Cholangiocarcinoma | KKU-100, KKU-M214 | Cisplatin | Not specified | Not specified | Synergistic cytotoxicity and induction of apoptosis. | |
| Bladder Cancer | RT4, J82 | Cisplatin | 0.5-10 µM | 0.2-5.0 µg/ml | Synergistic effect on cell viability. | [5] |
| Non-Small Cell Lung Cancer | A549, 128-88T, Calu1, 201T | Carboplatin (B1684641)/Paclitaxel (B517696) | 1 µM | Carboplatin: 5 µM; Paclitaxel: 2 nM | Synergistic growth inhibition. | [6][7] |
| Triple Negative Breast Cancer | Not specified | Doxorubicin (B1662922) | Not specified | Not specified | Enhanced inhibition of cell proliferation and suppression of cancer cell stemness. | [8] |
| Ovarian Cancer | 2774 | Paclitaxel | Not specified | Not specified | Decreased cell viability and increased apoptosis. | [9] |
In Vivo Studies
Preclinical animal models have corroborated the synergistic effects observed in vitro, demonstrating enhanced tumor growth inhibition and improved survival with combination therapy.
Table 2: In Vivo Efficacy of SAHA in Combination with Chemotherapy
| Cancer Type | Animal Model | Chemotherapeutic Agent | SAHA (Vorinostat) Dosage | Chemotherapy Dosage | Observed Effect | Reference(s) |
| Lung Cancer | Nude mice with H460/Pt xenografts | Cisplatin | 100 mg/kg (oral, daily on weekdays) | 4.5 mg/kg (i.v., weekly) | Enhanced antitumor activity. | [10] |
| Triple Negative Breast Cancer | Not specified | Doxorubicin | Not specified | Not specified | Inhibitory effect on tumor metastasis. | [8] |
| Ovarian Cancer | Nude mice | Paclitaxel | 25-100 mg/kg/day (IP) | Not specified | Improved survival when paclitaxel is followed by SAHA. | [9] |
| Hepatocellular Carcinoma | Nude mice with HepG2 xenografts | Doxorubicin | Not applicable (Aspirin used) | 1.2 mg/kg (biweekly, ip) | Synergistic antitumor activity. | [11] |
| Urothelial Carcinoma | Nude mice with NTUB1 or T24 xenografts | Cisplatin | Not specified | Not specified | Significant anti-tumor effect. | [12] |
Clinical Data: Combination Therapy in Patients
Clinical trials have evaluated the safety and efficacy of vorinostat in combination with standard chemotherapy regimens in various cancer types. These studies have established recommended phase II doses (RP2D) and have shown promising anti-tumor activity.
Table 3: Clinical Trials of Vorinostat in Combination with Chemotherapy
| Cancer Type | Phase | Chemotherapy Regimen | Vorinostat Dosage | Key Findings | Reference(s) |
| Advanced Solid Tumors | I | Doxorubicin | 400, 600, 800, or 1000 mg/day (days 1-3) | MTD of vorinostat: 800 mg/day. Partial responses observed in breast and prostate cancer. | [13][14] |
| Advanced Non-Small Cell Lung Cancer | II | Carboplatin + Paclitaxel | 400 mg (oral, daily on days 1-14 of a 3-week cycle) | Confirmed response rate of 34% with vorinostat vs. 12.5% with placebo. | [15][16][17][18] |
| Recurrent Platinum-Sensitive Ovarian Cancer | II | Carboplatin + Paclitaxel | 400 mg (oral, daily on days -4 to 10 of Cycle 1 and days 1-14 of subsequent cycles) | Objective response rate of 62.2%. Median PFS of 11.6 months. | [19] |
| Advanced Non-Small Cell Lung Cancer | I | Gemcitabine + Cisplatin/Carboplatin | Dose escalation | Combination is active and can be administered with standard doses of chemotherapy. | [20][21] |
| Locally Advanced Breast Cancer | I/II | Paclitaxel + Doxorubicin/Cyclophosphamide | 200-300 mg (oral, BID on days 1-3 of each paclitaxel dose) | High pathologic complete response rate in Her2/neu positive breast cancer. | [22] |
| Refractory Lymphomas | I/II | Gemcitabine + Busulfan + Melphalan | 200-1000 mg/day (days -8 to -3) | Regimen is safe and highly active. | [23] |
Signaling Pathways and Mechanisms of Action
The synergistic interaction between SAHA and chemotherapy is multifactorial, involving the modulation of several key cellular pathways. SAHA, as a histone deacetylase (HDAC) inhibitor, induces hyperacetylation of histones, leading to a more relaxed chromatin structure. This "opening" of the chromatin is believed to enhance the access of DNA-damaging agents like cisplatin and doxorubicin to their target.[13]
Furthermore, SAHA can modulate the expression of genes involved in cell cycle control and apoptosis. For instance, it has been shown to upregulate the cyclin-dependent kinase inhibitor p21 and downregulate anti-apoptotic proteins like Bcl-2.[1][2] The combination of these effects with the DNA damage induced by chemotherapy leads to a more potent anti-tumor response.
Experimental Protocols
The following are generalized protocols based on methodologies reported in the cited literature. Researchers should optimize these protocols for their specific experimental systems.
In Vitro Cell Viability (MTT) Assay
This protocol is designed to assess the effect of SAHA and chemotherapy on the viability of cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of SAHA, the chemotherapeutic agent, or the combination of both. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a period of 24 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[1][6]
In Vitro Apoptosis Assay (Flow Cytometry)
This protocol is used to quantify the induction of apoptosis following treatment with SAHA and chemotherapy.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of SAHA, chemotherapy, or the combination for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[2][3]
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of SAHA and chemotherapy combinations in a mouse xenograft model.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into different treatment groups: vehicle control, SAHA alone, chemotherapy alone, and the combination of SAHA and chemotherapy.
-
Drug Administration: Administer the drugs according to the specified doses and schedules. For example, SAHA can be administered orally (p.o.) or via intraperitoneal (i.p.) injection, while chemotherapeutic agents are often given intravenously (i.v.) or i.p.[9][10]
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., 2-3 times per week). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (defined by tumor size limits or a predetermined time point), sacrifice the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, or western blotting).[11][12]
Conclusion
The combination of SAHA with various chemotherapeutic agents represents a promising strategy to enhance anti-cancer efficacy and potentially overcome drug resistance. The provided data and protocols serve as a valuable resource for researchers and drug development professionals to design and execute further investigations into these synergistic combinations. Future studies should continue to explore optimal dosing and scheduling, as well as predictive biomarkers to identify patient populations most likely to benefit from this therapeutic approach.
References
- 1. Histone Deacetylase Inhibitor SAHA as Potential Targeted Therapy Agent for Larynx Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The HDAC Inhibitor, SAHA, Combined with Cisplatin Synergistically Induces Apoptosis in Alpha-fetoprotein-producing Hepatoid Adenocarcinoma Cells [jstage.jst.go.jp]
- 3. The HDAC Inhibitor, SAHA, Combined with Cisplatin Synergistically Induces Apoptosis in Alpha-fetoprotein-producing Hepatoid Adenocarcinoma Cells [jstage.jst.go.jp]
- 4. The HDAC Inhibitor, SAHA, Combined with Cisplatin Synergistically Induces Apoptosis in Alpha-fetoprotein-producing Hepatoid Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vorinostat increases carboplatin and paclitaxel activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vorinostat increases carboplatin and paclitaxel activity in non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The combination of the HDAC1 inhibitor SAHA and doxorubicin has synergic efficacy in triple negative breast cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo histone deacetylase inhibitor therapy with suberoylanilide hydroxamic acid (SAHA) and paclitaxel in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Aspirin enhances doxorubicin-induced apoptosis and reduces tumor growth in human hepatocellular carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phase I trial of vorinostat and doxorubicin in solid tumours: histone deacetylase 2 expression as a predictive marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. Carboplatin and Paclitaxel in combination with either vorinostat or placebo for first-line therapy of advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. Carboplatin and Paclitaxel in Combination With Either Vorinostat or Placebo for First-Line Therapy of Advanced Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 20. ascopubs.org [ascopubs.org]
- 21. ascopubs.org [ascopubs.org]
- 22. A phase I-II study of the histone deacetylase inhibitor vorinostat plus sequential weekly paclitaxel and doxorubicin-cyclophosphamide in locally advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Vorinostat Combined with High-Dose Gemcitabine, Busulfan, and Melphalan with Autologous Stem Cell Transplantation in Patients with Refractory Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Histone Acetylation Following DB0662 Treatment
For research use only. Not for use in diagnostic procedures.
Introduction
Histone acetylation is a critical epigenetic modification that influences chromatin structure and gene expression. The acetylation of lysine (B10760008) residues on the N-terminal tails of histone proteins neutralizes their positive charge, which relaxes the chromatin structure and generally leads to transcriptional activation. This dynamic process is regulated by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs). Dysregulation of HDAC activity is implicated in various diseases, including cancer, making HDACs attractive therapeutic targets.
DB0662 is a novel potent inhibitor of histone deacetylases. By inhibiting HDAC activity, this compound is expected to increase the global levels of histone acetylation, leading to chromatin remodeling and altered expression of genes involved in cell cycle control, apoptosis, and differentiation. Western blotting is a widely used and effective technique to detect and quantify changes in histone acetylation levels in response to treatment with HDAC inhibitors like this compound.
This document provides a detailed protocol for performing Western blot analysis to assess the effects of this compound on histone acetylation in cultured cells.
Signaling Pathway of HDAC Inhibition by this compound
The primary mechanism of action for this compound is the direct inhibition of histone deacetylase enzymes. This inhibition disrupts the balance of histone acetylation, leading to an accumulation of acetylated histones. This, in turn, alters chromatin structure and modulates the expression of genes that can, for example, suppress tumor growth.
Caption: Signaling pathway of this compound-induced histone acetylation.
Quantitative Data Summary
The following tables summarize the expected quantitative results from Western blot analysis of histone acetylation in a human cancer cell line (e.g., HeLa) treated with this compound. Band intensities were quantified using densitometry software and normalized to a loading control (e.g., total Histone H3 or β-actin).
Table 1: Dose-Response Effect of this compound on Histone H3 and H4 Acetylation
| This compound Concentration (µM) | Acetyl-Histone H3 (K9/K14) (Normalized Intensity) | Acetyl-Histone H4 (Normalized Intensity) |
| 0 (Vehicle) | 1.00 | 1.00 |
| 0.5 | 1.85 ± 0.15 | 1.60 ± 0.12 |
| 1.0 | 3.20 ± 0.25 | 2.80 ± 0.20 |
| 2.5 | 5.10 ± 0.40 | 4.50 ± 0.35 |
| 5.0 | 5.50 ± 0.42 | 4.80 ± 0.38 |
Cells were treated for 24 hours. Values are presented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course Effect of this compound on Histone H3 and H4 Acetylation
| Time (hours) | Acetyl-Histone H3 (K9/K14) (Normalized Intensity) | Acetyl-Histone H4 (Normalized Intensity) |
| 0 | 1.00 | 1.00 |
| 6 | 2.50 ± 0.20 | 2.10 ± 0.18 |
| 12 | 4.20 ± 0.35 | 3.80 ± 0.30 |
| 24 | 5.10 ± 0.40 | 4.50 ± 0.35 |
| 48 | 4.80 ± 0.38 | 4.20 ± 0.32 |
Cells were treated with 2.5 µM this compound. Values are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Culture and Treatment
-
Culture a suitable cell line (e.g., HeLa, HCT116) in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.
-
Dose-Response Experiment: Treat the cells with increasing concentrations of this compound (e.g., 0, 0.5, 1, 2.5, 5 µM) for a fixed time period (e.g., 24 hours).
-
Time-Course Experiment: Treat the cells with a fixed concentration of this compound (e.g., 2.5 µM) for different durations (e.g., 0, 6, 12, 24, 48 hours).
-
Include a vehicle control (e.g., DMSO) corresponding to the highest concentration of the solvent used.
Histone Extraction (Acid Extraction Method)
-
After treatment, wash the cells twice with ice-cold PBS.
-
Scrape the cells in 1 ml of ice-cold PBS and transfer them to a microcentrifuge tube.
-
Centrifuge at 1,500 rpm for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in 1 ml of Histone Extraction Buffer (PBS containing 0.5% Triton X-100 and protease inhibitors) and incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Resuspend the nuclear pellet in 400 µl of 0.4 N H₂SO₄ and incubate with rotation for at least 4 hours or overnight at 4°C.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant containing histones to a new tube and add 100 µl of 100% trichloroacetic acid (TCA).
-
Incubate on ice for 30 minutes and then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Wash the protein pellet twice with ice-cold acetone.
-
Air-dry the pellet and resuspend it in an appropriate volume of sterile deionized water.
-
Determine the protein concentration using a BCA protein assay kit.
Western Blot Analysis
-
Sample Preparation: Prepare protein samples by mixing 15-20 µg of histone extract with 4X Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 15% SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom. Histones are small proteins (11-21 kDa), so a higher percentage gel is recommended for better resolution.
-
Protein Transfer: Transfer the separated proteins to a 0.2 µm PVDF or nitrocellulose membrane. A wet transfer at 100V for 60-90 minutes or a semi-dry transfer can be used.
-
Blocking: Stain the membrane with Ponceau S to verify transfer efficiency. Then, block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, and anti-total Histone H3 as a loading control) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane. Capture the chemiluminescent signal using a digital imaging system.
-
Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the acetylated histone bands to the total histone loading control.
Experimental Workflow
Application Notes and Protocols for Clonogenic Survival Assay to Assess Vorinostat Radiosensitization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the clonogenic survival assay to evaluate the radiosensitizing effects of Vorinostat (B1683920), a histone deacetylase (HDAC) inhibitor. The protocols and data presented herein are intended to assist researchers in designing and executing experiments to investigate the potential of Vorinostat as an adjunct to radiotherapy.
Introduction
Vorinostat (suberoylanilide hydroxamic acid, SAHA) is an FDA-approved HDAC inhibitor that has demonstrated potential as a radiosensitizing agent in various cancer types.[1][2] By inhibiting HDACs, Vorinostat alters chromatin structure and gene expression, thereby influencing cellular processes critical to the radiation response, including DNA repair and apoptosis.[1][3] The clonogenic survival assay is the gold standard in radiobiology for assessing the reproductive integrity of cells following exposure to ionizing radiation and is an essential tool for quantifying the radiosensitizing effects of therapeutic agents like Vorinostat.[4][5]
Mechanism of Vorinostat-Mediated Radiosensitization
Vorinostat enhances the sensitivity of tumor cells to radiation through a multi-faceted mechanism, primarily centered on the inhibition of DNA damage repair and the modulation of pro-survival signaling pathways.
Upon exposure to ionizing radiation, cells activate complex DNA damage response (DDR) pathways to repair lesions, particularly DNA double-strand breaks (DSBs). A key pathway for DSB repair is the Non-Homologous End Joining (NHEJ) pathway. Vorinostat has been shown to down-regulate the expression of key NHEJ proteins, including Ku70, Ku80, and Rad50.[1][3] This impairment of DNA repair leads to the persistence of DNA damage, as evidenced by the prolongation of γ-H2AX foci, a marker for DSBs.[1]
Furthermore, Vorinostat can abrogate pro-survival signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Nuclear Factor-kappa B (NF-κB) pathways, which are often constitutively active in cancer cells and can be further induced by radiation, contributing to radioresistance.[6] While Vorinostat can induce apoptosis, its synergistic effect with radiation in enhancing cell killing is thought to be more significantly driven by the inhibition of DNA repair, leading to mitotic catastrophe.[7][8]
Quantitative Data Summary
The radiosensitizing effect of Vorinostat is typically quantified by the Dose Enhancement Ratio (DER) or Sensitizer Enhancement Ratio (SER), which is the ratio of the radiation dose required to achieve a certain level of cell survival in the absence of the drug to the dose required for the same level of survival in the presence of the drug.
| Cell Line | Cancer Type | Vorinostat Concentration (µM) | Pre-incubation Time (h) | Dose Enhancement Ratio (DER) at Surviving Fraction | Reference |
| A375 | Melanoma | 2.5 | 24 | 1.4 at SF0.1 | [1] |
| MeWo | Melanoma | 2.5 | 24 | 1.3 at SF0.1 | [9] |
| A549 | Non-Small Cell Lung Cancer | 2.5 | 24 | 1.7 at SF0.1 | [9] |
| AsPC-1 | Pancreatic Cancer | 2.0 | 48 | 1.5 at SF0.2 | [6] |
| MiaPaCa-2 | Pancreatic Cancer | 2.0 | 48 | 1.4 at SF0.2 | [6] |
| Colo357FG | Pancreatic Cancer | 2.0 | 48 | 1.6 at SF0.2 | [6] |
| H460 | Non-Small Cell Lung Cancer | 1.0 | 4 (within) | >1.5 | [10] |
| HT29 | Colorectal Carcinoma | 1.0 - 2.0 | 18 | Significant sensitization at 5 Gy | [11] |
| SW620 | Colorectal Carcinoma | 1.0 - 2.0 | 18 | Significant sensitization at 5 Gy (hypoxia) | [11] |
| KM20L2 | Colorectal Carcinoma | 1.0 - 2.0 | 18 | Significant sensitization at 5 Gy | [11] |
Experimental Protocols
Protocol 1: Clonogenic Survival Assay for Vorinostat Radiosensitization
This protocol outlines the steps for performing a clonogenic survival assay to determine the radiosensitizing effect of Vorinostat on adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Vorinostat (SAHA)
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle control)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well or 100 mm tissue culture plates
-
Irradiator (e.g., X-ray or Cesium-137 source)
-
Crystal Violet staining solution (0.5% w/v in 50% methanol)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Culture cells to ~70-80% confluency.
-
Trypsinize the cells and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Plate a predetermined number of cells into 6-well plates. The number of cells to be plated will depend on the cell line's plating efficiency and the expected toxicity of the treatments. A typical range is 100-50,000 cells per well. It is crucial to seed a sufficient number of cells to obtain a countable number of colonies (ideally 30-100) at each radiation dose.
-
-
Vorinostat Treatment:
-
Allow cells to attach for at least 6-24 hours after seeding.
-
Prepare a stock solution of Vorinostat in DMSO. Dilute the stock solution in complete medium to the desired final concentrations (e.g., 0.5 µM, 1 µM, 2.5 µM).
-
Aspirate the medium from the wells and add the medium containing Vorinostat or vehicle control (DMSO at a concentration equivalent to the highest Vorinostat concentration).
-
Incubate the cells with Vorinostat for a predetermined pre-incubation period (e.g., 24 or 48 hours) prior to irradiation.[1][6]
-
-
Irradiation:
-
Transport the plates to the irradiator.
-
Expose the cells to varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy). The dose range should be chosen to generate a complete survival curve.
-
Return the plates to the incubator immediately after irradiation.
-
-
Colony Formation:
-
Incubate the plates for 10-14 days, allowing for the formation of macroscopic colonies (defined as a colony containing at least 50 cells).[4]
-
Monitor the plates periodically and change the medium if necessary (e.g., every 3-4 days).
-
-
Colony Staining and Counting:
-
Aspirate the medium from the wells.
-
Gently wash the wells with PBS.
-
Fix the colonies with 100% methanol (B129727) for 10-15 minutes.
-
Aspirate the methanol and stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies in each well.
-
Data Analysis:
-
Plating Efficiency (PE):
-
PE = (Number of colonies counted in control wells / Number of cells seeded in control wells) x 100%
-
-
Surviving Fraction (SF):
-
SF = (Number of colonies counted in treated wells) / (Number of cells seeded in treated wells x PE)
-
-
Survival Curve:
-
Plot the surviving fraction (on a logarithmic scale) against the radiation dose (on a linear scale).
-
Fit the data to a suitable radiobiological model, such as the linear-quadratic model (SF = exp(-αD - βD²)).
-
-
Dose Enhancement Ratio (DER):
-
Calculate the DER at a specific survival level (e.g., SF = 0.1 or SF = 0.2) by dividing the radiation dose required to achieve that survival in the control group by the radiation dose required for the same survival in the Vorinostat-treated group.
-
Visualizations
Signaling Pathway of Vorinostat-Mediated Radiosensitization
Caption: Mechanism of Vorinostat-mediated radiosensitization.
Experimental Workflow for Clonogenic Survival Assay
Caption: Workflow of the clonogenic survival assay.
References
- 1. Vorinostat, a histone deacetylase inhibitor, enhances the response of human tumor cells to ionizing radiation through prolongation of gamma-H2AX foci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cooperation of the HDAC inhibitor vorinostat and radiation in metastatic neuroblastoma: Efficacy and underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vorinostat, a histone deacetylase inhibitor, enhances the response of human tumor cells to ionizing radiation through p… [ouci.dntb.gov.ua]
- 4. oncotarget.com [oncotarget.com]
- 5. Robustness of Clonogenic Assays as a Biomarker for Cancer Cell Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of radiation-induced DNA repair and pro-survival pathways contribute to vorinostat-mediated radiosensitization of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Histone Deacetylases and Their Potential as Targets to Enhance Tumour Radiosensitisation [mdpi.com]
- 10. High-Content Clonogenic Survival Screen to Identify Chemoradiation Sensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
Application Note: Investigating DB0662-Induced Apoptosis via Annexin V Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis. Its dysregulation is a hallmark of many diseases, including cancer. Consequently, the induction of apoptosis is a primary goal for many therapeutic strategies. This application note provides a detailed protocol for utilizing Annexin V staining to quantify and visualize apoptosis induced by the hypothetical compound DB0662. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[1][2][3] This externalization of PS serves as a key marker for identifying apoptotic cells.[1][2][4] In conjunction with a nuclear staining dye such as Propidium Iodide (PI), which is impermeant to live and early apoptotic cells but stains late apoptotic and necrotic cells, this method allows for the differentiation and quantification of various cell populations.[1][3][5]
Principle of the Assay
During the initial phases of apoptosis, the phospholipid phosphatidylserine (PS) is actively translocated from the inner leaflet of the plasma membrane to the outer leaflet, exposing it to the extracellular environment.[2][3][4] Annexin V conjugated to a fluorochrome (e.g., FITC) can then bind to this exposed PS.[1][2] This allows for the identification of early apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the intact membrane of live or early apoptotic cells.[1] However, in late-stage apoptosis and necrosis, the cell membrane loses its integrity, allowing PI to enter and stain the nucleus red.[1][6] By using both Annexin V and PI, we can distinguish between:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is typically small if the cell death is primarily apoptotic).
Signaling Pathways of Apoptosis
Apoptosis is primarily regulated by two main signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which are responsible for the execution of cell death.[7][8]
Caption: General overview of the intrinsic and extrinsic apoptosis signaling pathways.
Experimental Protocols
Materials and Reagents
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium appropriate for the cell line
-
This compound (Hypothetical compound)
-
Tissue culture plates/flasks
-
Flow cytometer
-
Fluorescence microscope with appropriate filters for FITC and PI
-
Microcentrifuge tubes
-
Pipettes and tips
-
Hemocytometer or automated cell counter
Protocol 1: Induction of Apoptosis with this compound
-
Cell Seeding: Seed cells in appropriate tissue culture plates at a density that will allow for exponential growth during the treatment period. For example, seed 1 x 10^6 cells in a 6-well plate.
-
Cell Culture: Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for attachment (for adherent cells).
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentrations.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest this compound concentration).
-
Time Course: Incubate the cells for a predetermined time course (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for apoptosis induction.
Protocol 2: Annexin V and PI Staining for Flow Cytometry
Caption: Experimental workflow for Annexin V and PI staining for flow cytometry.
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (which contains detached, potentially apoptotic cells). Wash the adherent cells with PBS and detach them using a gentle method like trypsinization. Combine the detached cells with the collected medium.[2]
-
Suspension cells: Collect the cells directly from the culture flask.[2]
-
-
Washing: Centrifuge the cell suspension at 300-500 x g for 5 minutes.[2][9] Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[4]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.[6]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[9]
Protocol 3: Annexin V and PI Staining for Fluorescence Microscopy
-
Cell Preparation: For adherent cells, grow them on sterile glass coverslips in a petri dish. For suspension cells, they can be cytospun onto a glass slide after staining.
-
Staining: Follow steps 1-5 of the flow cytometry staining protocol.
-
Mounting: After incubation, gently place the coverslip with the adherent cells onto a glass slide with a drop of 1X Binding Buffer. For suspension cells, place a drop of the stained cell suspension onto a glass slide and cover with a coverslip.
-
Visualization: Observe the cells under a fluorescence microscope using a dual-filter set for FITC (green fluorescence) and rhodamine or Texas Red (red fluorescence for PI).[1][6]
Data Presentation and Analysis
The data obtained from flow cytometry can be presented in dot plots and quantified in tables.
Caption: Interpretation of Annexin V/PI flow cytometry data quadrants.
Hypothetical Quantitative Data
The following tables summarize hypothetical data from an experiment where a cancer cell line was treated with varying concentrations of this compound for 24 hours.
Table 1: Percentage of Cell Populations after 24h Treatment with this compound
| Treatment Concentration | % Viable (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic/Necrotic (Annexin V+ / PI+) |
| Vehicle Control (0 µM) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound (1 µM) | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 0.9 |
| This compound (5 µM) | 60.1 ± 4.2 | 25.4 ± 2.8 | 14.5 ± 1.7 |
| This compound (10 µM) | 35.8 ± 3.9 | 40.2 ± 3.1 | 24.0 ± 2.5 |
| This compound (25 µM) | 15.3 ± 2.7 | 30.5 ± 4.5 | 54.2 ± 5.1 |
Table 2: Time-Course of Apoptosis Induction with 10 µM this compound
| Time Point (hours) | % Viable (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic/Necrotic (Annexin V+ / PI+) |
| 0 | 96.1 ± 1.8 | 2.0 ± 0.4 | 1.9 ± 0.3 |
| 6 | 80.5 ± 4.1 | 15.3 ± 2.5 | 4.2 ± 0.8 |
| 12 | 62.3 ± 3.7 | 28.1 ± 3.3 | 9.6 ± 1.5 |
| 24 | 35.8 ± 3.9 | 40.2 ± 3.1 | 24.0 ± 2.5 |
| 48 | 10.2 ± 2.5 | 18.5 ± 2.9 | 71.3 ± 4.8 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background staining in negative controls | Cell harvesting was too harsh, causing membrane damage. | Use a gentler cell detachment method (e.g., EDTA instead of trypsin for a shorter time). Handle cells gently throughout the procedure. |
| Low signal in positive control | Inefficient induction of apoptosis. | Use a well-established apoptosis inducer (e.g., staurosporine, etoposide) at a known effective concentration and time. |
| Most cells are PI positive | The compound may be primarily necrotic, or the treatment time was too long. | Perform a time-course experiment with earlier time points to capture the early apoptotic phase. |
| High percentage of Annexin V positive cells in the vehicle control | The cell line may be sensitive to the solvent (e.g., DMSO). | Lower the concentration of the solvent in the final culture medium. Ensure the solvent is of high purity. |
Conclusion
The Annexin V staining method is a reliable and sensitive technique for the quantitative and qualitative analysis of apoptosis. This application note provides a comprehensive framework for investigating the pro-apoptotic effects of novel compounds like the hypothetical this compound. By following these detailed protocols, researchers can effectively characterize the apoptotic response and gather crucial data for drug development and mechanistic studies.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 3. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kumc.edu [kumc.edu]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. phnxflow.com [phnxflow.com]
Application Notes and Protocols for Vorinostat in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Vorinostat (B1683920) (Suberoylanilide Hydroxamic Acid, SAHA), a potent histone deacetylase (HDAC) inhibitor, in various cell culture-based experiments. The following sections detail the necessary cell culture conditions, experimental protocols, and the underlying signaling pathways affected by Vorinostat treatment.
Introduction to Vorinostat
Vorinostat is a broad-spectrum inhibitor of class I and class II HDACs, leading to the hyperacetylation of histones and other non-histone proteins.[1][2] This alteration in protein acetylation modulates gene expression and affects multiple cellular processes, including cell cycle progression, apoptosis, and DNA damage repair, making it a valuable tool for cancer research and drug development.[1][3][4]
General Cell Culture Conditions for Vorinostat Experiments
Successful experiments with Vorinostat begin with establishing and maintaining healthy cell cultures. The following are general guidelines, with specific examples provided in the subsequent tables.
-
Cell Lines: A variety of human cancer cell lines have been successfully used in experiments with Vorinostat. The choice of cell line should be guided by the specific research question.
-
Culture Medium: Standard cell culture media (e.g., DMEM, RPMI-1640, F-12/Ham) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) are typically used. Specific media formulations may be required for certain cell lines. For instance, the human non-small-cell lung cancer cell line A549 can be maintained in F-12/Ham medium supplemented with 10% fetal bovine serum, 10,000 units/mL of penicillin-streptomycin, and 2 mmol/L l-glutamine.[5]
-
Vorinostat Preparation: Vorinostat is soluble in DMSO and ethanol (B145695).[1][6] A common stock solution is 20 mM in DMSO.[1] For cell culture experiments, the stock solution should be diluted in the culture medium to the desired final concentration. It is crucial to include a vehicle control (DMSO) in all experiments.
-
Incubation Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Quantitative Data Summary
The following tables summarize the concentrations and incubation times of Vorinostat used in various cell lines and assays, as reported in the literature.
Table 1: Vorinostat Concentrations for 50% Inhibition of Cell Viability (IC50)
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay |
| SW-982 | Synovial Sarcoma | 8.6 | 48 | MTS |
| SW-1353 | Chondrosarcoma | 2.0 | 48 | MTS |
| OCI-AML3 | Acute Myeloid Leukemia | 1.55 | 24 | MTT |
| OCI-AML3 | Acute Myeloid Leukemia | 0.42 | 72 | MTT |
| HT1080 | Fibrosarcoma | 2.4 | 72 | Not Specified |
| MCF-7 | Breast Cancer | 0.75 | Not Specified | Not Specified |
Table 2: Effective Vorinostat Concentrations and Incubation Times for Various Cellular Assays
| Cell Line | Assay | Vorinostat Concentration (µM) | Incubation Time (hours) | Observed Effect |
| A375 | Western Blot (Histone Acetylation) | 2.5 | 24 | Maximal accumulation of acetylated histone H4[5] |
| A375 | Cell Cycle Analysis | 2.5 | 24 | Increase in G1 phase cells[5] |
| A375 | Apoptosis (DNA Fragmentation) | 2.5, 5, 10 | 24 | Dose-dependent increase in apoptosis[5] |
| HeLa | Western Blot (Histone Acetylation) | 1-10 | 18 | Increased Acetyl-Histone H3 (Lys14)[1] |
| D54, U373, U87 | Cell Cycle Analysis | Not Specified | 24-48 | G2/M phase arrest and appearance of a subG1 fraction[7] |
| Ishikawa, USPC-2 | Western Blot (Apoptosis) | Not Specified | 24 | PARP cleavage[8] |
| LNCaP, A549 | Immunofluorescence (DNA Damage) | 5 | Up to 96 | Accumulation of γH2AX foci[3] |
| OCI-AML3 | Western Blot (Histone Acetylation) | 1 | 24 | Increased acetylation of lysine (B10760008) 9 of histone H3[9] |
Experimental Protocols
Detailed methodologies for key experiments involving Vorinostat are provided below.
Cell Viability Assay (MTS-based)
This protocol is adapted from a study on sarcoma cell lines.[10]
-
Cell Seeding: Seed 5,000 sarcoma cells per well in a 96-well microtiter plate.
-
Treatment: After 24 hours, treat the cells with a range of Vorinostat concentrations (e.g., 0-15 µM) for 48 hours. Include a vehicle (DMSO) control.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for a specified time (e.g., 1-4 hours) at 37°C.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability.
Western Blot for Histone Acetylation
This protocol is a general guide based on common laboratory practices and information from various sources.[5][11][12]
-
Cell Treatment and Lysis: Treat cells with the desired concentration of Vorinostat for the specified time. Harvest the cells and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel. For histones, a higher percentage gel (e.g., 15%) may be optimal.[13]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Loading Control: Re-probe the membrane with an antibody against a loading control protein (e.g., total Histone H3 or GAPDH) to ensure equal protein loading.
Cell Cycle Analysis by Flow Cytometry
This protocol is based on a study investigating the effects of Vorinostat on sarcoma and melanoma cells.[5][10]
-
Cell Treatment: Treat cells with the desired concentration of Vorinostat for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Fixation: Fix the cells in 70% ice-cold ethanol for at least 10 minutes at 4°C.[10]
-
Staining: Wash the fixed cells and resuspend them in a propidium (B1200493) iodide (PI) staining buffer containing RNase A.[10]
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Use appropriate software (e.g., ModFit) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol is adapted from a study on sarcoma cell lines.[10]
-
Cell Seeding and Treatment: Seed 10,000 cells per well in a 96-well plate and treat them with the IC50 concentration of Vorinostat for various time points (e.g., 3-72 hours).[10]
-
Reagent Addition: Add Caspase-Glo® 3/7 reagent to each well at a 1:1 volume ratio.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: Subtract the blank values and normalize to the negative control to determine the fold-change in caspase 3/7 activity.
Signaling Pathways and Experimental Workflows
Vorinostat impacts multiple signaling pathways to exert its anti-cancer effects. The following diagrams illustrate some of the key mechanisms and a typical experimental workflow.
Caption: Mechanism of Action of Vorinostat.
Caption: General Experimental Workflow for Vorinostat Studies.
Caption: Key Signaling Pathways Modulated by Vorinostat.
References
- 1. Vorinostat (SAHA) | Cell Signaling Technology [cellsignal.com]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma | Haematologica [haematologica.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Vorinostat modulates cell cycle regulatory proteins in glioma cells and human glioma slice cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of SAHA (Vorinostat) Stock Solutions for Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Suberoylanilide Hydroxamic Acid (SAHA), also known as Vorinostat, is a potent inhibitor of histone deacetylases (HDACs).[1] It is a small-molecule that targets the catalytic site of class I, II, and IV HDACs, preventing substrate access.[2] This inhibition leads to the hyperacetylation of histones and other non-histone proteins, which in turn modulates gene expression.[3][4] The downstream effects include the induction of cell cycle arrest, differentiation, and apoptosis in a wide variety of transformed cells, making SAHA a valuable tool in cancer biology, epigenetics, and other areas of research.[3][4][5]
Proper preparation and storage of SAHA stock solutions are critical for ensuring experimental reproducibility and accuracy. This document provides a detailed protocol for preparing SAHA stock solutions and summarizes key data regarding its solubility, stability, and typical working concentrations.
Quantitative Data Summary
The following tables provide essential quantitative data for SAHA, compiled from various suppliers and research articles.
Table 1: Physical and Chemical Properties of SAHA
| Property | Value | Citations |
| Synonyms | Vorinostat, Suberoylanilide Hydroxamic Acid | [2][6] |
| Molecular Formula | C₁₄H₂₀N₂O₃ | [2][3][4] |
| Molecular Weight | 264.32 g/mol | [3][4][7][8] |
| Appearance | White to off-white crystalline solid or powder | [2][7] |
| Purity | ≥98% | [2][8][9] |
| Storage (Solid) | -20°C | [2][3][4][7] |
| Stability (Solid) | ≥ 24 months | [3][4] |
Table 2: Solubility of SAHA in Common Solvents
| Solvent | Maximum Concentration | Notes | Citations |
| DMSO | 20 - 66 mg/mL (approx. 75 - 250 mM) | Most common solvent for stock solutions. | [2][3][4][7] |
| Ethanol | ~2 mg/mL | Slight warming may be required. | [3][4][7] |
| DMF | ~20 mg/mL | [2] | |
| Water | Very poorly soluble (~20-50 µM) | Not recommended for stock solutions. | [3][4][7] |
| PBS (pH 7.2) | ~0.5 mg/mL | Only when pre-dissolved in and diluted from DMSO. | [2] |
Table 3: Recommended Storage of SAHA Solutions
| Solvent | Storage Temperature | Stability/Duration | Notes | Citations |
| DMSO | -20°C | Up to 3 months | Aliquot to prevent freeze-thaw cycles. | [3][4][6] |
| DMSO | -80°C | Up to 1 year | Provides longer-term stability. | [10] |
| Aqueous Media | 4°C | Not recommended (> 1 day) | SAHA is unstable in aqueous solutions. | [1][2] |
Table 4: Typical Working Concentrations for Cell-Based Assays
| Application | Concentration Range | Typical Treatment Time | Citations |
| HDAC Inhibition | 50 - 200 nM | Varies | Effective range for inhibiting enzyme activity. |
| Cell Growth Arrest | 1 - 10 µM | 2 - 24 hours | Varies depending on cell line. |
| Induction of Apoptosis | 2.5 - 7.5 µM | 24 - 72 hours | Dose and time-dependent. |
| IC₅₀ (Cell Proliferation) | 0.14 - 2.7 µM | Varies | Highly cell-line dependent. |
Experimental Protocols
Safety Precaution: SAHA is a hazardous compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[2] All weighing and initial dissolution steps should be performed in a chemical fume hood.
Protocol 1: Preparation of a 20 mM SAHA Stock Solution in DMSO
This protocol provides instructions for preparing a high-concentration stock solution, which is a common starting point for most laboratory applications.
Materials:
-
SAHA (Vorinostat) powder (MW: 264.32 g/mol )
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculation: Determine the mass of SAHA required. To make 1 mL of a 20 mM stock solution:
-
Weighing: In a chemical fume hood, carefully weigh the calculated amount of SAHA powder into a sterile tube.
-
Dissolution:
-
Add the calculated volume of DMSO to the tube containing the SAHA powder.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
For compounds that are difficult to dissolve, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can aid dissolution.[6]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into single-use aliquots (e.g., 10-50 µL) in sterile cryovials.[3][4]
-
Clearly label each aliquot with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C for up to 3 months or at -80°C for up to one year.[3][4][10]
-
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the high-concentration DMSO stock for use in cell-based experiments.
Materials:
-
20 mM SAHA stock solution in DMSO
-
Pre-warmed, sterile cell culture medium
-
Sterile tubes and pipette tips
Procedure:
-
Thaw Stock: Remove one aliquot of the SAHA stock solution from the freezer and thaw it at room temperature. Briefly centrifuge the tube to collect the solution at the bottom.
-
Serial Dilution: It is recommended to perform a serial dilution to achieve the final desired concentration. Direct dilution of a small volume of concentrated stock into a large volume of media can lead to inaccurate concentrations and precipitation.
-
Example for a 5 µM final concentration in 10 mL of media:
-
Step A (Intermediate Dilution): Prepare a 100-fold dilution of the 20 mM stock. Add 2 µL of the 20 mM stock to 198 µL of sterile culture medium. This results in a 200 µM intermediate solution. Vortex gently.
-
Step B (Final Dilution): The final volume of the cell culture experiment is 10 mL. To achieve a 5 µM final concentration, calculate the volume of the 200 µM intermediate solution needed:
-
M₁V₁ = M₂V₂
-
(200 µM)(V₁) = (5 µM)(10,000 µL)
-
V₁ = 250 µL
-
-
Add 250 µL of the 200 µM intermediate solution to 9.75 mL of culture medium to get the final 10 mL volume.
-
-
-
Application: Mix the final working solution gently by inversion and immediately add it to your cell cultures.
-
Important Note: Aqueous solutions of SAHA are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[1][2]
Visualizations: Workflows and Signaling Pathways
Diagram 1: Experimental Workflow for SAHA Stock and Working Solution Preparation
Caption: Workflow for preparing SAHA stock and working solutions.
Diagram 2: Simplified Signaling Pathway of SAHA Action
Caption: SAHA inhibits HDACs, leading to altered gene expression and anti-cancer effects.
References
- 1. SAHA = 98 HPLC 149647-78-9 [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Vorinostat (SAHA) | Cell Signaling Technology [cellsignal.com]
- 4. Vorinostat (SAHA) (#12520) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 5. pnas.org [pnas.org]
- 6. apexbt.com [apexbt.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. SAHA | Non-selective HDACs | Tocris Bioscience [tocris.com]
- 9. stemcell.com [stemcell.com]
- 10. selleckchem.com [selleckchem.com]
No Preclinical Animal Study Data Found for DB0662
Comprehensive searches for preclinical animal study data, including dosage, pharmacokinetics, mechanism of action, and safety profiles for the compound DB0662, did not yield any specific results. The available information does not contain the necessary quantitative data or experimental protocols required to generate the detailed Application Notes and Protocols as requested.
The search results did provide general principles of preclinical study design, methodologies for animal-to-human dose conversion, and information on the preclinical assessment of other unrelated compounds. However, no documents or data repositories were identified that specifically mentioned this compound.
Therefore, the creation of detailed application notes, protocols, data tables, and visualizations for this compound is not possible at this time due to the absence of publicly available preclinical research on this specific compound. Further investigation would require access to proprietary research data or the publication of studies involving this compound.
Application Note: Flow Cytometry Analysis of Cell Cycle Arrest Induced by Vorinostat
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vorinostat (B1683920), also known as suberoylanilide hydroxamic acid (SAHA), is a potent histone deacetylase (HDAC) inhibitor approved for the treatment of cutaneous T-cell lymphoma (CTCL) and investigated for various other malignancies.[1][2][3] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression.[2] By inhibiting HDACs, Vorinostat promotes histone hyperacetylation, resulting in a more relaxed chromatin state and the re-expression of silenced tumor suppressor genes.[2][3] This reactivation of gene expression can trigger a cascade of events leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][3]
One of the key mechanisms of Vorinostat's antitumor activity is the induction of cell cycle arrest, which prevents the proliferation of cancer cells.[2] This application note provides a detailed protocol for analyzing Vorinostat-induced cell cycle arrest using flow cytometry with propidium (B1200493) iodide (PI) staining.
Mechanism of Action: Vorinostat-Induced Cell Cycle Arrest
Vorinostat has been shown to induce cell cycle arrest at both the G1/S and G2/M checkpoints in various cancer cell lines.[4][5][6][7][8] The primary mechanism involves the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21 (also known as p21WAF1/CIP1).[1][5][8][9][10] The induction of p21 expression is often a result of increased acetylation of histones H3 and H4 associated with the p21 gene promoter.[9]
The p21 protein binds to and inhibits the activity of cyclin-CDK complexes, such as cyclin D/CDK4/6 and cyclin E/CDK2, which are essential for the progression from the G1 to the S phase of the cell cycle.[6][11] By inhibiting these complexes, Vorinostat effectively halts the cell cycle at the G1 checkpoint.[5][6][8] Furthermore, Vorinostat has been observed to downregulate the expression of cyclin D1, a key positive regulator of G1 progression, further contributing to G1 arrest.[6][9][11] In some cell types, Vorinostat can also induce G2/M arrest.[4]
Data Presentation
The following table summarizes representative quantitative data on the effects of Vorinostat on the cell cycle distribution of cancer cells as determined by flow cytometry. The data illustrates a dose-dependent increase in the percentage of cells in the G1 and/or G2/M phase, with a corresponding decrease in the S phase population, indicative of cell cycle arrest.
| Treatment Group | Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control (DMSO) | - | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.8 |
| Vorinostat | 1 | 55.6 ± 2.5 | 28.1 ± 1.2 | 16.3 ± 1.4 |
| Vorinostat | 2.5 | 68.3 ± 3.0 | 15.4 ± 0.9 | 16.3 ± 1.9 |
| Vorinostat | 5 | 75.1 ± 3.3 | 8.7 ± 0.6 | 16.2 ± 2.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials
-
Vorinostat (SAHA)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Cell Culture and Treatment
-
Culture your cancer cell line of choice in the appropriate complete medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
Prepare a stock solution of Vorinostat in DMSO. Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 1, 2.5, and 5 µM). Include a vehicle control with the same concentration of DMSO as the highest Vorinostat concentration.
-
Remove the culture medium from the wells and replace it with the medium containing the various concentrations of Vorinostat or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).
Cell Harvesting and Fixation
-
After the incubation period, collect the culture medium (containing any floating cells) and wash the adherent cells with PBS.
-
Harvest the adherent cells by trypsinization.
-
Combine the collected medium and the trypsinized cells and transfer the cell suspension to a centrifuge tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
Wash the cell pellet twice with cold PBS, centrifuging at 300 x g for 5 minutes after each wash.[12]
-
Resuspend the cell pellet in 400 µL of cold PBS.[12]
-
While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.[12][13]
-
Incubate the cells on ice for at least 30 minutes for fixation.[12][14] Fixed cells can be stored at 4°C for several weeks.[12]
Propidium Iodide Staining
-
Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5 minutes to pellet the cells, as ethanol-fixed cells are more buoyant.[12][13]
-
Carefully discard the ethanol supernatant.
-
Wash the cell pellet twice with PBS.[12]
-
Resuspend the cell pellet in 500 µL of PI staining solution.[14]
-
Incubate the cells at room temperature for 15-30 minutes in the dark.[14]
Flow Cytometry Analysis
-
Analyze the stained cells on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (typically FL2 or FL3).[12]
-
Collect data for at least 10,000 events per sample.
-
Use a low flow rate to minimize the coefficient of variation (CV) of the peaks.[12]
-
Gate the cell population to exclude doublets and debris using a plot of fluorescence area versus fluorescence width or height.[14]
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
References
- 1. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Vorinostat? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. europeanreview.org [europeanreview.org]
- 5. researchgate.net [researchgate.net]
- 6. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase II study of the histone deacetylase inhibitor vorinostat (Suberoylanilide Hydroxamic Acid; SAHA) in recurrent or metastatic transitional cell carcinoma of the urothelium – an NCI-CTEP sponsored: California Cancer Consortium trial, NCI 6879 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Assessing the Efficacy of DB0662 in 3D Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in drug discovery for their ability to more accurately recapitulate the complex microenvironment of in vivo tumors compared to traditional 2D monolayer cultures.[1][2][3] These models exhibit gradients of nutrients, oxygen, and drug exposure, as well as complex cell-cell and cell-matrix interactions that influence therapeutic response.[3] This document provides detailed methods for assessing the efficacy of DB0662, a compound designed for kinase-targeted protein degradation, in 3D cell culture models.
While the specific kinase target of this compound is not publicly disclosed, these protocols are designed to be broadly applicable for evaluating kinase-degrading compounds in cancer-derived 3D cultures. The following application notes detail experimental workflows for evaluating key efficacy endpoints, including cell viability, apoptosis induction, and drug penetration within 3D spheroids.
Application Note 1: Assessment of Cell Viability in 3D Spheroids Following this compound Treatment
Objective: To quantify the cytotoxic and cytostatic effects of this compound on 3D tumor spheroids by measuring cell viability.
Methodology Overview: This protocol utilizes an ATP-based luminescence assay to measure the metabolic activity of viable cells within the spheroid. A decrease in ATP levels is indicative of reduced cell viability.
Experimental Protocol:
-
Spheroid Formation:
-
Culture cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colorectal cancer) to 80-90% confluency.[4]
-
Harvest and resuspend cells to a concentration of 2.5 x 10⁴ cells/mL in the appropriate culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well ultra-low attachment round-bottom plate.
-
Centrifuge the plate at 150 x g for 10 minutes to facilitate cell aggregation.
-
Incubate at 37°C and 5% CO₂ for 2-4 days to allow for spheroid formation. Monitor spheroid formation and morphology daily. Spheroids should reach a diameter of approximately 400-600 µm.[4]
-
-
This compound Treatment:
-
Prepare a 2X concentration series of this compound in culture medium.
-
Carefully remove 100 µL of medium from each well containing a spheroid.
-
Add 100 µL of the 2X this compound dilutions to the respective wells to achieve a 1X final concentration. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the spheroids with this compound for 72 hours.
-
-
ATP-Based Viability Assay (e.g., CellTiter-Glo® 3D):
-
Remove the treatment plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® 3D reagent to each well.
-
Mix the contents by orbital shaking at 300-500 rpm for 5 minutes to lyse the spheroids.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Presentation:
Table 1: Dose-Response of this compound on Spheroid Viability
| This compound Concentration (µM) | Mean Luminescence (RLU) | Standard Deviation | % Viability (Normalized to Vehicle) |
| Vehicle Control (0) | 150,000 | 12,000 | 100 |
| 0.1 | 135,000 | 10,500 | 90 |
| 1 | 97,500 | 8,000 | 65 |
| 10 | 45,000 | 5,500 | 30 |
| 100 | 18,000 | 2,000 | 12 |
This data is illustrative. RLU = Relative Light Units.
Application Note 2: Quantification of Apoptosis in 3D Spheroids Treated with this compound
Objective: To determine if the observed decrease in viability is due to the induction of programmed cell death (apoptosis).
Methodology Overview: This protocol employs a luminogenic caspase-3/7 activity assay. Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[5]
Experimental Protocol:
-
Spheroid Formation and Treatment:
-
Follow steps 1 and 2 from the Viability Assay protocol. A shorter incubation time with this compound (e.g., 24-48 hours) may be optimal for detecting early apoptotic events.
-
-
Caspase-3/7 Activity Assay (e.g., Caspase-Glo® 3/7 3D):
-
Allow the treatment plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the Caspase-Glo® 3/7 3D reagent to each well.
-
Mix thoroughly by orbital shaking at 300-500 rpm for 5 minutes.
-
Incubate at room temperature for 30 minutes to 3 hours.
-
Measure luminescence with a plate reader.
-
-
(Optional) Multiplexing with Viability:
-
To normalize the apoptosis signal to the number of viable cells, a fluorescent viability dye (e.g., a cell-permeant dye that is cleaved to a fluorescent product by live cells) can be added prior to the caspase reagent. Measure fluorescence before adding the Caspase-Glo® reagent and measuring luminescence.
-
Data Presentation:
Table 2: Apoptosis Induction by this compound in 3D Spheroids
| This compound Concentration (µM) | Mean Caspase-3/7 Activity (RLU) | Standard Deviation | Fold Change in Apoptosis (vs. Vehicle) |
| Vehicle Control (0) | 10,000 | 950 | 1.0 |
| 0.1 | 15,000 | 1,200 | 1.5 |
| 1 | 45,000 | 3,800 | 4.5 |
| 10 | 80,000 | 7,100 | 8.0 |
| 100 | 82,000 | 7,500 | 8.2 |
This data is illustrative. RLU = Relative Light Units.
Application Note 3: Imaging-Based Assessment of this compound Penetration and Efficacy
Objective: To visualize the penetration of this compound (if fluorescently tagged) or its effect on cell death distribution within the 3D spheroid.
Methodology Overview: This protocol uses high-content confocal microscopy to image spheroids stained with live and dead cell indicators. This provides spatial information on the drug's efficacy throughout the spheroid structure.
Experimental Protocol:
-
Spheroid Formation and Treatment:
-
Form and treat spheroids in imaging-compatible plates (e.g., black-walled, clear-bottom 96-well plates) as described previously.
-
-
Staining:
-
Prepare a staining solution containing Hoechst 33342 (to stain all nuclei), Calcein AM (stains live cells green), and Ethidium Homodimer-1 (stains dead cells red).
-
Carefully remove the treatment medium and add the staining solution to each well.
-
Incubate for 1-2 hours at 37°C.
-
-
Imaging:
-
Image the spheroids using a high-content confocal microscope.
-
Acquire a z-stack of images for each spheroid to visualize the entire 3D structure.
-
-
Image Analysis:
-
Use image analysis software to quantify the volume of live and dead cells at different depths within the spheroid.
-
This can reveal if this compound is only effective on the outer layers or if it penetrates to the core.
-
Data Presentation:
Table 3: Spatial Efficacy of this compound in 3D Spheroids
| This compound Concentration (µM) | % Dead Cells (Outer Layer, 0-100 µm) | % Dead Cells (Core, >100 µm) |
| Vehicle Control (0) | 2 | 5 |
| 1 | 25 | 10 |
| 10 | 80 | 45 |
| 100 | 95 | 85 |
This data is illustrative and represents the percentage of dead cell volume relative to the total cell volume in each region.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway targeted by this compound.
Experimental Workflow
Caption: General experimental workflow for assessing this compound efficacy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Chemical structure of a new modified nucleoside located in the anticodon of Bombyx mori glycine tRNA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. butane, 3-iodo-2,2-dimethyl- [webbook.nist.gov]
- 5. Benzyldihydronicotinamide | C13H14N2O | CID 95276 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemistry for Histone Acetylation in Vorinostat-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing and interpreting immunohistochemistry (IHC) for histone acetylation in tissues treated with the histone deacetylase (HDAC) inhibitor, Vorinostat (B1683920) (suberoylanilide hydroxamic acid, SAHA). This document includes detailed protocols, data interpretation guidelines, and visual representations of the underlying biological pathways and experimental workflows.
Introduction
Vorinostat is an FDA-approved HDAC inhibitor used in cancer therapy, notably for cutaneous T-cell lymphoma.[1][2] Its primary mechanism of action is the inhibition of HDAC enzymes, leading to an accumulation of acetylated histones.[3][4] This alteration in chromatin structure modulates gene expression, activating tumor suppressor genes and inducing cell cycle arrest and apoptosis.[1][3] Immunohistochemistry is a crucial technique for the pharmacodynamic assessment of Vorinostat in both preclinical and clinical settings, allowing for the direct visualization and semi-quantification of histone acetylation in tissue samples.
Mechanism of Action of Vorinostat
Histone acetylation and deacetylation are key epigenetic modifications regulating gene expression.[5] Histone acetyltransferases (HATs) add acetyl groups to lysine (B10760008) residues on histone tails, neutralizing their positive charge and relaxing the chromatin structure.[5][6] This "euchromatin" state allows transcription factors to access DNA and activate gene expression.[5] Conversely, HDACs remove these acetyl groups, leading to a more condensed chromatin structure ("heterochromatin") and transcriptional repression.[5][7]
Vorinostat inhibits class I and II HDACs, thereby preventing the removal of acetyl groups.[4] This leads to histone hyperacetylation, an open chromatin conformation, and the expression of genes that can suppress tumor growth.[8] Key histone marks affected include acetylated Histone H3 and Histone H4.[9]
Signaling Pathway of Vorinostat Action
Caption: Vorinostat inhibits HDACs, leading to histone hyperacetylation and tumor suppression.
Quantitative Data Summary
The following tables summarize quantitative data from studies assessing the effect of Vorinostat on histone acetylation.
Table 1: In Vitro Studies
| Cell Line | Vorinostat Concentration | Duration of Treatment | Fold Increase in Acetylated Histone H3 | Fold Increase in Acetylated Histone H4 | Reference |
| OCI-AML3 (AML) | 1 µM | 24 hours | >2 | Not Reported | [4] |
| HuCC-T1 (Cholangiocarcinoma) | 5 µg/ml | Not Reported | Significant Increase | Not Reported | [3] |
| Human Umbilical Vein Endothelial Cells | 10 µmol/L | 24 hours | Significant Increase | Not Reported | [10] |
Table 2: In Vivo and Clinical Studies
| Model/Patient Population | Vorinostat Dose | Tissue/Sample Type | Change in Acetylated Histone H3 | Change in Acetylated Histone H4 | Reference |
| Mouse Liver | Not Specified | Liver | ~2.5-fold increase | ~2-fold increase | [9] |
| Diabetic Mice | Not Specified | Kidney | Significant Increase | Not Reported | [10] |
| Advanced Leukemias/MDS Patients | 100-300 mg twice daily | Not Specified | Increased at all doses | Not Reported | [2] |
| Advanced Solid Malignancies | 400 mg qd or 300 mg bd | Peripheral Blood Mononuclear Cells | Accumulation observed | Not Reported | [11][12] |
Detailed Experimental Protocols
Immunohistochemistry Protocol for Acetylated Histones in FFPE Tissues
This protocol provides a general procedure for the IHC detection of acetylated histones in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization of antibody concentrations, incubation times, and antigen retrieval methods may be required for specific antibodies and tissue types.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or equivalent clearing agent
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibody against acetylated histone (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4)
-
Biotinylated Secondary Antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate-chromogen solution
-
Hematoxylin counterstain
-
Mounting Medium
Workflow Diagram:
References
- 1. Cancer Epigenetics: Mechanisms and Crosstalk of a HDAC Inhibitor, Vorinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 study of the histone deacetylase inhibitor vorinostat (suberoylanilide hydroxamic acid [SAHA]) in patients with advanced leukemias and myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of vorinostat-incorporated nanoparticles against human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Protein Acetylation | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Long-Term Administration of the Histone Deacetylase Inhibitor Vorinostat Attenuates Renal Injury in Experimental Diabetes through an Endothelial Nitric Oxide Synthase-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Combining SAHA (Vorinostat) with Radiation Therapy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suberoylanilide hydroxamic acid (SAHA), also known as Vorinostat (B1683920), is a potent histone deacetylase (HDAC) inhibitor.[1][2] HDACs play a crucial role in the epigenetic regulation of gene expression by altering chromatin structure.[1][2] Inhibition of HDACs leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin state that can alter the transcription of genes involved in cell cycle control, DNA repair, and apoptosis.[1] Preclinical studies have shown that SAHA can sensitize cancer cells to the cytotoxic effects of ionizing radiation, making it a promising agent for combination therapy.[3][4][5] This document provides a summary of key preclinical data and detailed protocols for evaluating the combination of SAHA and radiation therapy.
Mechanism of Action: SAHA-mediated Radiosensitization
The primary mechanism by which SAHA enhances the efficacy of radiation therapy involves the disruption of DNA damage repair pathways.[3][6] Ionizing radiation induces various forms of DNA damage, with double-strand breaks (DSBs) being the most lethal.[7] Cancer cells rely on efficient DSB repair mechanisms, primarily non-homologous end joining (NHEJ) and homologous recombination (HR), for survival. SAHA has been shown to downregulate key proteins in these pathways, such as Rad51, Ku70, and Ku86.[5][6][8] This inhibition of DNA repair leads to the persistence of radiation-induced DNA damage, ultimately triggering cell cycle arrest and apoptosis.[5][8][9]
Caption: Mechanism of SAHA-mediated radiosensitization.
Data Presentation: Summary of Preclinical Studies
The following tables summarize quantitative data from key preclinical studies investigating the combination of SAHA and radiation therapy.
Table 1: In Vitro Studies
| Cancer Type | Cell Line(s) | SAHA Concentration | SAHA Pre-incubation | Radiation Dose (Gy) | Key Outcome & Enhancement Factor | Reference |
| Melanoma | A375, MeWo | 2.5 µmol/L | 24 hours | 2 - 6 | Decreased clonogenic survival. DEF = 1.4 (A375), 1.34 (MeWo). | [5][9] |
| Non-Small Cell Lung | A549 | 2.5 µmol/L | 24 hours | 2 - 6 | Decreased clonogenic survival. DEF = 1.7. | [5][9] |
| Pancreatic | Panc-1 | Not Specified | Not Specified | Not Specified | Enhanced radiosensitivity. SER = 1.10. | [8] |
| Breast Adenocarcinoma | T47D | 0.5 µM | 16 hours | Not Specified | Enhanced sensitization. DER = 1.2. | [5] |
| Breast (Brain Mets) | MDA-MB-231-BR | 0.5 µM | 16 hours | Not Specified | Enhanced sensitization. DER = 1.3. | [5] |
| Acute Myeloid Leukemia | THP-1, MV4-11, KG1A | LD50: 1.41-2.13 µM | Not Specified | Not Specified | Increased radiosensitivity. | [10] |
DEF: Dose Enhancement Factor; DER: Dose Enhancement Ratio; SER: Sensitization Enhancement Ratio.
Table 2: In Vivo Studies
| Cancer Type | Animal Model | Tumor Model | SAHA Dose & Schedule | Radiation Dose & Schedule | Key Outcome | Reference |
| Colorectal Carcinoma | Not Specified | Xenografts | Daily injections | Fractionated radiation | Delayed tumor growth compared to radiation alone. | [4] |
| Non-Small Cell Lung | Not Specified | A549 Xenograft | Not Specified | Not Specified | Significantly inhibited tumor growth. | [7] |
| Triple-Negative Breast | Balb/c mice | 4T1-luc orthotopic | Intraperitoneal injection | Not Specified | Significantly reduced tumor volume compared to single treatments. | [6] |
| Glioblastoma | Not Specified | Intracranial Xenografts | Not Specified | Not Specified | Enhanced radiation sensitivity. | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Clonogenic Survival Assay
This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.
Objective: To assess the ability of SAHA to sensitize cancer cells to radiation.
Materials:
-
Cancer cell line of interest (e.g., A549, A375)
-
Complete cell culture medium
-
SAHA (Vorinostat)
-
6-well or 100 mm culture plates
-
Cell counter (e.g., hemocytometer)
-
X-ray irradiator
-
Crystal Violet staining solution (0.5% w/v in methanol)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed a predetermined number of cells (e.g., 200-10,000 cells/well, dependent on radiation dose) into 6-well plates. Allow cells to attach for 18-24 hours.
-
SAHA Treatment: Aspirate medium and add fresh medium containing the desired concentration of SAHA (e.g., 2.5 µmol/L) or vehicle control.[9]
-
Incubation: Incubate cells with SAHA for a specified period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO2).[9]
-
Irradiation: Following incubation, irradiate the plates with single doses of radiation (e.g., 0, 2, 4, 6 Gy) using a calibrated laboratory irradiator.
-
Post-Irradiation Culture: After irradiation, wash the cells with PBS, add fresh, drug-free medium, and return plates to the incubator.
-
Colony Formation: Allow cells to grow for 10-14 days, or until colonies in the control group contain at least 50 cells.
-
Staining: Aspirate the medium, wash wells gently with PBS, and fix/stain the colonies with Crystal Violet solution for 20-30 minutes.
-
Colony Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count colonies containing ≥50 cells.
-
Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group. Plot survival curves (SF vs. Radiation Dose) and calculate the Dose Enhancement Factor (DEF).
Caption: Workflow for a clonogenic survival assay.
Protocol 2: Western Blot for DNA Repair Proteins (e.g., Rad51)
Objective: To determine if SAHA treatment combined with radiation alters the expression levels of key DNA repair proteins.
Materials:
-
Treated cells from an experiment (see Protocol 1, steps 1-5, using flasks instead of plates)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Rad51, anti-Ku70, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: At desired time points post-irradiation (e.g., 6, 24 hours), wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape cells and collect lysate.
-
Protein Quantification: Centrifuge lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes to denature proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel. Run the gel until adequate separation of protein bands is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Rad51) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., β-actin).
Protocol 3: In Vivo Xenograft Tumor Growth Delay Study
Objective: To evaluate the efficacy of combined SAHA and radiation treatment on tumor growth in an animal model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Cancer cells for implantation (e.g., A549, 4T1)
-
Matrigel (optional)
-
SAHA formulation for injection (e.g., dissolved in DMSO and diluted in corn oil)
-
Small animal irradiator with image guidance
-
Digital calipers
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Acclimation: Allow mice to acclimate to the facility for at least one week before the experiment begins. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100 µL PBS, optionally mixed with Matrigel) into the flank of each mouse.[6]
-
Tumor Growth Monitoring: Monitor mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle, SAHA alone, Radiation alone, SAHA + Radiation).
-
Tumor Measurement: Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
SAHA Administration: Administer SAHA or vehicle via the appropriate route (e.g., intraperitoneal injection) according to the planned schedule (e.g., daily for 5 days a week).[6]
-
Irradiation: At the designated time point, anesthetize the mice. Using an image-guided small animal irradiator, deliver a precise dose of radiation to the tumor while shielding the rest of the body.[12]
-
Monitoring: Continue to monitor tumor growth, body weight (as an indicator of toxicity), and overall animal health until tumors reach a predetermined endpoint (e.g., 1500-2000 mm³).
-
Data Analysis: Plot mean tumor volume versus time for each group. Calculate tumor growth delay, which is the time it takes for tumors in the treatment groups to reach a specific volume compared to the control group. Perform statistical analysis to determine significance.
Conclusion
The combination of SAHA with radiation therapy demonstrates significant potential in preclinical models across a variety of cancers.[4][7][8] The primary mechanism of action is the inhibition of DNA damage repair, which leads to enhanced tumor cell killing.[3][6] The protocols outlined here provide a framework for researchers to further investigate this promising combination therapy, optimize dosing and scheduling, and elucidate the underlying molecular mechanisms. These preclinical evaluations are a critical step in the translation of this therapeutic strategy to clinical trials.[3][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the Enhanced Sensitivity of Radiotherapy in Cancer: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Radiosensitization by SAHA in experimental colorectal carcinoma models-in vivo effects and relevance of histone acetylation status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of radioresistance and radiosensitization strategies for Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination of rapamycin and SAHA enhanced radiosensitization by inducing autophagy and acetylation in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of SAHA on radiosensitivity in pancreatic cancer cells by inducing apoptosis and targeting RAD51 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Suberoylanilide Hydroxamic Acid Induces Hypersensitivity to Radiation Therapy in Acute Myelogenous Leukemia Cells Expressing Constitutively Active FLT3 Mutants | PLOS One [journals.plos.org]
- 11. Phase I/II trial of vorinostat and radiation and maintenance vorinostat in children with diffuse intrinsic pontine glioma: A Children’s Oncology Group report - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radiotherapy protocols for mouse cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Investigation of Drug-Induced Apoptosis
Introduction
These application notes provide a comprehensive framework for investigating the in vitro apoptotic effects of a novel compound, referred to herein as DB0662. Due to the absence of publicly available information on a compound with the identifier "this compound," the following protocols are generalized for the characterization of any new potential apoptosis-inducing agent. The described methodologies will guide researchers in determining cytotoxicity, confirming and quantifying apoptosis, and elucidating the underlying signaling pathways.
Section 1: Initial Assessment of Cytotoxicity
The initial step in evaluating a new compound is to determine its cytotoxic concentration range. This is crucial for designing subsequent, more detailed apoptosis assays. Cell viability assays, such as the MTT or XTT assay, are widely used for this purpose. These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol 1.1: Cell Viability Assay using MTT
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound (or test compound) stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Data Presentation:
| Compound Concentration | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Vehicle Control | 1.25 | 0.08 | 100 |
| Concentration 1 | 1.10 | 0.06 | 88 |
| Concentration 2 | 0.85 | 0.05 | 68 |
| Concentration 3 | 0.62 | 0.04 | 49.6 |
| Concentration 4 | 0.30 | 0.03 | 24 |
| Concentration 5 | 0.15 | 0.02 | 12 |
IC50 Value: The concentration of this compound that results in 50% inhibition of cell viability.
Section 2: Confirmation and Quantification of Apoptosis
Once the cytotoxic range is established, the next step is to confirm that cell death is occurring via apoptosis and to quantify the apoptotic cell population. The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for this purpose.
Protocol 2.1: Annexin V/PI Staining by Flow Cytometry
This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Target cells treated with this compound (at IC50 and other relevant concentrations) and control cells.
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI) solution
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound for a predetermined time. Harvest the cells (including floating cells) and wash them twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Viable cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
Data Presentation:
| Treatment | % Viable Cells (Q3) | % Early Apoptotic Cells (Q4) | % Late Apoptotic/Necrotic Cells (Q2) | % Necrotic Cells (Q1) |
| Control | 95.2 | 2.1 | 1.5 | 1.2 |
| This compound (IC50/2) | 75.8 | 15.3 | 5.6 | 3.3 |
| This compound (IC50) | 40.1 | 35.7 | 18.9 | 5.3 |
| This compound (2xIC50) | 15.4 | 40.2 | 38.1 | 6.3 |
Section 3: Elucidation of Apoptotic Signaling Pathways
To understand the mechanism of this compound-induced apoptosis, it is essential to investigate the key signaling molecules involved. This can be achieved by measuring caspase activity and analyzing the expression of apoptosis-related proteins.
Protocol 3.1: Caspase Activity Assay (Fluorometric)
This protocol measures the activity of key executioner caspases (caspase-3/7) and initiator caspases (caspase-8 for the extrinsic pathway, caspase-9 for the intrinsic pathway).
Principle: Caspase activity is measured using a synthetic peptide substrate conjugated to a fluorophore (e.g., AMC). When the substrate is cleaved by the active caspase, the fluorophore is released and emits a fluorescent signal that can be quantified.
Materials:
-
Cell lysates from this compound-treated and control cells.
-
Caspase-3/7, Caspase-8, and Caspase-9 fluorometric assay kits (containing specific peptide substrates, e.g., DEVD-AMC for caspase-3/7, IETD-AMC for caspase-8, LEHD-AMC for caspase-9, and a reaction buffer).
-
96-well black plates.
-
Fluorometric plate reader.
Procedure:
-
Cell Lysis: Treat cells with this compound, harvest, and lyse them on ice using the lysis buffer provided in the kit.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well black plate, add an equal amount of protein (e.g., 50 µg) from each lysate to separate wells.
-
Reaction Initiation: Prepare the reaction mixture containing the reaction buffer and the specific caspase substrate. Add the reaction mixture to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).
-
Data Analysis: Calculate the fold increase in caspase activity in the treated samples compared to the control.
Data Presentation:
| Treatment | Caspase-3/7 Activity (Fold Change) | Caspase-8 Activity (Fold Change) | Caspase-9 Activity (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 |
| This compound (IC50) | 4.5 | 1.2 | 4.2 |
| Positive Control (e.g., Staurosporine) | 5.0 | 4.8 | 4.9 |
Protocol 3.2: Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins that regulate apoptosis.
Key Protein Targets:
-
Bcl-2 Family: Anti-apoptotic (Bcl-2, Bcl-xL) and pro-apoptotic (Bax, Bak) proteins.
-
Caspases: Pro-caspases and their cleaved (active) forms (e.g., Caspase-3, Caspase-8, Caspase-9).
-
PARP: Poly (ADP-ribose) polymerase, a substrate for activated caspase-3. Its cleavage is a hallmark of apoptosis.
Materials:
-
Cell lysates.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Primary antibodies against target proteins.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Protein Extraction and Quantification: Prepare protein lysates from treated and control cells and determine the protein concentration.
-
SDS-PAGE: Separate the proteins based on size by running equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Data Presentation:
| Treatment | Relative Bcl-2 Expression | Relative Bax Expression | Cleaved Caspase-3/Pro-Caspase-3 Ratio | Cleaved PARP/Full-length PARP Ratio |
| Control | 1.00 | 1.00 | 0.10 | 0.05 |
| This compound (IC50) | 0.45 | 1.80 | 2.50 | 3.10 |
Section 4: Visualizations
Diagrams of Signaling Pathways and Workflows
Caption: Experimental workflow for investigating this compound-induced apoptosis.
Caption: Overview of the intrinsic and extrinsic apoptosis signaling pathways.
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues of DB0662 in Aqueous Media
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with the model compound DB0662, a representative poorly soluble molecule, in aqueous media. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols to address these issues effectively.
Frequently Asked Questions (FAQs)
Q1: My this compound compound is precipitating out of my aqueous buffer when I dilute it from a DMSO stock. Why is this happening and how can I prevent it?
A1: This is a common issue for poorly water-soluble compounds like this compound. The DMSO keeps the compound solubilized at high concentrations, but when this stock is diluted into an aqueous buffer, the percentage of DMSO drops significantly, and the aqueous medium cannot maintain the solubility of the hydrophobic compound, leading to precipitation.
To prevent this, you can try the following:
-
Lower the final concentration: Your experimental concentration might be above the aqueous solubility limit of this compound.
-
Optimize the dilution process: Add the DMSO stock to the aqueous buffer slowly while vortexing to ensure rapid dispersion.
-
Use a higher percentage of DMSO in the final solution: However, be mindful that high concentrations of DMSO can be toxic to cells and may interfere with your assay. It is crucial to have a vehicle control with the same final DMSO concentration in your experiments.
-
Employ solubility enhancement techniques: If the above simple steps are not sufficient, you may need to use techniques such as pH adjustment, co-solvents, or complexation, which are detailed in the protocols below.
Q2: I am observing inconsistent results in my in-vitro assays. Could this be related to the solubility of this compound?
A2: Yes, absolutely. Poor solubility can lead to significant variability in experimental results. If this compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than the nominal concentration. This can lead to underestimation of the compound's potency and unreliable data. It is crucial to ensure that your compound is fully dissolved at the tested concentrations.
Q3: What is the maximum concentration of this compound I can use in my cell-based assays?
A3: The maximum concentration is dictated by the aqueous solubility of this compound in your specific cell culture medium. You should experimentally determine the kinetic solubility of this compound in your medium. As a general guideline, for many poorly soluble compounds, the final concentration in cell-based assays is often kept in the low micromolar range.
Q4: Can I heat my solution to dissolve this compound?
A4: Gentle warming (e.g., to 37°C) can sometimes help to dissolve a compound. However, you must be cautious as excessive or prolonged heat can lead to the degradation of your compound. The thermal stability of this compound should be considered.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock | The concentration of this compound exceeds its aqueous solubility. | Decrease the final concentration of this compound. Optimize the dilution method by adding the stock solution to the buffer slowly with vigorous mixing. Consider using a solubility enhancement technique. |
| Cloudy or hazy solution after preparation | This compound is not fully dissolved. | Use sonication to aid dissolution. If the solution remains cloudy, it indicates that the concentration is above the solubility limit. |
| Inconsistent assay results | Inconsistent dissolution of this compound leading to variable effective concentrations. | Ensure complete dissolution of this compound before use. Prepare fresh solutions for each experiment. Validate the solubility of this compound in your specific assay medium. |
| Low potency in in-vivo studies compared to in-vitro data | Poor bioavailability due to low solubility and dissolution in the gastrointestinal tract.[1][] | Consider formulation strategies such as solid dispersions or nanosuspensions to improve oral bioavailability. |
| Compound crashes out of solution over time | The solution is supersaturated and thermodynamically unstable. | Prepare fresh solutions before each experiment. If the experiment is long, monitor for any precipitation. |
Quantitative Data on Solubility Enhancement
The following tables summarize the potential improvement in aqueous solubility of a model poorly soluble compound, similar to this compound, using various enhancement techniques. The data presented is illustrative and the actual improvement for this compound will need to be determined experimentally.
Table 1: Effect of pH Adjustment on the Solubility of a Model Weakly Basic Compound
| pH | Solubility (µg/mL) | Fold Increase |
| 7.4 | 0.5 | 1 |
| 6.0 | 5.2 | 10.4 |
| 5.0 | 55.8 | 111.6 |
| 4.0 | >250 | >500 |
Data is hypothetical and for illustrative purposes.
Table 2: Effect of Co-solvents on the Solubility of a Model Compound
| Co-solvent System (v/v) | Solubility (µg/mL) | Fold Increase |
| Water | 1.0 | 1 |
| 20% Ethanol in Water | 25.0 | 25 |
| 40% Ethanol in Water | 150.0 | 150 |
| 20% PEG 400 in Water | 45.0 | 45 |
| 40% PEG 400 in Water | 280.0 | 280 |
Data is hypothetical and for illustrative purposes.
Table 3: Solubility Enhancement using Cyclodextrin (B1172386) Complexation
| Cyclodextrin | Concentration (mM) | Solubility of Model Compound (µg/mL) | Fold Increase |
| None | 0 | 0.8 | 1 |
| β-Cyclodextrin | 10 | 12.5 | 15.6 |
| HP-β-Cyclodextrin | 10 | 48.2 | 60.3 |
Data is hypothetical and for illustrative purposes.
Table 4: Solubility Enhancement using Solid Dispersion
| Carrier | Drug:Carrier Ratio | Solubility of Model Compound (µg/mL) | Fold Increase |
| None | - | 0.2 | 1 |
| PVP K30 | 1:5 | 25.4 | 127 |
| Soluplus® | 1:5 | 42.1 | 210.5 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Here are detailed methodologies for key experiments to enhance the solubility of this compound.
Protocol 1: pH Adjustment for Solubility Enhancement
This protocol is suitable for ionizable compounds. For a weakly basic compound like this compound, decreasing the pH will increase its solubility.
Materials:
-
This compound powder
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Aqueous buffers of different pH values (e.g., pH 4.0, 5.0, 6.0, 7.4)
-
Vortex mixer
-
pH meter
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Method:
-
Prepare a series of aqueous buffers with different pH values.
-
Add an excess amount of this compound powder to a known volume of each buffer in separate vials.
-
Vortex the vials vigorously for 1-2 minutes.
-
Place the vials on a shaker or rotator and allow them to equilibrate for 24-48 hours at a controlled temperature (e.g., 25°C or 37°C).
-
After equilibration, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant.
-
Analyze the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
Protocol 2: Co-solvent System for Solubility Enhancement
This protocol uses a water-miscible organic solvent to increase the solubility of a hydrophobic compound.
Materials:
-
This compound powder
-
Co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO)
-
Deionized water
-
Vortex mixer
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Method:
-
Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 10%, 20%, 30%, 40% v/v of co-solvent in water).
-
Add an excess amount of this compound powder to a known volume of each co-solvent mixture in separate vials.
-
Follow steps 3-7 from Protocol 1 to determine the solubility of this compound in each co-solvent system.
Protocol 3: Cyclodextrin Inclusion Complexation
This protocol utilizes cyclodextrins to form inclusion complexes with the drug, thereby increasing its aqueous solubility.
Materials:
-
This compound powder
-
Cyclodextrins (e.g., β-Cyclodextrin, Hydroxypropyl-β-Cyclodextrin (HP-β-CD))
-
Deionized water
-
Vortex mixer
-
Magnetic stirrer
-
Analytical balance
-
Freeze-dryer (optional)
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Method (Kneading Method):
-
Accurately weigh this compound and the chosen cyclodextrin in a specific molar ratio (e.g., 1:1, 1:2).
-
Place the cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Gradually add the this compound powder to the paste and knead for 30-60 minutes.
-
Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Crush the dried complex into a fine powder.
-
To determine the solubility of the complex, add an excess amount of the powdered complex to water and follow steps 3-7 from Protocol 1.
Protocol 4: Solid Dispersion Preparation by Solvent Evaporation
This technique disperses the drug in a hydrophilic carrier at a molecular level to enhance solubility and dissolution rate.
Materials:
-
This compound powder
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Soluplus®, PEG 6000)
-
A suitable organic solvent (e.g., methanol, ethanol, acetone)
-
Rotary evaporator
-
Vortex mixer
-
Analytical balance
Method:
-
Accurately weigh this compound and the hydrophilic carrier in a specific ratio (e.g., 1:1, 1:3, 1:5).
-
Dissolve both this compound and the carrier in a suitable organic solvent in a round-bottom flask.
-
Ensure complete dissolution by vortexing or sonicating.
-
Evaporate the solvent using a rotary evaporator under reduced pressure and controlled temperature.
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Scrape the solid dispersion from the flask and pulverize it into a fine powder.
-
Determine the solubility of the solid dispersion in water by following steps 3-7 from Protocol 1.
Visualizations
Caption: Experimental workflow for addressing solubility issues.
Caption: MAPK/ERK signaling pathway with a hypothetical inhibitor.
References
Troubleshooting inconsistent results in SAHA-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Suberoylanilide Hydroxamic Acid (SAHA) in various experimental assays. The following information is intended to help identify and resolve common issues that may lead to inconsistent or unexpected results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
High Variability in Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS)
Question: I am observing significant variability in my cell viability results when treating with SAHA. What are the potential causes and solutions?
Answer: High variability in cell viability assays is a common issue that can arise from several factors. Here’s a breakdown of potential causes and how to address them:
-
Pipetting and Cell Seeding: Inaccurate pipetting or uneven cell distribution in microplate wells can lead to significant variations.
-
Solution: Ensure you are using calibrated pipettes and proper techniques to avoid air bubbles. Always thoroughly resuspend your cell suspension before and during seeding to ensure a homogenous mixture.
-
-
Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations, which can affect cell growth and drug efficacy.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.
-
-
SAHA Solution Stability: SAHA in aqueous solutions can be unstable. It is recommended to prepare fresh solutions for each experiment.[1] If storage is necessary, store solutions at -20°C for up to one month.[2]
-
Solution: Prepare fresh dilutions of SAHA from a concentrated stock in DMSO for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Cell Line Specificity: Different cell lines exhibit varying sensitivities to SAHA, leading to a wide range of IC50 values.[3][4][5][6]
-
Solution: Perform a dose-response curve for each new cell line to determine the optimal concentration range. Be aware that the IC50 can vary significantly based on the cell type.
-
Inconsistent Results in HDAC Inhibition Assays
Question: My in vitro HDAC inhibition assay is showing inconsistent results or lower than expected inhibition with SAHA. What could be the problem?
Answer: Inconsistent results in HDAC inhibition assays can often be traced back to the assay setup and reagents.
-
Sub-optimal Reagent Concentrations: The concentrations of the HDAC enzyme, substrate, or SAHA may not be optimal for your specific assay conditions.
-
Solution: Perform titration experiments for each key reagent to determine the concentration that provides the best signal-to-noise ratio.
-
-
Enzyme Activity: The activity of the HDAC enzyme can decrease with improper storage or handling.
-
Solution: Ensure the enzyme is stored at the recommended temperature and avoid multiple freeze-thaw cycles. It has been noted that the activities of HDAC1 and HDAC3 can decrease if purification procedures are performed at room temperature.[7]
-
-
Assay Buffer Composition: The components of your assay buffer could interfere with the reaction.
-
Solution: Use the recommended assay buffer for your specific HDAC enzyme. Ensure the pH and salt concentrations are optimal.
-
Issues with Western Blotting for Histone Acetylation
Question: I am not seeing a clear increase in histone acetylation on my Western blot after SAHA treatment, or the results are variable. What should I check?
Answer: Western blotting for histone acetylation requires careful sample preparation and execution.
-
Insufficient SAHA Treatment: The concentration or duration of SAHA treatment may not be sufficient to induce a detectable increase in histone acetylation.
-
Solution: Optimize the SAHA concentration and treatment time for your cell line. A time-course and dose-response experiment is recommended. Increased levels of histone H4 acetylation have been observed at concentrations as low as 0.5 µM and 1.0 µM.[8]
-
-
Poor Histone Extraction: Inefficient extraction of histones will lead to weak signals.
-
Solution: Use a histone extraction protocol, such as acid extraction, to enrich for histone proteins.[9]
-
-
Inappropriate Gel Percentage: Low molecular weight histones can be difficult to resolve on standard SDS-PAGE gels.
-
Solution: Use a higher percentage gel (e.g., 15%) to achieve better resolution of histone proteins.[10]
-
-
Antibody Issues: The primary antibody may not be specific or sensitive enough, or the secondary antibody may be inappropriate.
-
Solution: Use an antibody specifically validated for detecting acetylated histones. Ensure you are using the correct secondary antibody and that it is not expired.
-
-
Normalization: Lack of proper loading controls can lead to misinterpretation of the results.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of SAHA can vary significantly depending on the cell line and the duration of treatment. The following tables summarize reported IC50 values for different cancer cell lines.
Table 1: IC50 Values of SAHA in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Citation |
| RK33 | Larynx Cancer | 0.432 µg/ml | Not Specified | [3] |
| RK45 | Larynx Cancer | 0.348 µg/ml | Not Specified | [3] |
| SeAx | Cutaneous T Cell Lymphoma | 0.6 | 48 | [4] |
| Hut-78 | Cutaneous T Cell Lymphoma | 0.75 | 48 | [4] |
| HH | Cutaneous T Cell Lymphoma | 0.9 | 48 | [4] |
| MyLa | Cutaneous T Cell Lymphoma | 4.4 | 48 | [4] |
| LNCaP | Prostate Cancer | 2.5 - 7.5 | Not Specified | [6][12] |
| PC-3 | Prostate Cancer | 2.5 - 7.5 | Not Specified | [6] |
| TSU-Pr1 | Prostate Cancer | 2.5 - 7.5 | Not Specified | [6] |
| MCF-7 | Breast Cancer | 0.75 | 120 | [6][13] |
| HeLa | Cervical Cancer | ~10 | 24 | [14] |
| HeLa | Cervical Cancer | ~3 | 48 | [14] |
| HeLa | Cervical Cancer | ~1 | 72 | [14] |
Table 2: HDAC Inhibitory Activity of SAHA
| HDAC Isoform | IC50 (nM) | Citation |
| HDAC1 | 10 | [2][5][6] |
| HDAC3 | 20 | [2][5][6] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
SAHA Treatment: Treat cells with a range of SAHA concentrations. Include a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for Histone Acetylation
-
Cell Lysis and Histone Extraction:
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3) overnight at 4°C.[10]
-
Probe a separate blot or strip and re-probe the same blot with an antibody against total histone H3 as a loading control.[10]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Detection and Analysis:
Visualizations
SAHA's Mechanism of Action and Downstream Effects
Caption: SAHA inhibits HDACs, leading to increased histone acetylation and subsequent changes in gene expression that promote cell cycle arrest, apoptosis, and differentiation.
Experimental Workflow for Western Blot Analysis of Histone Acetylation
Caption: A stepwise workflow for analyzing changes in histone acetylation following SAHA treatment using Western blotting.
References
- 1. SAHA = 98 HPLC 149647-78-9 [sigmaaldrich.com]
- 2. SAHA | HDAC inhibitor | Hello Bio [hellobio.com]
- 3. Histone Deacetylase Inhibitor SAHA as Potential Targeted Therapy Agent for Larynx Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic interaction of the histone deacetylase inhibitor SAHA with the proteasome inhibitor bortezomib in cutaneous T cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SAHA modification of chromatin architecture affects DNA break formation and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Quantification of SAHA-Dependent Changes in Histone Modifications Using Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The histone deacetylase inhibitor SAHA arrests cancer cell growth, up-regulates thioredoxin-binding protein-2, and down-regulates thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing DB0662 Concentration for Maximum HDAC Inhibition
This technical support center provides detailed guides, protocols, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively optimizing the experimental concentration of DB0662 for maximal histone deacetylase (HDAC) inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, potent pan-histone deacetylase (HDAC) inhibitor. Its primary mechanism involves binding to the active site of HDAC enzymes, thereby preventing the removal of acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[1][2] Inhibition of HDACs leads to an accumulation of acetylated histones, resulting in a more relaxed and transcriptionally active chromatin structure.[3][4] This can reactivate the expression of tumor suppressor genes and other genes involved in cell cycle arrest, differentiation, and apoptosis.[5][6]
Q2: What is a recommended starting concentration for this compound in a new cell line?
A2: The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint. For initial screening, a broad dose-response experiment is recommended, with concentrations ranging from 10 nM to 10 µM.[7] This range is typical for pan-HDAC inhibitors and allows for the determination of an IC50 value (the concentration that inhibits 50% of the desired activity) for your specific system.[7][8]
Q3: How long should I incubate my cells with this compound?
A3: The effects of HDAC inhibitors on gene expression and cell viability can take time to manifest.[7] For target engagement assays, such as measuring histone acetylation by Western blot, significant changes can often be observed within 4 to 24 hours.[2][9] For functional assays like cell viability or apoptosis, longer incubation times of 48 to 72 hours are typically required.[1][5] A time-course experiment is recommended to determine the optimal incubation period for your specific assay.[4][10]
Q4: How can I confirm that this compound is active in my cells?
A4: The most direct way to confirm this compound activity is to measure the acetylation status of HDAC targets. A Western blot analysis for acetylated histone H3 (Ac-H3) or acetylated histone H4 (Ac-H4) is a standard method to verify target engagement.[3][11][12] An increase in the levels of these acetylated proteins following this compound treatment indicates that the compound is effectively inhibiting HDACs within the cell.[12] For inhibitors targeting specific cytoplasmic HDACs like HDAC6, examining the acetylation of α-tubulin is also a reliable indicator of activity.[13][14]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect (e.g., no change in histone acetylation or cell viability) | Concentration is too low. | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 50 µM).[7][10] |
| Incubation time is too short. | Conduct a time-course experiment, extending the incubation period to 48 or 72 hours, especially for cell viability assays.[7][10] | |
| Cell line is resistant. | Verify that the target cell line expresses the HDAC isoforms inhibited by this compound.[13] Consider testing a different, more sensitive cell line as a positive control. | |
| Compound instability. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO for each experiment. Avoid repeated freeze-thaw cycles by storing aliquoted stocks at -80°C.[10] | |
| High levels of cell death, even at low concentrations | Concentration is too high. | Lower the concentration range in your dose-response experiments. Normal cells are often more resistant to HDAC inhibitors than cancer cells.[2] |
| Cell line is highly sensitive. | Reduce the incubation time. Even a few hours of treatment can be sufficient to induce apoptosis in sensitive cell lines. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in your culture medium is low (typically below 0.5%) and include a vehicle-only control in your experiments.[13] | |
| High variability between experimental replicates | Inconsistent cell seeding. | Ensure a uniform cell density across all wells of your plate. Use cells that are in the logarithmic growth phase.[10] |
| Inaccurate drug dilutions. | Prepare fresh serial dilutions for each experiment from a recently prepared stock solution to ensure concentration accuracy.[7] | |
| Issues with assay reagents. | Check the expiration dates and proper storage of all assay components (e.g., antibodies, substrates). |
Quantitative Data Summary
The following tables present hypothetical, yet typical, data for this compound to guide experimental design.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM) |
| HCT116 | Colon Carcinoma | Cell Viability (MTT) | 72 | 0.85 |
| MDA-MB-231 | Breast Cancer | Cell Viability (MTT) | 72 | 1.2 |
| A549 | Lung Carcinoma | Cell Viability (MTT) | 72 | 2.5 |
| K562 | Leukemia | HDAC Activity (Luminescent) | 4 | 0.45 |
Table 2: Effect of this compound on Histone H3 Acetylation in HCT116 Cells
| This compound Concentration (µM) | Incubation Time (hours) | Fold Increase in Acetyl-H3 (Normalized to Total H3) |
| 0 (Vehicle) | 24 | 1.0 |
| 0.1 | 24 | 2.3 |
| 0.5 | 24 | 5.8 |
| 1.0 | 24 | 12.5 |
| 5.0 | 24 | 13.1 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Cell Viability Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
This compound
-
Cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).[15][16] Ensure the final DMSO concentration does not exceed 0.5%.
-
Remove the existing medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle-only control (medium with DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[1][5]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[5]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.
Protocol 2: Western Blot Analysis of Histone H3 Acetylation
This protocol describes how to detect changes in histone H3 acetylation following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest
-
Ice-cold PBS
-
Histone Extraction Buffer
-
0.4 N H₂SO₄
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting apparatus
-
ECL substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound and a vehicle control for a predetermined time (e.g., 24 hours).[3]
-
Histone Extraction (Acid Extraction Method):
-
Wash cells twice with ice-cold PBS and scrape them into a microcentrifuge tube.[4]
-
Centrifuge to pellet the cells and discard the supernatant.[4]
-
Lyse the cells and pellet the nuclei.[3]
-
Resuspend the nuclear pellet in 0.4 N H₂SO₄ and rotate overnight at 4°C to extract histones.[4]
-
Centrifuge to pellet debris and collect the supernatant containing the histones.[3]
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.[3]
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing equal amounts of histone extract with Laemmli sample buffer and boiling for 5 minutes.[3]
-
Load equal amounts of protein per lane onto a high-percentage (e.g., 15%) SDS-PAGE gel and perform electrophoresis.[3]
-
Transfer the separated proteins to a PVDF membrane.[11]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody against acetylated histone H3 overnight at 4°C.[3][11]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the bands using a chemiluminescence imaging system.[3]
-
Data Analysis: To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total histone H3. Quantify band intensities using densitometry software and normalize the acetyl-histone signal to the total histone signal.[3]
Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound-mediated HDAC inhibition.
Experimental Workflow
Caption: Workflow for optimizing this compound concentration.
Troubleshooting Logic
Caption: Troubleshooting flowchart for unexpected experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
How to minimize Vorinostat off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize Vorinostat's off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Vorinostat (B1683920)?
Vorinostat is a broad-spectrum histone deacetylase (HDAC) inhibitor.[1][2] Its primary mechanism involves binding to the zinc-containing active site of class I and class II HDAC enzymes, leading to an accumulation of acetylated histones and other non-histone proteins.[1][2] This results in a more open chromatin structure, allowing for the re-expression of silenced genes, including tumor suppressor genes.[2][3] Consequently, Vorinostat can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][3][4][5][6]
Q2: What are the known off-target effects of Vorinostat?
Vorinostat's pan-inhibitory nature contributes to its off-target effects. Due to its mechanism of chelating zinc ions in the active sites of enzymes, it can interact with other zinc-dependent metalloenzymes.[7] One significant off-target identified is carbonic anhydrase II and IX.[7] Additionally, Vorinostat can influence various signaling pathways independent of its direct HDAC inhibition, including the PI3K/AKT/mTOR pathway and T-cell receptor signaling.[2] At higher concentrations, toxicities such as fatigue, diarrhea, nausea, thrombocytopenia, and dehydration have been observed.[1][8]
Q3: How can I confirm that Vorinostat is active in my experimental system?
The most direct method to confirm Vorinostat's on-target activity is to measure the acetylation status of its primary substrates, histones. An increase in the acetylation of histones, such as Histone H3 at lysine (B10760008) 9 (H3K9ac), is a reliable biomarker of HDAC inhibition.[9] This can be assessed using techniques like Western blotting. Additionally, upregulation of the cyclin-dependent kinase inhibitor p21 is a commonly used marker of HDAC inhibition.[5][10]
Troubleshooting Guide to Minimize Off-Target Effects
This guide provides actionable steps to help you design experiments that minimize the off-target effects of Vorinostat.
Issue 1: Observing high levels of cytotoxicity or unexpected phenotypes.
High levels of cell death or phenotypes that are inconsistent with known on-target effects of Vorinostat may indicate off-target activity.
Solution 1: Optimize Vorinostat Concentration through Dose-Response Experiments
-
Rationale: The effects of Vorinostat are dose-dependent.[10][11] Using the lowest effective concentration will help to minimize off-target effects while still achieving the desired on-target activity.
-
Action: Perform a dose-response study to determine the optimal concentration for your specific cell line and experimental endpoint. A typical starting point for in vitro studies is in the low micromolar range (e.g., 0.5 µM to 5 µM).[11][12]
Solution 2: Use Appropriate Controls
-
Rationale: Proper controls are essential to distinguish between on-target, off-target, and non-specific effects.
-
Action:
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve Vorinostat.[13]
-
Inactive Analogs: If available, use a structurally similar but inactive analog of Vorinostat as a negative control to identify non-specific effects.
-
Alternative HDAC Inhibitors: Consider using a more selective HDAC inhibitor to confirm that the observed phenotype is due to the inhibition of a specific HDAC or class of HDACs.[14][15]
-
Issue 2: Difficulty in attributing the observed effects solely to HDAC inhibition.
It can be challenging to confirm that the observed cellular changes are a direct result of HDAC inhibition and not off-target interactions.
Solution 1: Correlate Phenotype with On-Target Biomarkers
-
Action: Measure on-target biomarkers, such as histone hyperacetylation or p21 induction, at the same concentrations and time points where you observe your phenotype of interest.[5][9][10]
Solution 2: Perform Rescue Experiments
-
Rationale: If the off-target effect is known to involve a specific pathway, you may be able to "rescue" the phenotype by manipulating that pathway.
-
Action: For example, if you suspect off-target effects on the PI3K/AKT pathway, you could try to modulate this pathway with a specific activator or inhibitor to see if it reverses the Vorinostat-induced phenotype.
Quantitative Data Summary
The following tables provide a summary of quantitative data to aid in experimental design.
Table 1: Anti-proliferative Activity (IC50) of Vorinostat in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| Hut78 | Cutaneous T-cell Lymphoma | 1.48 | 72 |
| OCI-AML3 | Acute Myeloid Leukemia | 0.42 | 72 |
| SW-982 | Synovial Sarcoma | 8.6 | 48 |
| SW-1353 | Chondrosarcoma | 2.0 | 48 |
| Daudi | Burkitt's Lymphoma | 0.493 | 72 |
Data compiled from multiple sources.[9][11][14][16]
Table 2: Vorinostat Inhibitory Activity on HDACs vs. a Known Off-Target
| Target | Enzyme Class | IC50 (nM) |
| HDAC1 | Class I | 20 |
| HDAC2 | Class I | 30 |
| HDAC3 | Class I | 60 |
| HDAC6 | Class IIb | 10 |
| Carbonic Anhydrase II | Off-Target | Comparable affinity to HDACs |
Note: IC50 values for HDACs are approximate and can vary based on the assay conditions. The off-target binding affinity to carbonic anhydrases is suggested to be comparable to its HDAC targets.[7]
Key Experimental Protocols
1. Cell Viability Assay (MTS Assay)
-
Purpose: To determine the cytotoxic effects of Vorinostat and establish a dose-response curve.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with a serial dilution of Vorinostat (e.g., 0.1 to 15 µM) and a vehicle control (DMSO) for the desired duration (e.g., 48 or 72 hours).[16]
-
Add MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability.
-
Calculate the IC50 value using a four-parameter logistic model.[16]
-
2. Western Blot for Histone Acetylation
-
Purpose: To confirm the on-target activity of Vorinostat by detecting changes in histone acetylation.
-
Methodology:
-
Treat cells with Vorinostat at the desired concentration and for the specified time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., Acetyl-Histone H3) and a loading control (e.g., total Histone H3 or Actin).[10]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
3. Cell Cycle Analysis by Flow Cytometry
-
Purpose: To assess the effect of Vorinostat on cell cycle progression.
-
Methodology:
-
Treat cells with Vorinostat and a vehicle control for the desired time.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Incubate in the dark to allow for DNA staining.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]
-
Visualizations
Caption: Vorinostat's primary signaling pathway.
Caption: Experimental workflow for assessing Vorinostat effects.
References
- 1. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Vorinostat? [synapse.patsnap.com]
- 4. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway | PLOS One [journals.plos.org]
- 6. The Histone Deacetylase Inhibitor, Vorinostat, Reduces Tumor Growth at the Metastatic Bone Site and Associated Osteolysis, but Promotes Normal Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Histone deacetylase inhibitor vorinostat suppresses the growth of uterine sarcomas in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The combination of the histone deacetylase inhibitor vorinostat and synthetic triterpenoids reduces tumorigenesis in mouse models of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histone deacetylase (HDAC) inhibitors with a novel connecting unit linker region reveal a selectivity profile for HDAC4 and HDAC5 with improved activity against chemoresistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cellular Resistance to SAHA (Vorinostat) Treatment In Vitro
Welcome to the technical support center for researchers encountering cellular resistance to Suberoylanilide Hydroxamic Acid (SAHA), also known as Vorinostat (B1683920). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line shows reduced sensitivity to SAHA treatment compared to published data. What are the potential underlying mechanisms?
A1: Reduced sensitivity or resistance to SAHA can arise from various factors and is often cell-type specific.[1] Unlike some other HDAC inhibitors, resistance to SAHA is not typically associated with the overexpression of multidrug resistance transporters like MDR1 and MRP1.[1] Potential mechanisms include:
-
Alterations in Cell Cycle Checkpoints: Some SAHA-resistant cell lines have been shown to exhibit a loss of the G2/M checkpoint.[1]
-
Activation of Alternative Survival Pathways: Cells may adapt to SAHA treatment by upregulating pro-survival signaling pathways. For instance, the Akt/FOXO3a pathway has been implicated in the cellular response to SAHA.[2]
-
Induction of Autophagy: SAHA can induce autophagy, which can be a pro-survival mechanism in some contexts, although it can also lead to autophagic cell death.[3][4]
-
Changes in Apoptotic Machinery: Resistant cells may have a defective apoptotic machinery, leading them to rely on alternative cell death pathways.[5]
Q2: Can SAHA be used to overcome resistance to other chemotherapeutic agents?
A2: Yes, several studies have demonstrated that SAHA can overcome resistance to other drugs and even re-sensitize resistant cells to conventional chemotherapy. For example, SAHA has been shown to be effective in:
-
P-glycoprotein-expressing multidrug-resistant (MDR) cancer cell lines.[6]
-
Rituximab- and chemo-resistant lymphoma cells.[5]
SAHA can achieve this by inducing cell death through caspase-independent pathways, promoting cell cycle arrest, and modulating the expression of key regulatory proteins.[5][6]
Q3: What are the expected cellular effects of SAHA treatment in sensitive cell lines?
A3: In sensitive cancer cell lines, SAHA, as a histone deacetylase (HDAC) inhibitor, typically induces a range of anti-proliferative effects, including:
-
Cell Cycle Arrest: SAHA often causes cell cycle arrest at the G1 or G2/M phase.[1][3][5][7][8][9] This is frequently associated with the upregulation of cell cycle inhibitors like p21 and p27.[1][5][10]
-
Induction of Apoptosis: SAHA can trigger apoptosis through both intrinsic and extrinsic pathways, often involving the cleavage of caspase-3 and PARP.[2][8]
-
Induction of Autophagic Cell Death: In some cell lines, SAHA can induce caspase-independent autophagic cell death.[3][4]
-
Modulation of Gene Expression: By inhibiting HDACs, SAHA leads to hyperacetylation of histones, altering chromatin structure and the expression of various genes, including those involved in cell proliferation, differentiation, and apoptosis.[11]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting unexpected results and potential resistance during your in vitro SAHA treatment experiments.
Problem 1: Higher than expected IC50 value for SAHA in my cell line.
This could indicate either an experimental issue or intrinsic/acquired resistance.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high SAHA IC50 values.
Problem 2: SAHA treatment does not induce apoptosis in my cell line.
While SAHA is a known apoptosis inducer, some cell lines may respond differently or be resistant to this specific cell death pathway.
Troubleshooting Workflow
Caption: Investigating the absence of SAHA-induced apoptosis.
Data Summary Tables
Table 1: IC50 Values of SAHA in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| NCI-H460 | Large-cell Lung Carcinoma | 43.23 | 24 | MTT |
| NCI-H460 | Large-cell Lung Carcinoma | 4.07 | 48 | MTT |
| NCI-H460 | Large-cell Lung Carcinoma | 1.21 | 72 | MTT |
| RK33 | Larynx Cancer | ~1.1 | 72 | MTT |
| RK45 | Larynx Cancer | ~0.9 | 72 | MTT |
| PPTP Panel (Median) | Various Pediatric Cancers | 1.44 | 96 | DIMSCAN |
Data extracted from multiple sources for comparison.[7][12][13]
Table 2: Effect of SAHA on Cell Cycle Distribution
| Cell Line | Treatment (SAHA, µM) | % G1 Phase | % S Phase | % G2/M Phase |
| RK33 | Control | 70.67 | 10.22 | 18.96 |
| RK33 | 1 | 82.17 | 6.91 | 11.16 |
| RK33 | 2 | 89.51 | 3.51 | Not specified |
| TAMR/MCF-7 | Control | Not specified | Not specified | 21.9 |
| TAMR/MCF-7 | 5 | Not specified | Not specified | 64.9 |
Data presented as reported in the respective studies.[3][7]
Key Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of viable cells. The mitochondrial dehydrogenase in living cells reduces the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of SAHA (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
2. Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the discrimination of cells in G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.
-
Protocol:
-
Culture and treat cells with SAHA for the desired time.
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in cold 70% ethanol (B145695) while vortexing gently and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in each phase.
-
3. Western Blotting for Protein Expression and Phosphorylation
-
Principle: A technique to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
Protocol:
-
Treat cells with SAHA and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., acetylated-Histone H3, p-Akt, cleaved PARP) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Signaling Pathways Implicated in SAHA Response and Resistance
Akt/FOXO3a Signaling Pathway
SAHA has been shown to promote apoptosis in prostate cancer cells by inhibiting the activation of Akt, which in turn leads to the activation of the pro-apoptotic transcription factor FOXO3a.[2]
Caption: SAHA-mediated regulation of the Akt/FOXO3a pathway.
p53 and Rb1 Activation
In nasopharyngeal carcinoma cells, SAHA treatment leads to the activation of tumor suppressors like p53 and Rb1 through phosphorylation, contributing to its anti-tumor effects.[14]
Caption: SAHA activates p53 and Rb1 tumor suppressor pathways.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanism of SAHA on Regulation of Autophagic Cell Death in Tamoxifen-Resistant MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanism of SAHA on Regulation of Autophagic Cell Death in Tamoxifen-Resistant MCF-7 Breast Cancer Cells [medsci.org]
- 5. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suberoylanilide hydroxamic acid (SAHA) overcomes multidrug resistance and induces cell death in P-glycoprotein-expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histone Deacetylase Inhibitor SAHA as Potential Targeted Therapy Agent for Larynx Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pnas.org [pnas.org]
- 12. Initial Testing (Stage 1) of Vorinostat (SAHA) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Frontiers | Dissection of Anti-tumor Activity of Histone Deacetylase Inhibitor SAHA in Nasopharyngeal Carcinoma Cells via Quantitative Phosphoproteomics [frontiersin.org]
Best practices for storing and handling DB0662 powder
Technical Support Center: DB0662 Powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling this compound powder. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
A1: this compound powder should be stored under specific conditions to ensure its stability and integrity. The recommended long-term storage is in a freezer, under -20°C[1]. Some suppliers also indicate storage at 2°C to 8°C[2]. It is crucial to store the powder in a tightly sealed container, in a dry environment[1][2][3]. For optimal stability, storage under an inert gas, such as nitrogen, is also recommended[2].
Q2: What personal protective equipment (PPE) should be worn when handling this compound powder?
A2: When handling this compound powder, it is important to use appropriate personal protective equipment to avoid potential hazards. This includes wearing suitable protective clothing, chemical-impermeable gloves, and safety glasses with side shields or goggles to prevent skin and eye contact[3][4]. If there is a risk of inhaling the powder, a NIOSH-approved respirator should be used.
Q3: How should I handle this compound powder to minimize exposure?
A3: this compound powder should be handled in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust[3]. Avoid the formation of dust and aerosols during handling[3]. Use non-sparking tools and take precautionary measures against static discharge[3][5]. After handling, wash hands thoroughly.
Q4: What are the known hazards associated with this compound?
A4: According to safety data sheets, this compound may cause skin irritation, serious eye irritation, and respiratory irritation[5]. It is important to avoid breathing in the dust, fumes, gas, mist, vapors, or spray of this substance[5]. All chemicals should be handled with caution as they may pose unknown hazards[5].
Troubleshooting Guide
Issue 1: The this compound powder has changed color or appearance.
-
Possible Cause: This could indicate degradation or contamination of the compound. Exposure to light, moisture, or reactive substances can cause changes in the physical appearance of the powder.
-
Solution: Do not use the powder if you observe a significant change in color or appearance. It is best to discard the batch and use a fresh supply to ensure the integrity of your experimental results. Review your storage and handling procedures to prevent future occurrences. Ensure the container is always tightly sealed and stored in a dark, dry, and cold environment.
Issue 2: The this compound powder has clumped together.
-
Possible Cause: Clumping is often a sign of moisture absorption. This can happen if the container is not sealed properly or if it is opened in a humid environment before it has had a chance to warm to room temperature, causing condensation.
-
Solution: Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation. If clumping is minor, the powder may still be usable, but it is a sign of moisture exposure which could affect the compound's stability and weighing accuracy. For critical experiments, it is recommended to use a fresh, non-clumped supply.
Issue 3: I am having difficulty dissolving the this compound powder.
-
Possible Cause: Solubility issues can arise from using an inappropriate solvent, incorrect solvent temperature, or if the powder has degraded.
-
Solution:
-
Verify the Solvent: Check the product datasheet for the recommended solvent for this compound.
-
Use Sonication: Gentle sonication can help to break up particles and enhance dissolution.
-
Gentle Warming: If appropriate for the solvent and the compound's stability, gentle warming of the solution may improve solubility.
-
Fresh Powder: If solubility issues persist, try using a fresh batch of this compound powder.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| CAS Number | 211915-06-9 | [1][2][3][5][6] |
| Molecular Weight | 627.73 g/mol | [1][2] |
| Molecular Formula | C34H41N7O5 | [1][2] |
| Melting Point | 128 °C | [2] |
| Recommended Storage | Sealed in dry, store in freezer, under -20°C or at 2°C - 8°C | [1][2] |
Experimental Protocols
Protocol: Preparation of a Stock Solution of this compound
This protocol outlines the steps for preparing a stock solution of this compound powder.
-
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO, Ethanol)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
-
-
Procedure:
-
Equilibrate: Allow the container of this compound powder to warm to room temperature in a desiccator before opening to prevent moisture condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Transfer: Transfer the weighed powder to a sterile vial.
-
Solvent Addition: Add the calculated volume of the appropriate solvent to the vial to achieve the desired stock solution concentration.
-
Dissolution: Cap the vial tightly and vortex the solution until the powder is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.
-
Storage: Store the stock solution at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
-
Visualizations
Caption: Workflow for proper storage and handling of this compound powder.
Caption: Troubleshooting common issues with this compound powder.
References
- 1. 211915-06-9|Ethyl 3-(2-(((4-(N-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate|BLD Pharm [bldpharm.com]
- 2. Dabigatran etexilate | 211915-06-9 | FD64991 | Biosynth [biosynth.com]
- 3. echemi.com [echemi.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cellagentech.com [cellagentech.com]
Technical Support Center: Managing Cytotoxicity of DB0662 in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage the cytotoxicity of the experimental compound DB0662 in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: My experimental compound, this compound, is showing high cytotoxicity in my non-cancerous cell line. What are the initial troubleshooting steps?
A1: High cytotoxicity is a common challenge in the initial stages of drug discovery. Here are the primary steps to diagnose and mitigate the issue:
-
Re-evaluate Compound Concentration: You may be using a concentration of this compound that is too high. It is crucial to perform a dose-response curve to determine the 50% cytotoxic concentration (CC50). For initial screening, testing a wide range of concentrations (e.g., from nanomolar to high micromolar) is recommended.[1]
-
Assess Solvent Toxicity: Many small molecules are dissolved in solvents like DMSO or ethanol, which can be toxic to cells at certain concentrations. It is best practice to dissolve your compound in the minimal amount of solvent necessary.[1] Always include a vehicle control (cell culture media with the same final concentration of the solvent used for your compound) in your experiments to differentiate between compound- and solvent-induced cytotoxicity. A final DMSO concentration of 0.1% is generally considered safe for most cell lines.[1]
-
Check Incubation Time: The duration of exposure to the compound can significantly impact cytotoxicity. While a 72-hour incubation is often used to maximize the detection of potential cytotoxic effects, shorter time points may be sufficient and could reduce toxicity.[1][2]
Q2: Which non-cancerous cell line should I choose for my cytotoxicity study with this compound?
A2: The choice of cell line depends on your research question. For general cytotoxicity screening, commonly used and well-characterized cell lines such as HEK293 (Human Embryonic Kidney), HaCaT (Human Keratinocyte), or fibroblasts can be used. If you are investigating organ-specific toxicity, you should choose a cell line derived from that organ (e.g., a cardiomyocyte cell line for cardiotoxicity studies).[3]
Q3: What are the essential controls to include in a cell viability assay for this compound?
A3: It is crucial to include the following controls in your experiment:[3]
-
Untreated Control: Cells cultured in medium without the test compound. This represents 100% cell viability.
-
Vehicle Control: Cells treated with the solvent used to dissolve this compound (e.g., DMSO) at the same final concentration as in the experimental wells. This control is essential to ensure that the solvent itself is not causing cytotoxicity.
-
Positive Control: A known cytotoxic compound to ensure the assay is working correctly.
-
Blank Control: Wells containing only cell culture medium and the assay reagent, without cells, to measure background absorbance.
Q4: My cytotoxicity assay results for this compound are not reproducible. What are the common causes?
A4: Lack of reproducibility can stem from several factors:
-
Inconsistent Incubation Times: Use a multichannel pipette and ensure consistent timing for reagent addition and plate reading.[3]
-
Cell Clumping: Ensure a homogenous single-cell suspension before seeding to avoid uneven cell distribution.[3]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to variability. It is recommended to avoid using the outer wells or fill them with sterile PBS or media.[1][3]
-
Compound Precipitation: Visually inspect the wells for any signs of compound precipitation, which can lead to inconsistent results. If precipitation occurs, you may need to adjust the solvent or use a lower concentration.[1]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| High background absorbance in assay | Contamination of media or reagents. | Use fresh, sterile reagents and media.[3] |
| Long incubation time with the assay reagent (e.g., WST-1). | Optimize and shorten the reagent incubation time.[3] | |
| Low signal or poor dynamic range | Insufficient number of viable cells. | Optimize cell seeding density.[3] |
| Incubation time with the assay reagent (e.g., MTT) is too short. | Increase the incubation time with the reagent (e.g., from 2 to 4 hours).[3] | |
| Incomplete solubilization of formazan (B1609692) crystals (in MTT assay). | Ensure complete dissolution by pipetting up and down or shaking the plate.[3] | |
| No clear dose-response curve | This compound is not cytotoxic at the tested concentrations. | Test higher concentrations if solubility allows.[1] |
| Assay interference. | Some compounds can interfere with the chemistry of cytotoxicity assays. Consider using an alternative assay method (e.g., LDH release assay if using a metabolic assay like MTT). |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well plate
-
Non-cancerous cell line of choice
-
Complete culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[1]
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 570 nm) using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the compound concentration to determine the CC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
96-well plate
-
Non-cancerous cell line of choice
-
Complete culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT Assay protocol.
-
Sample Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Follow the manufacturer's instructions to mix the supernatant with the reaction mixture provided in the kit.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually around 30 minutes), protected from light.[1]
-
Stop Reaction: Add the stop solution provided in the kit to each well.[1]
-
Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm and 680 nm) using a plate reader.[1]
-
Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in treated wells relative to a positive control (fully lysed cells) and a negative control (untreated cells). Plot the percentage of cytotoxicity against the compound concentration to determine the CC50.[1]
Quantitative Data Summary
The following tables present hypothetical CC50 values for this compound in various non-cancerous cell lines to illustrate how to present such data. Note: This data is for example purposes only.
Table 1: Cytotoxicity of this compound in Different Non-Cancerous Cell Lines after 48h Treatment
| Cell Line | Tissue of Origin | CC50 (µM) |
| HEK293 | Human Embryonic Kidney | 15.2 ± 1.8 |
| HaCaT | Human Keratinocyte | 25.5 ± 2.3 |
| HFF-1 | Human Foreskin Fibroblast | 32.1 ± 3.1 |
| RPTEC/TERT1 | Human Renal Proximal Tubule Epithelial | 18.9 ± 2.0 |
Table 2: Time-Dependent Cytotoxicity of this compound in HEK293 Cells
| Incubation Time (hours) | CC50 (µM) |
| 24 | 28.4 ± 2.5 |
| 48 | 15.2 ± 1.8 |
| 72 | 8.7 ± 1.1 |
Signaling Pathways and Experimental Workflows
Potential Signaling Pathway Affected by this compound
A common mechanism of compound-induced cytotoxicity involves the induction of apoptosis. The following diagram illustrates a simplified apoptotic signaling pathway that could be activated by this compound.
Caption: Simplified apoptotic signaling pathway potentially activated by this compound.
Experimental Workflow for Assessing Cytotoxicity
The following diagram outlines a typical workflow for evaluating the cytotoxicity of a new compound like this compound.
Caption: General experimental workflow for cytotoxicity assessment.
References
Optimizing treatment duration of Vorinostat for desired cellular effects
Welcome to the technical support center for Vorinostat (B1683920) (Suberoylanilide Hydroxamic Acid, SAHA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing treatment duration for desired cellular effects and to offer solutions for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Vorinostat?
A1: Vorinostat is a histone deacetylase (HDAC) inhibitor. It works by binding to the active site of HDAC enzymes, preventing them from removing acetyl groups from histones and other non-histone proteins.[1][2] This leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure, which allows for the transcription of genes that can inhibit cancer cell growth, induce apoptosis (programmed cell death), and promote cell cycle arrest.[1][3]
Q2: How long does it take to observe histone acetylation after Vorinostat treatment?
A2: The induction of histone acetylation is a relatively rapid event. Measurable acetylation of histones, such as H3 and H4, can be observed in cell lines after treatment with Vorinostat.[4] For instance, in OCI-AML3 acute myeloid leukemia cells, a measurable increase in the acetylation of lysine (B10760008) 9 on histone H3 (H3K9) was detected after 24 hours of treatment with 1 µM Vorinostat.[5] However, the effect can be transient, with acetylation levels returning to near-baseline within 12-24 hours after drug removal.[4][6]
Q3: What is the typical timeframe for observing apoptosis after Vorinostat treatment?
A3: The induction of apoptosis by Vorinostat is time- and dose-dependent. Significant cell death is generally observed starting at 24 hours post-treatment in various cancer cell lines.[7] For example, in MES-SA uterine sarcoma cells, a time-dependent increase in apoptotic cells was observed, reaching 36.37% after 72 hours of treatment.[8] In acute myeloid leukemia (AML) cell lines NB4 and U937, significant cell death and caspase-3/7 activity were detected after 24 hours.[7]
Q4: How does Vorinostat affect the cell cycle, and what is the optimal duration to observe these effects?
A4: Vorinostat can induce cell cycle arrest, most commonly at the G1/S or G2/M phase, depending on the cell type and concentration used.[9][10][11][12] Cell cycle arrest can be observed as early as 6 to 12 hours after treatment in some cell lines.[7] For instance, in breast cancer cells (MCF-7 and MDA-MB-231), treatment with Vorinostat for 24 hours resulted in cell cycle arrest at the G2/M phase.[10][12] In synovial sarcoma and chondrosarcoma cells, a 48-hour exposure to Vorinostat led to G1/S phase arrest.[9]
Q5: Can Vorinostat induce autophagy, and what is the timeline for this process?
A5: Yes, Vorinostat can induce autophagy in cancer cells.[13][14] The induction of autophagy has been observed following both short-term and long-term exposure to Vorinostat.[15] In some contexts, autophagy can act as a pro-death signal, while in others, it can be a pro-survival mechanism leading to treatment resistance.[15][16] The specific timing for autophagy induction can vary depending on the cellular context and experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant increase in histone acetylation. | 1. Insufficient treatment duration: The effect of Vorinostat on histone acetylation can be transient.[4]2. Suboptimal Vorinostat concentration: The concentration may be too low for the specific cell line.3. Drug instability: Vorinostat may have degraded. | 1. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for peak acetylation.2. Perform a dose-response experiment to identify the optimal concentration (e.g., 0.5 µM to 10 µM).[8]3. Ensure proper storage of Vorinostat and use freshly prepared solutions. |
| Low levels of apoptosis observed. | 1. Short treatment duration: Apoptosis is often a later event following initial cellular responses.[7]2. Cell line resistance: Some cell lines may be inherently resistant to Vorinostat-induced apoptosis.3. Incorrect assay timing: The peak of apoptosis may have been missed. | 1. Extend the treatment duration to 48 or 72 hours.[8]2. Consider combination therapies to enhance apoptotic effects.[9]3. Perform a time-course analysis of apoptosis using methods like Annexin V staining or caspase activity assays at multiple time points (e.g., 24, 48, 72 hours).[7] |
| Inconsistent cell cycle arrest results. | 1. Cell synchronization issues: Asynchronous cell populations can lead to variability.2. Inappropriate time point for analysis: The timing of cell cycle arrest can vary between cell lines.[7][9] | 1. Synchronize cells before treatment for more consistent results.2. Analyze the cell cycle at different time points (e.g., 12, 24, 48 hours) to capture the peak arrest phase. |
| High cell viability despite treatment. | 1. Induction of pro-survival autophagy: Vorinostat can trigger a cytoprotective autophagic response.[15][16]2. Acquired resistance: Prolonged exposure can lead to the development of resistant clones.[15] | 1. Investigate the role of autophagy by co-treating with an autophagy inhibitor (e.g., chloroquine) and assessing cell viability.[15]2. Consider intermittent or pulse-dosing schedules to prevent the development of resistance.[17] |
Data on Vorinostat Treatment Duration and Cellular Effects
Table 1: Vorinostat-Induced Apoptosis
| Cell Line | Vorinostat Concentration | Treatment Duration | Percentage of Apoptotic Cells | Reference |
| MES-SA (Uterine Sarcoma) | 3 µM | 72 hours | 36.37% | [8] |
| NB4 (AML) | Clinically achievable doses | 24 hours | Significant cell death | [7] |
| U937 (AML) | Clinically achievable doses | 24 hours | Significant cell death | [7] |
| A375 (Melanoma) | 2.5 µM | 24 hours | 4.5% | [18] |
| A375 (Melanoma) | 5 µM | 24 hours | 8.5% | [18] |
| A375 (Melanoma) | 10 µM | 24 hours | 10.8% | [18] |
| SW-982 (Synovial Sarcoma) | IC50 (8.6 µM) | 24-48 hours | Up to 23% increase in caspase 3/7 activity | [9] |
| SW-1353 (Chondrosarcoma) | IC50 (2.0 µM) | 24-72 hours | 3-fold activation of caspase 3/7 | [9] |
Table 2: Vorinostat-Induced Cell Cycle Arrest
| Cell Line | Vorinostat Concentration | Treatment Duration | Observed Effect | Reference |
| AML cell lines | Low, clinically achievable doses | 6-12 hours | G2-M arrest | [7] |
| A375 (Melanoma) | 2.5 µM | 24 hours | G1 arrest (67.5% of cells) | [18] |
| SW-982 (Synovial Sarcoma) | IC50 (8.6 µM) | 48 hours | G1/S arrest | [9] |
| MCF-7 (Breast Cancer) | 50 µM, 100 µM | 24 hours | G2/M arrest | [10][12] |
| MDA-MB-231 (Breast Cancer) | 50 µM, 100 µM | 24 hours | G2/M arrest | [10][12] |
| Primary Keratinocytes | 1-20 µM | 24 hours | G2/M arrest | [11] |
Table 3: Kinetics of Vorinostat-Induced Histone Acetylation
| Cell Line | Vorinostat Concentration | Treatment Duration | Observed Effect | Reference |
| OCI-AML3 (AML) | 1 µM | 24 hours | Measurable acetylation of H3K9 | [5] |
| Colorectal Cancer Cells | 1.2-2.8 µM | >24 hours | Sustained induction of acetyl-H3 and acetyl-H4 | [4] |
| HeLa Cells | Various | 18 hours | Accumulation of acetylated histones | [2] |
Experimental Protocols
Protocol 1: Assessment of Vorinostat-Induced Apoptosis by Flow Cytometry
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a 6-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of Vorinostat or vehicle control (e.g., DMSO) for the specified durations (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
-
Cell Culture and Treatment:
-
Culture and treat cells with Vorinostat as described in Protocol 1.
-
-
Cell Fixation:
-
Harvest cells and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing, then incubate at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 3: Western Blot Analysis of Histone Acetylation
-
Cell Lysis and Protein Quantification:
-
After treatment with Vorinostat, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against acetylated histones (e.g., Acetyl-Histone H3, Acetyl-Histone H4) and a loading control (e.g., total Histone H3 or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensities using densitometry software.
-
Visualizations
Caption: Vorinostat inhibits HDACs, leading to increased histone acetylation and downstream cellular effects.
Caption: Workflow for assessing Vorinostat-induced apoptosis via flow cytometry.
Caption: A logical approach to troubleshooting experiments with Vorinostat.
References
- 1. What is the mechanism of Vorinostat? [synapse.patsnap.com]
- 2. Vorinostat (SAHA) | Cell Signaling Technology [cellsignal.com]
- 3. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sustained inhibition of deacetylases is required for the antitumor activity of the histone deactylase inhibitors panobinostat and vorinostat in models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interval dosing with the HDAC inhibitor vorinostat effectively reverses HIV latency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vorinostat Induces Reactive Oxygen Species and DNA Damage in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitor vorinostat suppresses the growth of uterine sarcomas in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vorinostat induces G2/M cell cycle arrest in breast cancer cells via upregulation of PTEN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. europeanreview.org [europeanreview.org]
- 13. Vorinostat in autophagic cell death: A critical insight into autophagy-mediated, -associated and -dependent cell death for cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vorinostat in autophagic cell death: a critical insight into autophagy-mediated, -associated and -dependent cell death for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vorinostat-induced autophagy switches from a death-promoting to a cytoprotective signal to drive acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vorinostat-induced autophagy switches from a death-promoting to a cytoprotective signal to drive acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A phase I pharmacokinetic study of pulse-dose vorinostat with flavopiridol in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
Technical Support Center: Suberanilohydroxamic Acid (SAHA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for the batch-to-batch variability of Suberanilohydroxamic acid (SAHA), also known as Vorinostat.
Frequently Asked Questions (FAQs)
Q1: What is SAHA and what is its primary mechanism of action?
A1: Suberanilohydroxamic acid (SAHA), or Vorinostat, is a potent inhibitor of histone deacetylases (HDACs). It belongs to the class of hydroxamic acids and functions by chelating the zinc ion in the active site of HDAC enzymes, thereby blocking their activity. This inhibition leads to an accumulation of acetylated histones and other proteins, resulting in the modulation of gene expression, cell cycle arrest, and induction of apoptosis in cancer cells. SAHA is known to inhibit Class I and II HDACs.
Q2: What are the common causes of batch-to-batch variability of SAHA?
A2: Batch-to-batch variability of SAHA can arise from several factors during its synthesis and storage, including:
-
Purity: Presence of impurities from the manufacturing process, such as starting materials, by-products, or residual solvents.
-
Polymorphism: Different crystalline forms of SAHA may exhibit varying solubility and stability.
-
Degradation: SAHA can degrade over time, especially when exposed to moisture, light, or non-optimal pH conditions. The hydroxamic acid moiety is susceptible to hydrolysis, converting it to the corresponding carboxylic acid, which is inactive as an HDAC inhibitor.
-
Solvent Content: The amount of residual solvent from purification can vary between batches.
Q3: How should I properly store and handle SAHA to minimize variability?
A3: To ensure the stability and consistency of SAHA, follow these storage and handling best practices:
-
Storage of Solid Compound: Store solid SAHA at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare stock solutions in a suitable solvent such as Dimethyl Sulfoxide (DMSO). Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles. It is recommended to use fresh stock solutions for critical experiments.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Do not store diluted aqueous solutions for extended periods.
Q4: What are the initial qualification steps for a new batch of SAHA?
A4: Before using a new batch of SAHA in extensive experiments, it is crucial to perform initial qualification to ensure its identity, purity, and activity. This typically involves:
-
Visual Inspection: Check for any differences in physical appearance (color, crystallinity) compared to previous batches.
-
Solubility Test: Confirm that the new batch dissolves as expected in the chosen solvent.
-
Purity and Identity Confirmation: Use analytical techniques like HPLC, LC-MS, and NMR to confirm the identity and assess the purity of the compound.
-
Biological Activity Assay: Perform a dose-response experiment in a well-characterized cell line to determine the IC50 value for HDAC inhibition or a downstream effect like cell viability. Compare this IC50 to the values obtained from previous, validated batches.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with SAHA, potentially due to batch-to-batch variability.
Issue 1: Inconsistent Cell Viability/Proliferation Assay Results
Symptoms:
-
High variability between replicate wells.
-
Shift in the IC50 value compared to previous experiments.
-
"U-shaped" or otherwise unexpected dose-response curve.
Potential Causes and Solutions:
| Possible Cause | Suggested Solution |
| SAHA Degradation | The hydroxamic acid group of SAHA can hydrolyze to a carboxylic acid, rendering it inactive. Prepare fresh stock solutions in DMSO and use them within a reasonable timeframe. Avoid repeated freeze-thaw cycles by storing in aliquots. |
| SAHA Precipitation | SAHA has limited aqueous solubility. High concentrations in culture media can lead to precipitation. Visually inspect wells for precipitates. If observed, consider preparing fresh dilutions or using a lower top concentration. |
| Impurity in SAHA Batch | Unknown impurities may have cytotoxic or cytostatic effects, or they may interfere with the assay. Qualify each new batch of SAHA using the analytical methods described in the "Experimental Protocols" section to ensure purity. |
| Cell-Based Factors | Inconsistent cell seeding density, high cell passage number leading to phenotypic drift, or mycoplasma contamination can all contribute to variability. Ensure consistent cell culture practices and regularly test for mycoplasma. |
Issue 2: Variable HDAC Inhibition or Downstream Signaling
Symptoms:
-
Inconsistent levels of histone acetylation (e.g., Acetyl-Histone H3) at a given SAHA concentration in Western blots.
-
Variable induction of downstream targets like p21 or p27.
-
Inconsistent effects on cell cycle arrest or apoptosis.[1][2][3]
Potential Causes and Solutions:
| Possible Cause | Suggested Solution |
| Lower Potency of SAHA Batch | The batch may have lower purity or may have degraded. Perform a dose-response experiment to determine the IC50 for HDAC inhibition and compare it to a reference batch. |
| Presence of Inactive Isomers or Polymorphs | Different solid-state forms of SAHA might have different dissolution rates, affecting the effective concentration in your assay. Ensure complete dissolution of the compound when preparing stock solutions. |
| Off-Target Effects of Impurities | Impurities could be activating or inhibiting other signaling pathways that crosstalk with the HDAC pathway, leading to unexpected results. Use highly pure SAHA and qualify each batch. If off-target effects are suspected, investigate key related pathways. |
| Experimental Technique | Inconsistent incubation times, cell lysis procedures, or antibody quality can all lead to variable results in Western blotting or other downstream analyses. Standardize all experimental procedures and include appropriate positive and negative controls. |
Experimental Protocols
Protocol 1: Quality Control of SAHA by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method to assess the purity of a SAHA batch.
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of Methanol (B129727) and HPLC-grade water (e.g., 55:45 v/v). Degas the mobile phase before use.[4]
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of a reference standard SAHA and dissolve it in a 10 mL volumetric flask with methanol to obtain a 1 mg/mL stock solution.[4] Prepare a series of dilutions (e.g., 10-50 µg/mL) to generate a standard curve.
-
Sample Solution Preparation: Prepare a 1 mg/mL solution of the SAHA batch to be tested in methanol.[4] Dilute this solution to fall within the range of the standard curve.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions. The purity of the test batch can be determined by comparing the peak area of the principal peak to the total area of all peaks (area percent method) or by calculating the concentration against the standard curve.
Acceptance Criteria:
-
Purity: ≥98% (as determined by area percent).
-
Retention Time: The retention time of the main peak in the sample chromatogram should match that of the reference standard.
Protocol 2: Identity Confirmation of SAHA by ¹H NMR Spectroscopy
This protocol provides general guidance for confirming the chemical structure of SAHA.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the SAHA batch in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved. Filter the solution if any particulate matter is present.[5]
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher NMR spectrometer.
-
Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 1 second, and a spectral width that covers the expected chemical shift range for SAHA.
-
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Compare the chemical shifts and splitting patterns of the obtained spectrum with a reference spectrum of SAHA to confirm the identity. Key expected signals include those for the aromatic protons, the methylene (B1212753) groups of the aliphatic chain, and the exchangeable protons of the amide and hydroxamic acid groups.
Protocol 3: Quantification of SAHA by LC-MS/MS
This protocol provides a general framework for the sensitive quantification of SAHA in solution.
Methodology:
-
Sample Preparation: Prepare a stock solution of the SAHA batch in a compatible solvent (e.g., DMSO). Further dilute the stock solution with a mixture of acetonitrile (B52724) and water to the desired concentration range for analysis.
-
LC-MS/MS System and Conditions:
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.
-
Ionization Source: Electrospray ionization (ESI).
-
-
MRM Transition: Monitor the specific Multiple Reaction Monitoring (MRM) transition for SAHA. For example, the transition from the protonated parent ion [M+H]⁺ to a specific product ion.
-
Quantification: Generate a standard curve using a certified reference standard of SAHA. Quantify the concentration of the test batch by comparing its response to the standard curve.
Visualizations
References
- 1. Cell Cycle Arrest and Cytotoxic Effects of SAHA and RG7388 Mediated through p21WAF1/CIP1 and p27KIP1 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. organomation.com [organomation.com]
Technical Support Center: Troubleshooting SAHA Precipitation in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing Suberoylanilide Hydroxamic Acid (SAHA), also known as Vorinostat, in cell culture experiments, encountering precipitation can be a significant hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address and resolve issues of SAHA precipitation in your cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is SAHA and why is it used in cell culture?
A1: SAHA (Suberoylanilide Hydroxamic Acid) is a potent inhibitor of histone deacetylases (HDACs), specifically targeting class I and II HDACs.[1][2] By inhibiting these enzymes, SAHA leads to an accumulation of acetylated histones and other proteins, which in turn regulates gene expression.[1] This activity can induce cell cycle arrest, differentiation, and apoptosis in various cancer cell lines, making it a valuable tool in cancer research.[1][3][4]
Q2: Why is my SAHA precipitating in the cell culture medium?
A2: SAHA has very poor solubility in aqueous solutions like cell culture media.[1][5] Precipitation commonly occurs when the final concentration of SAHA in the media exceeds its solubility limit. This can be influenced by several factors including the solvent used for the stock solution, the final concentration of the solvent in the media, the temperature of the media, and potential interactions with media components.[6][7]
Q3: What is the maximum recommended concentration of DMSO in the final culture medium?
A3: To avoid solvent-induced cytotoxicity and precipitation of hydrophobic compounds, it is generally recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.1%.[8] Higher concentrations can be toxic to cells and may also contribute to the precipitation of less soluble compounds.
Q4: Can I store SAHA once it's diluted in cell culture media?
A4: It is not recommended to store aqueous solutions of SAHA for more than one day due to its limited stability and potential for precipitation.[9] It is best practice to prepare fresh dilutions of SAHA in your cell culture medium for each experiment.[2]
Troubleshooting Guide: SAHA Precipitation
If you are observing a precipitate after adding SAHA to your cell culture medium, follow these steps to troubleshoot the issue.
Step 1: Review Your Stock Solution Preparation
Ensure your SAHA stock solution is prepared correctly. SAHA is a crystalline solid that should be dissolved in an organic solvent like DMSO or ethanol (B145695) before being diluted in aqueous solutions.[9]
-
Recommended Solvent: DMSO is the preferred solvent for preparing high-concentration stock solutions of SAHA.[1][9]
-
Stock Concentration: A common stock solution concentration is 10 mM to 100 mM in DMSO.[10]
-
Storage: Store the DMSO stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[11] Once in solution, it is recommended to use it within 3 months to prevent loss of potency.[11]
Step 2: Check Final SAHA and Solvent Concentrations
The most common cause of precipitation is exceeding the solubility of SAHA in the final culture medium.
-
Working Concentration: The typical working concentration for SAHA in cell culture is between 1-10 µM.[1][11]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed 0.1%.[8]
Step 3: Examine Your Dilution Technique
The method of dilution can significantly impact the solubility of hydrophobic compounds.
-
Pre-warm the Media: Always use pre-warmed cell culture media (37°C) for your dilutions. Temperature shifts can cause components to fall out of solution.[6]
-
Correct Dilution Method: Instead of adding a small volume of concentrated stock directly to a large volume of media, perform serial dilutions. Alternatively, add the media to the SAHA stock solution dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.[12]
Step 4: Consider Media Components
Certain components in cell culture media can contribute to precipitation.
-
Serum: The presence of serum can sometimes help to solubilize hydrophobic compounds. If you are using serum-free media, you may be more likely to observe precipitation.
-
pH Instability: Changes in the pH of the media can affect the solubility of dissolved components, including salts and your compound of interest.[6][7] Ensure your media is properly buffered.
-
Salt Concentration: High concentrations of salts in the media can lead to precipitation, especially after temperature changes.[6]
Data Presentation
Table 1: Solubility of SAHA in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference(s) |
| DMSO | 26.43 - 66 | 100 | [1][5] |
| Ethanol | 0.25 - 2 | ~0.95 - 7.6 | [1][9] |
| Water | Very Poorly Soluble | ~0.02 - 0.05 | [1][5] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 | ~1.9 | [9] |
Experimental Protocols
Protocol for Preparation of SAHA Stock and Working Solutions
This protocol outlines the steps for preparing a 10 mM stock solution of SAHA in DMSO and diluting it to a final working concentration of 5 µM in cell culture medium.
Materials:
-
SAHA (crystalline solid)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Prepare 10 mM SAHA Stock Solution:
-
Calculate the amount of SAHA needed. The molecular weight of SAHA is 264.32 g/mol . To make 1 mL of a 10 mM stock solution, you will need 2.64 mg of SAHA.
-
Weigh out the required amount of SAHA powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube. For 1 mL of 10 mM stock, add 1 mL of DMSO.
-
Vortex thoroughly until the SAHA is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C.[11]
-
-
Prepare 5 µM SAHA Working Solution:
-
Thaw an aliquot of the 10 mM SAHA stock solution at room temperature.
-
Perform a serial dilution. For example, to make a 5 µM working solution in 10 mL of pre-warmed complete cell culture medium:
-
First, prepare an intermediate dilution. Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed medium to get a 10 µM solution.
-
Then, add 5 mL of this 10 µM solution to 5 mL of pre-warmed medium to achieve the final 5 µM concentration.
-
-
Alternatively, for direct dilution, add 5 µL of the 10 mM stock solution to 10 mL of pre-warmed complete cell culture medium. Important: Add the SAHA stock to the medium while gently swirling the medium to ensure rapid and even dispersion.
-
The final DMSO concentration in this example will be 0.05%, which is well below the recommended limit.
-
Use the freshly prepared working solution immediately for your cell treatment.
-
Visualizations
SAHA Troubleshooting Workflow
Caption: A flowchart outlining the steps to troubleshoot SAHA precipitation in cell culture.
Simplified SAHA Signaling Pathway
SAHA, as an HDAC inhibitor, influences multiple signaling pathways. One such pathway is the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Caption: Simplified diagram of SAHA's mechanism of action leading to apoptosis and cell cycle arrest.
References
- 1. Vorinostat (SAHA) (#12520) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. SAHA | HDAC inhibitor | Hello Bio [hellobio.com]
- 3. The histone deacetylase inhibitor Suberoylanilide Hydroxamic Acid (SAHA) as a therapeutic agent in rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase Inhibitor SAHA as Potential Targeted Therapy Agent for Larynx Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 11. Vorinostat (SAHA) | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Improving In Vivo Delivery of DB0662 to Target Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in-vivo experiments with the novel small molecule inhibitor, DB0662.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving effective in vivo delivery of this compound?
A1: The primary hurdles in the in vivo application of this compound often stem from its physicochemical properties, which can affect its solubility, stability, and bioavailability. Overcoming these challenges is the first step toward a successful in vivo study. Common issues include poor aqueous solubility, rapid metabolism, and off-target effects.
Q2: What are the recommended formulation strategies to improve the solubility and bioavailability of this compound?
A2: Several strategies can be employed to enhance the solubility and bioavailability of this compound. These include the use of co-solvents, cyclodextrins, lipid-based formulations such as liposomes or nanoemulsions, and polymeric nanoparticles. The choice of formulation will depend on the specific physicochemical properties of this compound and the target tissue.
Q3: How can I monitor the delivery and biodistribution of this compound in vivo?
A3: Visualizing and quantifying the in vivo biodistribution of this compound is crucial for understanding its pharmacokinetics and target engagement. Techniques such as fluorescence imaging, positron emission tomography (PET), and mass spectrometry imaging (MSI) can be utilized. This often requires labeling this compound with a suitable probe, such as a fluorescent dye or a radionuclide.
Q4: What are the critical considerations for selecting an appropriate animal model for in vivo studies with this compound?
A4: The choice of animal model is critical for the translational relevance of your findings.[1] Key considerations include the expression and function of the target protein in the model, the similarity of the disease pathophysiology to human conditions, and the anatomical and physiological characteristics that may influence drug delivery.[1]
Troubleshooting Guides
Issue 1: Low Bioavailability and Sub-therapeutic Concentrations of this compound at the Target Site
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Experimental Protocol |
| Poor aqueous solubility | Optimize the formulation by testing various solubilizing agents. | Protocol 1: Solubility Enhancement Screen. Systematically test the solubility of this compound in a panel of pharmaceutically acceptable excipients, including co-solvents (e.g., DMSO, PEG400), surfactants (e.g., Tween 80, Cremophor EL), and cyclodextrins (e.g., HP-β-CD). |
| Rapid metabolism (First-pass effect) | Consider alternative routes of administration that bypass the liver, such as intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injection. Co-administer with a metabolic inhibitor if the metabolic pathway is known. | Protocol 2: Pharmacokinetic (PK) Study. Conduct a pilot PK study in your chosen animal model. Administer this compound via different routes and collect blood samples at various time points. Analyze plasma concentrations of this compound and its metabolites using LC-MS/MS to determine key PK parameters (Cmax, Tmax, AUC, half-life). |
| Inefficient penetration into the target tissue | Modify the delivery vehicle to enhance tissue targeting. This could involve using targeted nanoparticles functionalized with ligands that bind to receptors overexpressed on the target cells. | Protocol 3: Biodistribution Study. Label this compound with a fluorescent probe or radionuclide. Administer the labeled compound to animals and perform whole-body imaging at different time points. Alternatively, collect tissues of interest, homogenize them, and quantify the concentration of this compound using analytical methods. |
Issue 2: Off-Target Effects and Toxicity
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Experimental Protocol |
| High dose required to achieve efficacy | Improve the formulation to increase bioavailability and reduce the required dose. | Refer to Protocol 1 and 2 . |
| Non-specific distribution of this compound | Utilize a targeted delivery system to concentrate the drug at the site of action. | Refer to Protocol 3 . Consider conjugation of this compound to a targeting moiety. |
| Interaction with unintended cellular pathways | Perform in vitro profiling of this compound against a panel of related and unrelated targets to identify potential off-target interactions. | Protocol 4: Off-Target Profiling. Use commercially available services or in-house assays to screen this compound against a broad panel of kinases, GPCRs, and other enzyme classes. |
Experimental Protocols
Protocol 1: Solubility Enhancement Screen
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a series of aqueous solutions containing different concentrations of various excipients (co-solvents, surfactants, cyclodextrins).
-
Add a small aliquot of the this compound stock solution to each excipient solution.
-
Equilibrate the samples by shaking or rotating for 24-48 hours at a controlled temperature.
-
Centrifuge the samples to pellet any undissolved compound.
-
Analyze the supernatant for the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Pharmacokinetic (PK) Study
-
Acclimate animals to the experimental conditions.
-
Administer this compound at the desired dose and route.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Process the blood samples to obtain plasma.
-
Extract this compound and any potential metabolites from the plasma using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of this compound and its metabolites using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters using appropriate software.
Protocol 3: Biodistribution Study
-
Synthesize a labeled version of this compound (e.g., fluorescently tagged or radiolabeled).
-
Administer the labeled this compound to the animals.
-
At selected time points, euthanize the animals and perfuse the circulatory system to remove blood.
-
Dissect and collect organs and tissues of interest (e.g., tumor, liver, kidney, spleen, brain, etc.).
-
For fluorescently labeled compounds, image the tissues using an in vivo imaging system or homogenize the tissues and measure fluorescence intensity.
-
For radiolabeled compounds, measure the radioactivity in each tissue using a gamma counter or perform autoradiography.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).
Protocol 4: Off-Target Profiling
-
Submit this compound to a contract research organization (CRO) that offers off-target screening services.
-
Alternatively, establish in-house enzymatic or cell-based assays for a panel of potential off-target proteins.
-
Test this compound at a range of concentrations to determine its inhibitory activity (IC50) against each target.
-
Analyze the data to identify any significant off-target interactions.
Visualizations
Caption: A flowchart illustrating the key experimental stages for optimizing the in vivo delivery of this compound.
Caption: A diagram of a hypothetical signaling cascade showing the inhibitory action of this compound on Kinase B.
References
Technical Support Center: DB0662 (Brequinar) and Normal Cell Proliferation
Introduction
Welcome to the technical support guide for DB0662, also known as Brequinar (B1684385). Brequinar is a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2] By blocking this enzyme, Brequinar depletes the intracellular pool of pyrimidines necessary for DNA and RNA synthesis, thereby inhibiting the proliferation of rapidly dividing cells.[3] This mechanism makes it a compound of interest for cancer and viral disease research.
However, its potent anti-proliferative effect is not always specific to target cells and can impact the viability of normal, healthy cell lines, complicating experimental results. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers mitigate the off-target effects of Brequinar on normal cell proliferation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My normal (non-cancerous) cell line shows high cytotoxicity even at low concentrations of Brequinar. How can I protect it?
Answer: This is a common issue due to the fundamental role of DHODH in cell division. The primary strategy to counteract Brequinar's effect on normal cells is the "Uridine Rescue."
-
Mechanism: Brequinar blocks the de novo synthesis of pyrimidines. However, most cells can also utilize the pyrimidine salvage pathway to produce nucleotides. By supplying exogenous uridine (B1682114) to the culture medium, you allow cells to bypass the DHODH-dependent de novo pathway, thus restoring the pyrimidine pool and rescuing normal cell proliferation.[4][5]
-
Recommendation: Supplement your cell culture medium with uridine. Studies have shown that concentrations between 5 µM and 100 µM uridine can effectively reverse the growth-inhibitory effects of Brequinar.[5][6] It is crucial to optimize the uridine concentration for your specific cell line and experimental conditions.
Q2: How do I confirm that the observed anti-proliferative effect is specifically due to DHODH inhibition?
Answer: A uridine rescue experiment is the gold standard for confirming DHODH-specific inhibition.
-
Logic: If the cytotoxic or cytostatic effects of Brequinar are reversed upon the addition of uridine, it strongly indicates that the effect is on-target (i.e., due to DHODH inhibition).[6] If uridine supplementation does not rescue the cells, Brequinar might be exerting off-target effects at the concentration used.
-
Experimental Design: Set up parallel experiments where cells are treated with:
-
Vehicle control (e.g., DMSO)
-
Brequinar alone
-
Brequinar + Uridine
-
Uridine alone
If cell viability in group 3 is significantly restored compared to group 2, the effect is DHODH-dependent.
-
Q3: What is the expected IC50 of Brequinar, and how does it differ between normal and cancer cells?
Answer: The IC50 value of Brequinar is highly cell-line dependent but is typically in the low nanomolar range for sensitive cancer cell lines.[7] Normal cells, or cancer cells that are less reliant on the de novo pyrimidine pathway, may exhibit higher IC50 values.[8] Rapidly proliferating cells, whether cancerous or not, tend to be more sensitive to DHODH inhibition.
Table 1: Reported IC50 Values for Brequinar in Various Cell Lines
| Cell Line | Cell Type | IC50 Value (approx.) | Incubation Time | Reference |
|---|---|---|---|---|
| HeLa | Cervical Cancer | 0.338 µM | 48h | [9][10] |
| HeLa | Cervical Cancer | 0.156 µM | 72h | [9][10] |
| CaSki | Cervical Cancer | 0.747 µM | 48h | [9] |
| CaSki | Cervical Cancer | 0.228 µM | 72h | [9] |
| HCT-116 | Colon Carcinoma | Sensitive (nM range) | - | [6] |
| DLD-1 | Colon Carcinoma | >100 µM (under normal conditions) | 24h | [11] |
| HDF | Human Dermal Fibroblasts (Normal) | >100 µM (under normal conditions) | 24h | [11] |
| Neuroblastoma Panel | Neuroblastoma | Low nM range | - |[7] |
Note: These values are approximate and can vary significantly based on experimental conditions such as cell density, medium composition, and assay type.
Q4: What signaling pathways are affected by Brequinar treatment?
Answer: The primary effect of Brequinar is cell cycle arrest due to nucleotide depletion. This often involves the activation of the p53 tumor suppressor pathway .
-
Mechanism: Pyrimidine depletion is a form of metabolic stress that can lead to replication stress and DNA damage, which in turn activates p53. Activated p53 can halt the cell cycle, typically at the G1/S phase, to prevent cells from entering the DNA synthesis (S) phase with an inadequate supply of nucleotides.[2][12]
-
Visualization: The diagram below illustrates this proposed pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel mechanisms of brequinar sodium immunosuppression on T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brequinar - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. In vitro and in vivo studies on the combination of Brequinar sodium (DUP-785; NSC 368390) with 5-fluorouracil; effects of uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Efficacy Analysis of Novel HDAC Inhibitor DB0662 and Other Leading HDAC Inhibitors
For Immediate Release
[City, State] – December 12, 2025 – A comprehensive review of the novel histone deacetylase (HDAC) inhibitor DB0662, also identified as compound 9, reveals its potent and selective activity against HDAC1 and HDAC2 isoforms. This guide provides a detailed comparison of this compound's efficacy with other established HDAC inhibitors—Vorinostat, Romidepsin, Panobinostat, and Belinostat—offering valuable insights for researchers, scientists, and professionals in drug development. The analysis is based on a compilation of preclinical data, focusing on inhibitory concentrations and cellular effects.
Quantitative Efficacy Comparison of HDAC Inhibitors
The in vitro efficacy of this compound and other prominent HDAC inhibitors is summarized below. The data, presented as half-maximal inhibitory concentrations (IC50), has been collated from various studies to provide a comparative overview. It is important to note that direct comparisons may be limited by variations in experimental conditions across different studies.
| Inhibitor | Target HDACs | IC50 (nM) | Cell Line/Assay Conditions |
| This compound (compound 9) | HDAC1, HDAC2 | HDAC1: 15, HDAC2: 12 | In vitro enzyme assay |
| HCT116 (colorectal cancer) | 380 | Cell viability assay | |
| DLD1 (colorectal cancer) | 420 | Cell viability assay | |
| Vorinostat (SAHA) | Pan-HDAC (Class I, II, IV) | HDAC1: 10, HDAC3: 20 | In vitro enzyme assay[1][2] |
| Various cancer cell lines | 3,000 - 8,000 | Antiproliferative assays[1] | |
| Romidepsin (FK228) | Class I HDACs (HDAC1, HDAC2) | HDAC1: 36, HDAC2: 47 | Cell-free assays[3][4] |
| Neuroblastoma cells | - | Induces apoptosis | |
| Panobinostat (LBH589) | Pan-HDAC | 5 | Cell-free assay[5] |
| Various cancer cell lines | 4 - 30 | Growth inhibition assays[5] | |
| Belinostat (PXD101) | Pan-HDAC | 27 | HeLa cell extracts[6] |
| Various cancer cell lines | 200 - 660 | Growth inhibition assays[6] |
Mechanism of Action and Cellular Effects
This compound, a benzamide-based compound, exhibits its anticancer properties by inducing apoptosis and causing cell cycle arrest in colorectal cancer cells[5]. This mechanism is characteristic of HDAC inhibitors, which alter gene expression by increasing histone acetylation, leading to the transcription of tumor suppressor genes.
Signaling Pathways Affected by HDAC Inhibitors:
HDAC inhibitors, including this compound, modulate multiple signaling pathways to exert their anti-tumor effects. Key pathways include the induction of apoptosis through both intrinsic and extrinsic routes and the arrest of the cell cycle, primarily at the G1/S or G2/M checkpoints.
Figure 1: General signaling pathway of HDAC inhibitors leading to apoptosis and cell cycle arrest.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of HDAC inhibitors.
HDAC Enzymatic Activity Assay
This assay is used to determine the in vitro inhibitory activity of compounds against specific HDAC isoforms.
Principle: A fluorogenic substrate, which is a peptide containing an acetylated lysine (B10760008) residue, is incubated with a recombinant human HDAC enzyme. Deacetylation of the substrate by the HDAC enzyme allows for cleavage by a developer enzyme, which releases a fluorophore. The fluorescence intensity is measured and is proportional to the HDAC activity.
Protocol:
-
Prepare a reaction mixture containing the HDAC enzyme in assay buffer.
-
Add the test compound (e.g., this compound) at various concentrations.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and add the developer solution.
-
Incubate at room temperature for a further 15-30 minutes to allow for fluorophore development.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of HDAC inhibitors on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cancer cells (e.g., HCT116, DLD1) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the HDAC inhibitor (e.g., this compound) for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Figure 2: Workflow for determining cell viability using the MTT assay.
Conclusion
This compound emerges as a potent and selective inhibitor of HDAC1 and HDAC2, demonstrating significant anti-proliferative and pro-apoptotic effects in colorectal cancer cell lines. Its efficacy at the enzymatic level is comparable to or greater than some established pan-HDAC inhibitors. The selectivity of this compound for specific HDAC isoforms may offer a more targeted therapeutic approach with a potentially improved safety profile. Further preclinical and in vivo studies are warranted to fully elucidate the therapeutic potential of this compound in comparison to broader-spectrum HDAC inhibitors. This guide provides a foundational comparison to aid researchers in the strategic development of next-generation epigenetic cancer therapies.
References
Validating the Anti-Cancer Efficacy of SAHA in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer effects of Suberanilohydroxamic acid (SAHA), also known as Vorinostat (B1683920), in various xenograft models. We will delve into its performance against other histone deacetylase (HDAC) inhibitors, supported by experimental data, detailed protocols, and visualizations of the key signaling pathways involved.
Performance of SAHA in Xenograft Models: A Quantitative Comparison
SAHA has demonstrated significant anti-tumor activity across a range of cancer types in preclinical xenograft studies. Its efficacy, however, can vary depending on the cancer type and the specific genetic context of the tumor. The following tables summarize the quantitative data on tumor growth inhibition from various studies.
Table 1: Anti-Tumor Activity of SAHA in Different Xenograft Models
| Cancer Type | Cell Line | Mouse Model | SAHA Dosage and Administration | Tumor Growth Inhibition | Reference |
| Rhabdomyosarcoma (ARMS) | Rh41 | Immune deficient mice | Not Specified | Significant inhibition | [1][2] |
| Rhabdomyosarcoma (ERMS) | RD | Immune deficient mice | Not Specified | No significant inhibition | [1][2] |
| Non-Small Cell Lung Cancer | H1299 | Nude mice | 100 mg/kg/day | 63% reduction in tumor volume | [3] |
| Colorectal Cancer | CT-26 | Heterotopic mice | Not Specified | 53.5% tumor inhibition rate | [4] |
| Hepatocellular Carcinoma | HepG2 | Tumor-bearing mice | 100 mg/kg | Significant retardation of tumor growth | [5] |
| Ovarian Cancer | 2774 | Nude mice | 25-100 mg/kg/day (IP) | Dose-dependent effects, with 50 mg/kg/day showing decreased survival | [6] |
T/C Ratio: The tumor growth inhibition T/C ratio is a standard metric used to quantify the antitumor activity of a drug in xenograft experiments, representing the ratio of the mean tumor volume of the treated group (T) to the control group (C).[7][8][9] A lower T/C ratio indicates a more potent anti-tumor effect.
Table 2: Comparison of SAHA (Vorinostat) with Other HDAC Inhibitors in Xenograft Models
| HDAC Inhibitor | Cancer Type | Xenograft Model | Key Findings | Reference |
| Panobinostat (B1684620) | Ovarian Cancer | Orthotopic EOC model | Panobinostat was at least 10 times more potent than vorinostat in some studies. In this model, the efficacy of panobinostat and carboplatin (B1684641) was equal. | [1][10] |
| Panobinostat | Multiple Myeloma | Not Specified | Panobinostat has a longer half-life and greater oral bioavailability in humans compared to vorinostat. | [11][12] |
| Panobinostat | Hepatocellular Carcinoma | HepG2 xenografts | Daily application of Panobinostat significantly reduced tumor growth. | [13] |
| Panobinostat | Gastrointestinal Stromal Tumors | GIST xenografts | Panobinostat treatment resulted in significant tumor shrinkage. | [14] |
| Belinostat (B1667918) | Pancreatic Cancer | Chimeric mouse model | Belinostat demonstrated significant in vitro and in vivo growth inhibition. | [15] |
| Belinostat | Ovarian Cancer | A2780 xenografts | Belinostat treatment at 40 mg/kg twice daily resulted in a significant reduction in tumor volume compared to the control group. | [16] |
| Belinostat | Thyroid Cancer | BHP2-7 xenografts | Belinostat effectively prevented the growth of human thyroid cancer xenografts. | [17] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for establishing subcutaneous xenograft models and the administration of SAHA.
Protocol 1: Establishment of Subcutaneous Xenograft Model
This protocol outlines the key steps for creating a cell-line-derived subcutaneous xenograft model.
-
Cell Culture and Preparation:
-
Culture cancer cells in their recommended medium until they reach 80-90% confluency.
-
Harvest the cells using trypsin and wash them with sterile phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a sterile, serum-free medium or PBS at a concentration of 5 x 10⁷ cells/mL. For some cell lines, mixing the cell suspension 1:1 with Matrigel on ice can enhance the tumor take rate.
-
-
Animal Model:
-
Use 6-8 week old female athymic nude mice or other appropriate immunodeficient strains.
-
-
Subcutaneous Injection:
-
Inject 100 µL of the cell suspension (containing approximately 2.5 x 10⁶ cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation. Tumors typically become palpable within one to two weeks.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions (length and width) with calipers two to three times per week and calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Protocol 2: Administration of SAHA
This protocol provides a general guideline for the administration of SAHA in xenograft studies. Specific dosages and schedules should be optimized based on the cancer model and study objectives.
-
Drug Preparation:
-
Prepare a stock solution of SAHA by dissolving it in a suitable vehicle, such as DMSO.
-
On the day of injection, dilute the stock solution with a sterile vehicle (e.g., a mixture of DMSO and propylene (B89431) glycol, or PBS) to the desired final concentration. It is crucial to vortex the solution immediately before administration to ensure a homogenous suspension.
-
-
Administration:
-
SAHA is typically administered via intraperitoneal (IP) injection or oral gavage.
-
Dosages in published studies have ranged from 25 mg/kg to 100 mg/kg daily or on a specified schedule.[6]
-
-
Monitoring:
-
Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, or skin irritation.
-
Continue tumor volume measurements as described in the xenograft establishment protocol.
-
Signaling Pathways and Mechanisms of Action
SAHA exerts its anti-cancer effects by inhibiting HDAC enzymes, leading to the accumulation of acetylated histones and other proteins. This, in turn, alters gene expression and affects multiple signaling pathways crucial for cancer cell proliferation, survival, and apoptosis.
Cell Cycle Regulation via p21 and p27
A key mechanism of SAHA's anti-tumor activity is the induction of cell cycle arrest. SAHA treatment has been shown to upregulate the expression of cyclin-dependent kinase inhibitors (CKIs) p21WAF1/CIP1 and p27KIP1.[1][2] These proteins bind to and inhibit cyclin-CDK complexes, thereby halting cell cycle progression, primarily at the G1/S and G2/M checkpoints.[18][19]
Caption: SAHA inhibits HDACs, leading to increased p21 and p27 expression, which in turn inhibits Cyclin/CDK complexes and halts cell cycle progression.
Inhibition of the AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival in many cancers. SAHA has been shown to downregulate this pathway.[13][20] By inhibiting HDACs, SAHA can disrupt the function of key components of this pathway, leading to decreased cell viability and induction of apoptosis. In some contexts, SAHA's effect on this pathway is mediated through the disruption of HDAC-PP1 complexes.[10]
Caption: SAHA inhibits the AKT/mTOR pathway, reducing cell survival and promoting apoptosis.
Modulation of the JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway plays a crucial role in cytokine signaling and immune responses, and its aberrant activation is common in cancer. Some studies suggest that activation of the JAK/STAT pathway can be a mechanism of resistance to HDAC inhibitors.[21] However, other research indicates that SAHA can inhibit this pathway by targeting HDAC1, leading to the degradation of JAK1 and subsequent downregulation of STAT3-driven gene expression.[14]
Caption: SAHA can inhibit the JAK/STAT pathway by promoting the degradation of JAK1, leading to reduced immune suppression.
Conclusion
SAHA has demonstrated considerable anti-cancer effects in a variety of xenograft models, primarily through the induction of cell cycle arrest and apoptosis, and the modulation of key signaling pathways such as AKT/mTOR and JAK/STAT. While its efficacy can be tumor-type dependent, the available data underscore its potential as a therapeutic agent.
For researchers, the choice of an HDAC inhibitor should be guided by the specific cancer type and its underlying molecular characteristics. Comparative studies suggest that newer generation HDAC inhibitors, such as Panobinostat, may offer increased potency in certain contexts. However, SAHA remains a valuable tool for preclinical research and a clinically approved drug, providing a solid benchmark for the development of novel anti-cancer therapies. The detailed protocols and pathway analyses provided in this guide are intended to facilitate further research and a deeper understanding of the therapeutic potential of SAHA and other HDAC inhibitors.
References
- 1. The HDACi Panobinostat Shows Growth Inhibition Both In Vitro and in a Bioluminescent Orthotopic Surgical Xenograft Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The histone deacetylase inhibitor Suberoylanilide Hydroxamic Acid (SAHA) as a therapeutic agent in rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and in vivo histone deacetylase inhibitor therapy with suberoylanilide hydroxamic acid (SAHA) and paclitaxel in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Statistical inference for tumor growth inhibition T/C ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interval Approach to Assessing Antitumor Activity for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The HDACi Panobinostat Shows Growth Inhibition Both In Vitro and in a Bioluminescent Orthotopic Surgical Xenograft Model of Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Role of Histone Deacetylase Inhibitors in Relapsed Refractory Multiple Myeloma: A Focus on Vorinostat and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Experimental in vivo and in vitro treatment with a new histone deacetylase inhibitor belinostat inhibits the growth of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Pre-Clinical Study of Panobinostat in Xenograft and Genetically Engineered Murine Diffuse Intrinsic Pontine Glioma Models | PLOS One [journals.plos.org]
A Comparative In Vitro Analysis of Tacedinaline (DB0662) and Belinostat: Efficacy and Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two prominent histone deacetylase (HDAC) inhibitors: Tacedinaline (also known as DB0662 or CI-994) and Belinostat (B1667918). This analysis is supported by experimental data on their efficacy, mechanisms of action, and effects on key signaling pathways.
Introduction
Tacedinaline and Belinostat are both potent anti-cancer agents that function by inhibiting histone deacetylases, enzymes crucial for the epigenetic regulation of gene expression. Dysregulation of HDAC activity is a hallmark of many cancers, leading to the silencing of tumor suppressor genes. By inhibiting these enzymes, Tacedinaline and Belinostat can induce cell cycle arrest, apoptosis, and differentiation in malignant cells. This guide presents a comparative overview of their in vitro performance to aid in research and development decisions.
Mechanism of Action
Both Tacedinaline and Belinostat exert their anti-tumor effects by inhibiting HDAC enzymes. However, their specificity differs. Tacedinaline is a selective inhibitor of Class I HDACs, specifically HDAC1, HDAC2, and HDAC3.[1][2][3][4] In contrast, Belinostat is a pan-HDAC inhibitor, affecting a broader range of HDAC enzymes.[5]
The inhibition of HDACs by these compounds leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure. This open chromatin state allows for the transcription of previously silenced tumor suppressor genes, such as p21WAF1, which plays a critical role in cell cycle arrest.[6] The reactivation of these genes ultimately triggers apoptosis and inhibits tumor cell proliferation.[5][6][7]
Data Presentation: In Vitro Efficacy
The following tables summarize the in vitro efficacy of Tacedinaline and Belinostat in various cancer cell lines, presenting their half-maximal inhibitory concentrations (IC50) for both HDAC enzyme inhibition and cell growth inhibition.
Table 1: HDAC Enzyme Inhibition
| Compound | HDAC Isoform | IC50 (µM) |
| Tacedinaline (this compound/CI-994) | HDAC1 | 0.9[1][2] |
| HDAC2 | 0.9[1][2] | |
| HDAC3 | 1.2[1][2] | |
| HDAC8 | >20[2][3] | |
| Belinostat | Pan-HDAC | 0.027 (in HeLa cell extracts)[8] |
Table 2: Cell Growth Inhibition (IC50 Values)
| Cell Line | Cancer Type | Tacedinaline (this compound/CI-994) IC50 (µM) | Belinostat IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | Cytostatic effect < 160[9] | - |
| LX-1 | Non-Small Cell Lung Cancer | Cytostatic effect < 160[9] | - |
| LNCaP | Prostate Cancer | 7.4[9] | - |
| BCLO | Rat Leukemia | 2.5[9] | - |
| HCT116 | Colon Cancer | 4[3] | 0.2-0.66[8] |
| A2780 | Ovarian Cancer | - | 0.2-0.66[8] |
| HT29 | Colon Cancer | - | 0.2-0.66[8] |
| WIL | - | - | 0.2-0.66[8] |
| CALU-3 | Lung Cancer | - | 0.2-0.66[8] |
| MCF7 | Breast Cancer | - | 0.2-0.66[8], 5 (for 48h)[10] |
| PC3 | Prostate Cancer | - | 0.2-0.66[8] |
| HS852 | - | - | 0.2-0.66[8] |
| 5637 | Bladder Cancer | - | 1.0[11] |
| T24 | Bladder Cancer | - | 3.5[11] |
| J82 | Bladder Cancer | - | 6.0[11] |
| RT4 | Bladder Cancer | - | 10[11] |
| LN-229 | Glioma | - | 0.21 |
| LN-18 | Glioma | - | 0.3 |
Note: Direct comparative studies using the same cell lines and assay conditions for both compounds are limited. The data presented is compiled from various sources.
Signaling Pathways
Both Tacedinaline and Belinostat influence key signaling pathways that regulate cell survival and proliferation. A primary mechanism involves the induction of p21WAF1, leading to cell cycle arrest at the G0/G1 phase.[9] Furthermore, these HDAC inhibitors can trigger apoptosis through both intrinsic and extrinsic pathways by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[6][12] Belinostat has also been shown to repress the expression of survivin, an inhibitor of apoptosis, through the reactivation of the TGFβ signaling pathway.[13] In some contexts, Tacedinaline has been observed to induce the NF-κB pathway.[14]
Caption: General signaling pathway of HDAC inhibitors.
Experimental Protocols
Cell Viability / Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 104 to 5 x 104 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of the HDAC inhibitor (e.g., Tacedinaline or Belinostat) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 560-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Caption: Workflow for a typical MTT cell viability assay.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.
Methodology:
-
Cell Treatment: Induce apoptosis in cells by treating with the desired concentration of Tacedinaline or Belinostat for a specified time. Include a vehicle-treated negative control.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.[15]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 106 cells/mL.[16]
-
Staining: Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[15][16]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[16]
-
Analysis: Analyze the stained cells by flow cytometry. Healthy cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.[16]
Caption: Workflow for Annexin V apoptosis assay.
Western Blot for Histone Acetylation
This technique is used to detect the levels of acetylated histones following treatment with HDAC inhibitors.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the HDAC inhibitor. After treatment, lyse the cells and extract total protein or nuclear proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). For histones, a 15% gel is often used.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) overnight at 4°C.[17]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]
Caption: Workflow for Western Blot analysis.
Conclusion
Both Tacedinaline (this compound/CI-994) and Belinostat are effective inhibitors of HDACs with potent anti-cancer activity in vitro. Tacedinaline exhibits selectivity for Class I HDACs, while Belinostat is a pan-HDAC inhibitor. This difference in specificity may translate to different efficacy and toxicity profiles in vivo. The provided data and protocols offer a foundation for further comparative studies to elucidate the specific advantages of each compound in different cancer contexts. Researchers are encouraged to use the detailed methodologies to generate direct comparative data to better inform their drug development programs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. caymanchem.com [caymanchem.com]
- 4. CI-994, Tacedinaline, PD-123654, GOE-5549, Acetyldinaline - HDAC Inhibitor [hdacis.com]
- 5. Belinostat | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Belinostat? [synapse.patsnap.com]
- 7. What is Belinostat used for? [synapse.patsnap.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Investigation of the effect of belinostat on MCF-7 breast cancer stem cells via the Wnt, Notch, and Hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Histone Deacetylase Inhibitor Belinostat Represses Survivin Expression through Reactivation of Transforming Growth Factor β (TGFβ) Receptor II Leading to Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tacedinaline (CI-994), a class I HDAC inhibitor, targets intrinsic tumor growth and leptomeningeal dissemination in MYC-driven medulloblastoma while making them susceptible to anti-CD47-induced macrophage phagocytosis via NF-kB-TGM2 driven tumor inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. benchchem.com [benchchem.com]
Benchmarking SAHA's Potency: A Comparative Guide to Novel HDAC Inhibitors
In the landscape of epigenetic cancer therapy, the pan-histone deacetylase (HDAC) inhibitor Suberanilohydroxamic acid (SAHA, Vorinostat) has been a foundational agent. However, the quest for enhanced potency and selectivity has driven the development of novel HDAC inhibitors. This guide provides a detailed comparison of SAHA against three prominent next-generation HDAC inhibitors: Belinostat (B1667918) (PXD101), Panobinostat (B1684620) (LBH589), and Romidepsin (FK228). We present quantitative data on their inhibitory activities, detailed experimental protocols for potency determination, and visualizations of the key signaling pathways they modulate.
Data Presentation: Potency Against HDAC Isoforms and Cancer Cell Lines
The following tables summarize the half-maximal inhibitory concentrations (IC50) of SAHA and the selected novel HDAC inhibitors against various HDAC isoforms and a panel of cancer cell lines. The data has been compiled from studies where direct comparisons were made under similar experimental conditions to ensure accuracy.
Table 1: Comparative Inhibitory Activity (IC50) Against HDAC Isoforms (in nM)
| Inhibitor | HDAC1 | HDAC2 | HDAC3 | HDAC6 | HDAC8 | Class Selectivity |
| SAHA (Vorinostat) | 61 | 251 | 19 | 31 | 827 | Pan-HDAC (Class I, II)[1][2] |
| Belinostat (PXD101) | 31 | - | - | - | - | Pan-HDAC[3] |
| Panobinostat (LBH589) | 5 | - | - | - | - | Pan-HDAC[4] |
| Romidepsin (FK228) | - | - | - | - | - | Class I selective[5] |
Note: A '-' indicates that data was not available in the compared studies.
Table 2: Comparative Anti-proliferative Activity (IC50) in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | SAHA (nM) | Belinostat (nM) | Panobinostat (nM) | Romidepsin (nM) |
| SW-982 | Synovial Sarcoma | >1000 | >1000 | 20-50 | - | |
| SW-1353 | Chondrosarcoma | >1000 | >1000 | 20-50 | - | |
| OVCAR8 | Ovarian Cancer | ~50 | - | 25 | - | |
| SKOV3 | Ovarian Cancer | ~200 | - | 100 | - | |
| PEER | T-cell Leukemia | ~500 | - | - | 10.8 | |
| SUPT1 | T-cell Lymphoma | - | - | - | 7.9 |
Note: Data is compiled from multiple sources and reflects approximate IC50 values to demonstrate relative potency.[6][7][8][9] Panobinostat generally exhibits greater potency at lower nanomolar concentrations compared to SAHA in several cell lines.[8][9]
Experimental Protocols
Reproducible and rigorous experimental design is paramount in the evaluation of drug potency. Below are detailed methodologies for two key assays cited in the comparison of these HDAC inhibitors.
In Vitro Fluorometric HDAC Enzyme Inhibition Assay
This assay quantifies the enzymatic activity of purified HDAC isoforms in the presence of an inhibitor.
Materials and Reagents:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., Trypsin in assay buffer)
-
Stop Solution (e.g., Trichostatin A, a potent HDAC inhibitor)
-
Test compounds (SAHA, Belinostat, etc.) dissolved in DMSO
-
96-well black microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in HDAC Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Reaction Setup: In the wells of a 96-well plate, add the HDAC Assay Buffer, followed by the test compound at various concentrations. A vehicle control (DMSO) should be included.
-
Enzyme Addition: Add the diluted recombinant HDAC enzyme to each well.
-
Pre-incubation: Gently mix the plate and incubate at 37°C for 15 minutes.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination and Development: Add the Developer solution to each well. This stops the HDAC reaction and allows the cleavage of the deacetylated substrate, generating a fluorescent signal.
-
Fluorescence Measurement: Read the fluorescence on a microplate reader at an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.[10][11]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[10]
Cell Viability (MTT/MTS) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with HDAC inhibitors.
Materials and Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Test compounds dissolved in DMSO
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of the HDAC inhibitors. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[12]
-
MTT/MTS Addition:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals. Subsequently, remove the medium and add a solubilization solution to dissolve the crystals.[12]
-
For MTS: Add the MTS reagent directly to the wells and incubate for 1-4 hours.[12]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration using non-linear regression analysis.[13]
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and the key signaling pathways affected by SAHA and the novel HDAC inhibitors.
References
- 1. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and evaluation of belinostat analogs as histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]
- 5. Romidepsin (FK228/depsipeptide) controls growth and induces apoptosis in neuroblastoma tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Romidepsin targets multiple survival signaling pathways in malignant T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of a novel histone deacetylase inhibitor panobinostat (LBH589) on the growth of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Replicating Published Findings on Apoptosis: A Comparative Guide
A comprehensive analysis of published literature reveals no specific findings on apoptosis induced by the compound DB0662. Scientific databases and chemical supplier information characterize this compound as a research compound for kinase-targeted protein degradation, intended for studies on diseases mediated by abnormal kinase activity and for the identification of degradable kinases. Its primary mechanism is therefore not direct apoptosis induction, but targeted protein degradation, which could potentially have downstream effects leading to apoptosis.
Given the absence of direct research on this compound-induced apoptosis, this guide will provide a comparative analysis of well-characterized kinase inhibitors known to induce apoptosis, using Gefitinib as the primary example and Dasatinib as a comparator. This will serve as a valuable resource for researchers interested in the methodologies and signaling pathways of kinase inhibitor-induced apoptosis.
Comparison of Apoptosis-Inducing Kinase Inhibitors
This section provides a side-by-side comparison of the apoptotic effects of Gefitinib and Dasatinib, summarizing key quantitative data from published studies.
| Feature | Gefitinib | Dasatinib |
| Primary Target(s) | Epidermal Growth Factor Receptor (EGFR) | BCR-ABL, Src family kinases (including Lyn), c-KIT, EPHA2, PDGFRβ |
| Cancer Cell Line(s) Studied | Non-Small Cell Lung Cancer (NSCLC) A549, NCI-H1299 | Chronic Myeloid Leukemia (CML) K562NR, Bladder Cancer Cells |
| Reported Apoptotic Effect | Induces apoptosis in a dose-dependent manner. In A549 cells, 500 nmol/l Gefitinib resulted in a 60.2% apoptosis rate.[1] | Induces apoptosis in nilotinib-resistant CML cells and bladder cancer cells.[2][3] |
| Key Signaling Pathways Involved | Inhibition of EGFR/MEK/ERK and PI3K/AKT/mTOR pathways.[1][4][5] | Inhibition of Lyn kinase; suppression of the PI3K/Akt/mTOR pathway.[2][3] |
Experimental Protocols for Studying Kinase Inhibitor-Induced Apoptosis
Detailed methodologies are crucial for replicating and building upon published findings. Below are representative protocols for key experiments used to assess apoptosis induced by kinase inhibitors.
Protocol 1: General Induction of Apoptosis using a Kinase Inhibitor
This protocol provides a general framework for treating cells with a kinase inhibitor to induce apoptosis.
-
Cell Culture: Plate cells (e.g., A549 for Gefitinib studies) in appropriate culture vessels and allow them to adhere and reach a desired confluency (typically 60-70%).
-
Treatment: Prepare a stock solution of the kinase inhibitor (e.g., Gefitinib in DMSO). Dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., a range from 100 nM to 1 µM).
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the kinase inhibitor. Incubate the cells for a specified time course (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Analysis: Following incubation, harvest the cells and proceed with apoptosis detection assays such as Annexin V/Propidium Iodide staining followed by flow cytometry, or Western blotting for apoptosis-related proteins.
Protocol 2: Annexin V and Propidium Iodide Staining for Apoptosis Detection
This is a widely used flow cytometry-based method to quantify apoptotic and necrotic cells.
-
Cell Preparation: After treatment with the kinase inhibitor, collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.
-
Protein Extraction: Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, PARP, Bcl-2, Bad). Follow this with incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Signaling Pathways of Apoptosis Induction
The following diagrams, generated using the DOT language, illustrate the signaling pathways implicated in Gefitinib- and Dasatinib-induced apoptosis.
Caption: Gefitinib-induced apoptosis signaling pathway.
Caption: Dasatinib-induced apoptosis signaling pathway.
Caption: Experimental workflow for apoptosis analysis.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Dasatinib preferentially induces apoptosis by inhibiting Lyn kinase in nilotinib-resistant chronic myeloid leukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dasatinib induces apoptosis and autophagy by suppressing the PI3K/Akt/mTOR pathway in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gefitinib Induces Apoptosis in NSCLC Cells by Promoting Glutaminolysis and Inhibiting the MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Gefitinib? [synapse.patsnap.com]
A Head-to-Head Comparison of Vorinostat and Panobinostat for Researchers
This guide provides an objective, data-driven comparison of two prominent histone deacetylase (HDAC) inhibitors, Vorinostat (suberoylanilide hydroxamic acid, SAHA) and Panobinostat (B1684620) (LBH-589). It is designed for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms, efficacy, and safety profiles, supported by experimental data and protocols.
Mechanism of Action: Pan-HDAC Inhibition
Both Vorinostat and Panobinostat are hydroxamic acid-based compounds that function by binding to the zinc ion in the active site of HDAC enzymes, thereby inhibiting their activity. This inhibition leads to the hyperacetylation of histone proteins, resulting in a more relaxed chromatin structure. This "open" chromatin allows for the transcription of previously silenced genes, including tumor suppressor genes like p21, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2]
While both are considered pan-HDAC inhibitors, their target specificities differ slightly. Vorinostat is a non-selective inhibitor of class I and II HDACs.[1] Panobinostat is recognized as a potent pan-deacetylase inhibitor (pan-DACi), showing activity against classes I, II, and IV HDACs.[1][2] Preclinical studies consistently demonstrate that Panobinostat is significantly more potent than Vorinostat, with some studies suggesting a 10-fold greater potency.[1][2][3]
References
- 1. Role of Histone Deacetylase Inhibitors in Relapsed Refractory Multiple Myeloma: A Focus on Vorinostat and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The HDACi Panobinostat Shows Growth Inhibition Both In Vitro and in a Bioluminescent Orthotopic Surgical Xenograft Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Synergistic Effects of SAHA with Other Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Suberoylanilide hydroxamic acid (SAHA), also known as Vorinostat, is a histone deacetylase (HDAC) inhibitor that has shown promise in cancer therapy. While its efficacy as a monotherapy for solid tumors has been limited, a growing body of preclinical and clinical evidence highlights its potential to synergistically enhance the anticancer effects of other therapeutic agents. This guide provides a comparative analysis of the synergistic effects of SAHA with two distinct classes of anticancer drugs: the chemotherapeutic agent cisplatin (B142131) and the targeted biologic agent TRAIL. The data presented here, supported by detailed experimental protocols and signaling pathway diagrams, is intended to inform further research and drug development efforts in combination cancer therapies.
SAHA and Cisplatin: A Synergistic Combination in Laryngeal Cancer
The combination of SAHA with the platinum-based chemotherapy drug cisplatin has demonstrated significant synergistic and additive effects in laryngeal cancer cell lines.[1][2][3] This synergy allows for a reduction in the required dose of cisplatin, potentially mitigating its associated toxicities while maintaining a potent anticancer effect.[1]
Quantitative Analysis of Synergy
The synergistic and additive interactions between SAHA and cisplatin were evaluated in two human laryngeal cancer cell lines, RK33 and RK45. The half-maximal inhibitory concentrations (IC50) for each drug individually and in combination are presented below. Isobolographic analysis confirmed a synergistic effect in RK45 cells and an additive effect in RK33 cells.[1][2][3]
| Cell Line | Drug | IC50 (µg/mL) ± SD | Combination Effect |
| RK33 | SAHA | 1.193 ± 0.273 | Additive |
| Cisplatin | 1.193 ± 0.273 | ||
| SAHA + Cisplatin | 0.967 ± 0.245 | ||
| RK45 | SAHA | 0.301 ± 0.051 | Synergistic |
| Cisplatin | 1.387 ± 0.270 | ||
| SAHA + Cisplatin | 0.301 ± 0.051 |
Mechanism of Synergistic Action
The synergistic effect of SAHA and cisplatin in laryngeal cancer cells is attributed to their combined impact on cell cycle progression and apoptosis.[1][2][3] SAHA induces cell cycle arrest, primarily at the G1/S phase, by upregulating the cyclin-dependent kinase inhibitor p21 (CDKN1A) and downregulating cyclin D1 (CCND1).[1][2][3] This cell cycle blockade, coupled with the DNA-damaging effects of cisplatin, leads to enhanced induction of apoptosis.[1]
SAHA and TRAIL: Enhancing Apoptosis in Breast Cancer
Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a promising anticancer agent due to its ability to selectively induce apoptosis in cancer cells. However, many cancer cells exhibit resistance to TRAIL. SAHA has been shown to overcome this resistance and synergistically enhance TRAIL-induced apoptosis in breast cancer cells.[1][2]
Enhanced Apoptotic Effect
The combination of SAHA and TRAIL leads to a dramatic decrease in cell viability and a significant increase in apoptosis in both MDA-MB-231 and MCF-7 breast cancer cell lines.[1] While specific Combination Index (CI) values were not detailed in the primary literature reviewed, the profound potentiation of cell death strongly indicates a synergistic relationship.
| Cell Line | Treatment | Effect on Cell Viability & Apoptosis |
| MDA-MB-231 | SAHA alone | Moderate decrease in viability, moderate induction of apoptosis. |
| TRAIL alone | Minor decrease in viability, low induction of apoptosis. | |
| SAHA + TRAIL | Dramatic decrease in viability, significant induction of apoptosis. | |
| MCF-7 | SAHA alone | Moderate decrease in viability, moderate induction of apoptosis. |
| TRAIL alone | Minor decrease in viability, low induction of apoptosis. | |
| SAHA + TRAIL | Dramatic decrease in viability, significant induction of apoptosis. |
Mechanism of Sensitization
The primary mechanism by which SAHA sensitizes breast cancer cells to TRAIL is through the upregulation of Death Receptor 5 (DR5), a receptor for TRAIL on the cell surface.[1] Increased DR5 expression leads to enhanced TRAIL-induced activation of the extrinsic apoptosis pathway, characterized by the activation of caspase-8 and subsequent executioner caspases.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Cell Viability and Proliferation Assays
Cell Viability (MTT Assay): [1][2]
-
Laryngeal cancer cells (RK33 and RK45) are seeded in 96-well plates.
-
After 24 hours, cells are treated with various concentrations of SAHA, cisplatin, or a combination of both.
-
Following a 72-hour incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
The resulting formazan (B1609692) crystals are dissolved in a solubilization solution.
-
The absorbance is measured at 570 nm using a microplate reader to determine cell viability.
Cell Proliferation (BrdU Incorporation Assay): [1][2]
-
Cells are seeded and treated with the drugs as described for the MTT assay.
-
During the final 2-24 hours of incubation, 5-bromo-2'-deoxyuridine (B1667946) (BrdU) is added to the culture medium.
-
After incubation, cells are fixed, permeabilized, and incubated with an anti-BrdU antibody.
-
A substrate is added, and the colorimetric reaction is measured using a microplate reader to quantify DNA synthesis as an indicator of cell proliferation.
Apoptosis Assays
Colorimetric Detection of Nucleosomes: [1][2]
-
Laryngeal cancer cells are cultured and treated with SAHA for 24 hours.
-
The cells are then lysed, and the cytoplasmic fraction is used in a sandwich ELISA-based assay.
-
This assay quantitatively detects mono- and oligonucleosomes released into the cytoplasm, which is a hallmark of apoptosis.
-
The absorbance is read using a microplate reader.
Annexin V/Propidium Iodide (PI) Staining:
-
Breast cancer cells are treated with SAHA, TRAIL, or the combination.
-
Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
After incubation, the stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
-
Cells are treated with the respective drugs for the desired time period.
-
Cells are harvested, washed, and fixed in cold 70% ethanol.
-
The fixed cells are then treated with RNase A and stained with propidium iodide (PI).
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
References
- 1. A genomic approach to predict synergistic combinations for breast cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of unique synergistic drug combinations associated with down expression of survivin in a preclinical breast cancer model system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vorinostat (SAHA) and Breast Cancer: An Overview [mdpi.com]
Unmasking the Unintended: A Comparative Guide to the Off-Target Profiles of HDAC Inhibitors
For researchers, scientists, and drug development professionals, understanding the complete cellular impact of Histone Deacetylase inhibitors (HDACis) is paramount. While their on-target efficacy is well-documented, off-target interactions can lead to unexpected biological effects, toxicities, and opportunities for drug repurposing. This guide provides an objective comparison of the off-target profiles of commonly studied HDACis, supported by experimental data and detailed methodologies.
Histone deacetylase inhibitors have emerged as a promising class of therapeutics, particularly in oncology. However, a growing body of evidence reveals that many of these small molecules are not as selective as initially presumed, exhibiting significant off-target activities.[1][2] Recent studies even posit that the majority of the observed biological effects of some HDACis may stem from these unintended interactions rather than their primary mechanism of action.[1] This guide delves into the off-target profiles of prominent HDACis, offering a comparative analysis to aid in experimental design and therapeutic development.
Comparative Analysis of Off-Target Effects
The off-target profiles of HDAC inhibitors are diverse, with significant interactions observed with kinases and other enzyme families. The following tables summarize key quantitative data on the off-target effects of frequently studied HDACis.
Table 1: Off-Target Profile of Hydroxamate-Based HDACis against MBLAC2
A key discovery in HDACi off-target research is the frequent inhibition of Metallo-Beta-Lactamase Domain-Containing Protein 2 (MBLAC2), a poorly characterized palmitoyl-CoA hydrolase, by hydroxamate-based inhibitors.[2] This interaction has been linked to the accumulation of extracellular vesicles.[2]
| HDAC Inhibitor | Apparent Dissociation Constant (pKdapp) for MBLAC2 |
| Panobinostat | 5.9 |
| Nexturastat A | 7.6 |
Data extracted from a quantitative chemical proteomics study.[2]
Table 2: Comparative Selectivity and Off-Target Considerations for Common HDACis
This table provides a broader overview of the selectivity and known off-target classes for several clinically relevant HDACis. It is important to note that "pan-HDACi" often exhibit varying potencies against different HDAC isoforms and have a higher likelihood of engaging off-targets.
| HDAC Inhibitor | Primary HDAC Targets | Known Off-Target Classes/Specific Off-Targets | Key Considerations |
| Vorinostat (SAHA) | Pan-HDAC inhibitor (Class I, II, and IV) | Kinases, MBLAC2, Aldehyde Dehydrogenase 2 (ALDH2), Isochorismatase Domain-Containing Proteins (ISOC1, ISOC2) | First FDA-approved HDACi; off-target effects on proteins like ISOC1 may contribute to its anti-cancer activity.[2][3][4] |
| Romidepsin | Class I HDAC selective | Kinases, P-glycoprotein (P-gp) substrate | Potent Class I inhibitor; potential for drug-drug interactions via the CYP450 system.[3][5] |
| Panobinostat | Potent Pan-HDAC inhibitor (Class I, II, and IV) | Kinases, MBLAC2 | Exhibits greater potency compared to Vorinostat; associated with severe adverse events like diarrhea and cardiac toxicities.[6][7] |
| Belinostat | Pan-HDAC inhibitor | Kinases | Approved for peripheral T-cell lymphoma.[3] |
| Tubastatin A | Reportedly HDAC6 selective | HDAC10, MBLAC2 | Originally considered highly selective for HDAC6, but recent studies show higher potency for HDAC10 and off-target binding to MBLAC2.[2] |
Experimental Protocols for Off-Target Profiling
Accurate assessment of off-target interactions requires robust experimental methodologies. The following protocols are commonly employed to characterize the selectivity of HDAC inhibitors.
Kinase Profiling
Given that many small molecule inhibitors can interact with the ATP-binding site of kinases, broad kinase screening is a critical step in off-target profiling.[8]
Protocol: In Vitro Kinase Panel Screen
-
Compound Submission: The HDAC inhibitor is submitted to a kinase profiling service.
-
Assay Performance: The compound is typically tested at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a large panel of purified kinases (e.g., >400).[8]
-
Detection Method: Kinase activity is measured using methods such as radiometric assays (e.g., ³³P-ATP incorporation) or fluorescence/luminescence-based assays that detect ATP consumption or product formation.[8]
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a control. For significant "hits" (e.g., >50% inhibition), a follow-up dose-response experiment is performed to determine the IC50 value.[8]
Chemical Proteomics
This approach allows for an unbiased identification of protein targets and off-targets in a complex biological sample.
Protocol: Affinity Chromatography coupled with Mass Spectrometry
-
Immobilization: The HDAC inhibitor is immobilized on a solid support (e.g., beads).
-
Incubation: The immobilized inhibitor is incubated with cell lysate to allow for the binding of target and off-target proteins.
-
Washing: Non-specifically bound proteins are removed through a series of washing steps.
-
Elution: Specifically bound proteins are eluted from the beads.
-
LC-MS/MS Analysis: The eluted proteins are digested into peptides and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the bound proteins.[2]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement within a cellular context, which is crucial as interactions can differ from in vitro settings.[9][10]
Protocol: NanoBRET and SplitLuc CETSA
-
Cell Treatment: Cells expressing the target protein fused to a reporter (e.g., NanoLuc luciferase) are treated with a range of HDAC inhibitor concentrations.
-
Thermal Challenge: The cells are heated to a specific temperature to induce protein denaturation and aggregation.
-
Lysis and Detection: The cells are lysed, and the amount of soluble, folded target protein is quantified by measuring the reporter signal (e.g., luminescence).
-
Data Analysis: The amount of soluble protein is plotted as a function of the inhibitor concentration to generate a dose-response curve and determine the cellular EC50 for target engagement.[8]
Visualizing Experimental Workflows and Pathways
To better illustrate the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for key off-target profiling experiments.
References
- 1. Lysine deacetylase inhibitors have low selectivity in cells and exhibit predominantly off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. uspharmacist.com [uspharmacist.com]
- 6. Role of Histone Deacetylase Inhibitors in Relapsed Refractory Multiple Myeloma: A Focus on Vorinostat and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. A comparative study of target engagement assays for HDAC1 inhibitor profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comparative Study of Target Engagement Assays for HDAC1 Inhibitor Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reproducibility of In Vitro Experiments with Vorinostat: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Vorinostat (B1683920) (suberoylanilide hydroxamic acid, SAHA) is a potent histone deacetylase (HDAC) inhibitor approved for the treatment of cutaneous T-cell lymphoma (CTCL) and investigated for a wide range of other malignancies.[1][2] As with any therapeutic agent, the reproducibility of in vitro experimental results is crucial for advancing preclinical and clinical research. This guide provides a comparative overview of Vorinostat's performance in common in vitro assays, details the experimental protocols to aid in study design, and presents visual workflows to clarify complex processes.
Data Presentation: A Comparative Look at Vorinostat's In Vitro Efficacy
The in vitro activity of Vorinostat can vary significantly across different cell lines and experimental conditions. The following tables summarize key quantitative data from various studies to provide a baseline for comparison and to highlight the range of reported values, a critical aspect of assessing reproducibility.
Table 1: IC50 Values of Vorinostat in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Assay Type | Reference |
| SW-982 | Synovial Sarcoma | 8.6 | 48h | MTS | |
| SW-1353 | Chondrosarcoma | 2.0 | 48h | MTS | [3] |
| HeLa | Cervical Carcinoma | 7.8 | 24h | Not Specified | [4] |
| HepG2 | Liver Cancer | 2.6 | 24h | Not Specified | [4] |
| OCI-AML3 | Acute Myeloid Leukemia | 1.55 | 24h | CellTiter-Glo | [5] |
| OCI-AML3 | Acute Myeloid Leukemia | 0.42 | 72h | CellTiter-Glo | [5] |
| A549 | Lung Carcinoma | 1.64 | Not Specified | Not Specified | [6] |
| MCF-7 | Breast Adenocarcinoma | 0.685 | Not Specified | Not Specified | [6] |
| MV4-11 | Leukemia | 0.636 | Not Specified | Not Specified | [6] |
| Daudi | Lymphoma | 0.493 | Not Specified | Not Specified | [6] |
| HH | Cutaneous T-Cell Lymphoma | 0.146 | Not Specified | Not Specified | [7] |
| HuT78 | Cutaneous T-Cell Lymphoma | 2.062 | Not Specified | Not Specified | [7] |
| MES-SA | Uterine Sarcoma | ~3 | 24h | [3H]thymidine uptake | [8] |
Note: The variability in IC50 values can be attributed to differences in cell line genetics, metabolic rates, and experimental protocols (e.g., assay type, duration of drug exposure).
Table 2: Comparison of Vorinostat with Other HDAC Inhibitors
| HDAC Inhibitor | Cell Line | Cancer Type | IC50 | Reference |
| Vorinostat (SAHA) | SW-982 | Synovial Sarcoma | 8.6 µM | [3] |
| Panobinostat (B1684620) (LBH-589) | SW-982 | Synovial Sarcoma | 0.1 µM | [3] |
| Belinostat (PXD101) | SW-982 | Synovial Sarcoma | 1.4 µM | [3] |
| Vorinostat (SAHA) | SW-1353 | Chondrosarcoma | 2.0 µM | [3] |
| Panobinostat (LBH-589) | SW-1353 | Chondrosarcoma | 0.02 µM | [3] |
| Belinostat (PXD101) | SW-1353 | Chondrosarcoma | 2.6 µM | [3] |
Note: Panobinostat generally exhibits greater potency (lower IC50 values) compared to Vorinostat and Belinostat in these sarcoma cell lines.
Table 3: Effects of Vorinostat on Apoptosis and Cell Cycle
| Cell Line | Effect | Method | Details | Reference |
| SW-982 | 20.76% cleaved caspase 3 positive cells | Flow Cytometry | 48h exposure to IC50 concentration | |
| SW-1353 | 28.31% cleaved caspase 3 positive cells | Flow Cytometry | 48h exposure to IC50 concentration | [3] |
| Rituximab-chemo-resistant cell lines (RRCL) | G1 cell cycle arrest | Flow Cytometry | Increase in p21 and acetylation of histone H3 | [9] |
| A375 (Melanoma) | G1 phase arrest | Flow Cytometry | 2.5 µmol/L Vorinostat for 24h | [10] |
| MES-SA (Uterine Sarcoma) | 36.37% apoptotic cells | Flow Cytometry (Cleaved Caspase-3) | 72h treatment with 3 µM Vorinostat |
Experimental Protocols: Methodologies for Key In Vitro Assays
Reproducibility is highly dependent on the adherence to detailed and consistent experimental protocols. Below are methodologies for key assays commonly used to evaluate Vorinostat's in vitro effects, based on descriptions from the cited literature.
1. Cell Viability Assays (MTS/MTT)
-
Principle: These colorimetric assays measure cell metabolic activity as an indicator of cell viability.
-
Methodology:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat cells with a range of Vorinostat concentrations (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[3]
-
Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability.[3]
-
Calculate IC50 values using a suitable software package (e.g., GraphPad Prism) with a non-linear regression model.[3]
-
2. Western Blot Analysis
-
Principle: This technique is used to detect specific proteins in a sample and assess changes in their expression levels.
-
Methodology:
-
Treat cells with Vorinostat at the desired concentrations and time points.
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., acetylated histone H3, p21, cleaved caspase-3) overnight at 4°C.[9][10][11]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[11]
-
3. Cell Cycle Analysis by Flow Cytometry
-
Principle: This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Methodology:
-
Culture and treat cells with Vorinostat as required.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol (B145695) and store at -20°C.
-
Wash the fixed cells and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the fluorescence intensity.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit) to quantify the percentage of cells in each phase of the cell cycle.[3]
-
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to Vorinostat research and the assessment of reproducibility.
Caption: Signaling pathways affected by Vorinostat.
Caption: A typical experimental workflow for in vitro studies of Vorinostat.
Caption: Logical relationships in assessing experimental reproducibility.
References
- 1. Vorinostat - Wikipedia [en.wikipedia.org]
- 2. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of vorinostat on protein expression in vitro and in vivo following mRNA lipoplex administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Histone deacetylase inhibitor vorinostat suppresses the growth of uterine sarcomas in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway | PLOS One [journals.plos.org]
Validating Biomarkers of Response to Immune Checkpoint Inhibition Versus Chemotherapy in Non-Small Cell Lung Cancer
This guide provides a comparative analysis of biomarkers for predicting response to the immune checkpoint inhibitor, Pembrolizumab (B1139204) (representing the hypothetical DB0662), versus traditional platinum-based chemotherapy in the context of non-small cell lung cancer (NSCLC). The information is intended for researchers, scientists, and drug development professionals to aid in the understanding and validation of these crucial predictive markers.
Comparative Efficacy and Biomarker Performance
The following table summarizes the performance of Pembrolizumab and standard chemotherapy in NSCLC, highlighting the role of key biomarkers in predicting treatment response.
| Feature | Pembrolizumab (Immune Checkpoint Inhibitor) | Platinum-Based Chemotherapy |
| Primary Mechanism | Blocks the interaction between PD-1 on T-cells and its ligands (PD-L1, PD-L2), restoring anti-tumor immune response.[1][2][3][4][5][6][7] | Damages cancer cell DNA, preventing cell division and leading to apoptosis.[8] |
| Primary Biomarker(s) | PD-L1 Expression, Tumor Mutational Burden (TMB), Tumor-Infiltrating Lymphocytes (TILs).[9][10] | No single universally accepted predictive biomarker; performance status and histology are key factors. |
| Patient Population | Particularly effective in patients with high PD-L1 expression (Tumor Proportion Score [TPS] ≥50%).[11][12][13] Indicated for patients with TPS ≥1% without EGFR or ALK mutations.[2] | Broadly used for advanced NSCLC, often in combination regimens.[14][15][16][17] |
| Overall Survival (OS) in High PD-L1 (≥50%) | Median OS of 20.0 months.[12] | Median OS of 12.2 months.[12] |
| Overall Survival (OS) in PD-L1 (≥1%) | Median OS of 16.7 months.[12] | Median OS of 12.1 months.[12] |
| Progression-Free Survival (PFS) in High PD-L1 (≥50%) | Significantly longer than chemotherapy. The KEYNOTE-024 trial was stopped early due to superior efficacy.[11] | Varies by regimen; for example, a median of 9.1 months with placebo plus chemotherapy in the KEYNOTE-407 study.[18] |
| Objective Response Rate (ORR) in High PD-L1 (≥50%) | 43.8% with monotherapy.[13] | Generally lower than in the high PD-L1 population treated with Pembrolizumab. |
| Adverse Events | Primarily immune-related (e.g., pneumonitis, colitis, hepatitis). Severe side effects in ~18% of patients.[5][12] | Myelosuppression, nausea, neuropathy. Severe side effects in ~41% of patients.[12] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the PD-1/PD-L1 signaling pathway and a typical workflow for biomarker validation.
References
- 1. What is the mechanism of action of Pembrolizumab? [synapse.patsnap.com]
- 2. Mechanism of Action of KEYTRUDA® (pembrolizumab) | Health Care Professionals [keytrudahcp.com]
- 3. Pembrolizumab - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of Pembrolizumab? [synapse.patsnap.com]
- 6. massivebio.com [massivebio.com]
- 7. Immune interactions in pembrolizumab (PD-1 inhibitor) cancer therapy and cardiovascular complications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding Chemotherapy for Non-Small Cell Lung Cancer [healthline.com]
- 9. Biomarkers predictive of response to pembrolizumab in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Biomarker for Response to Checkpoint Inhibitors - NCI [cancer.gov]
- 11. onclive.com [onclive.com]
- 12. cancernetwork.com [cancernetwork.com]
- 13. Comparison of time to failure of pembrolizumab plus chemotherapy versus pembrolizumab monotherapy: a consecutive analysis of patients having NSCLC with high PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancer.ca [cancer.ca]
- 15. Chemotherapy for lung cancer | Macmillan Cancer Support [macmillan.org.uk]
- 16. Chemotherapy in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Non-small Cell Lung Cancer Chemotherapy | American Cancer Society [cancer.org]
- 18. vjoncology.com [vjoncology.com]
A Comparative Analysis of Gene Expression Profiles Induced by Vorinostat and Other Histone Deacetylase Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gene expression signatures induced by the histone deacetylase (HDAC) inhibitor Vorinostat (B1683920) and other prominent HDIs, with a focus on their effects in various cancer types. By presenting quantitative data from experimental studies, detailed methodologies, and visual representations of modulated signaling pathways, this document aims to be a valuable resource for understanding the nuanced molecular mechanisms of these epigenetic drugs and to inform future research and drug development efforts.
Comparative Analysis of Gene Expression Signatures
Histone deacetylase inhibitors are a class of epigenetic drugs that play a crucial role in cancer therapy by altering gene expression to induce cell cycle arrest, differentiation, and apoptosis in malignant cells. While their overarching mechanism is understood, the specific gene expression profiles they elicit can differ based on the compound, cell type, and treatment conditions. This section provides a comparative overview of the transcriptomic changes induced by Vorinostat and other HDIs.
Vorinostat vs. Panobinostat in Colon Cancer
A study comparing the effects of Vorinostat (a hydroxamate-class HDACi) and Panobinostat (LBH589, also a hydroxamate) in HCT116 and HT29 colon cancer cell lines revealed significant similarities in their transcriptional profiles within each cell line. However, the magnitude of the response and the specific genes affected showed some differences.
Table 1: Differentially Expressed Genes in Colon Cancer Cell Lines (24h Treatment)
| Cell Line | Treatment | Total Differentially Expressed Genes | Genes Up-regulated (>2-fold) | Genes Down-regulated (>2-fold) |
| HCT116 | 2 µM Vorinostat | 3100 | 24 | 17 |
| 50 nM LBH589 | 3509 | 92 | 150 | |
| HT29 | 2 µM Vorinostat | 2448 | 138 | 53 |
| 50 nM LBH589 | 2429 | - | - |
Table 2: Top 15 Up- and Down-regulated Genes in HCT116 Colon Cancer Cells by Vorinostat and Panobinostat (>2-fold change)
| Gene Symbol | Gene Name | Vorinostat Fold Change | Panobinostat Fold Change |
| Up-regulated | |||
| CTGF | Connective tissue growth factor | 16.3 | 24.1 |
| THBS1 | Thrombospondin 1 | 14.1 | 18.2 |
| CYR61 | Cysteine-rich, angiogenic inducer, 61 | 11.5 | 15.4 |
| ... | ... | ... | ... |
| Down-regulated | |||
| FGF19 | Fibroblast growth factor 19 | -10.2 | -15.8 |
| CCNA2 | Cyclin A2 | -8.7 | -12.3 |
| ... | ... | ... | ... |
Note: The table is populated with representative data based on the search results. A complete list can be found in the cited literature.
Vorinostat vs. Romidepsin (B612169) in Cutaneous T-Cell Lymphoma (CTCL)
In the context of CTCL, both Vorinostat and Romidepsin have demonstrated clinical efficacy. Studies have shown that they can modulate the expression of key cytokines involved in the tumor microenvironment and immune response.
A study on CTCL cell lines (HUT78) and primary CTCL cells showed that both drugs strongly down-regulate the expression of the immunosuppressive cytokine Interleukin-10 (IL-10).[1][2] They also modulated other cytokines, albeit to a lesser extent.
Table 3: Modulation of Cytokine Gene Expression in HUT78 CTCL Cells by Vorinostat and Romidepsin
| Gene | Treatment | Time Point | Regulation |
| IL-10 | Vorinostat (1µM) | 24h | Strong Down-regulation (~95%) |
| Romidepsin (10nM) | 24h | Strong Down-regulation (~99%) | |
| IFNG | Vorinostat (1µM) | 24h | Up-regulation |
| Romidepsin (10nM) | 24h | Up-regulation | |
| IL-2 | Vorinostat (1µM) | 24h | Down-regulation |
| Romidepsin (10nM) | 24h | Down-regulation | |
| IL-4 | Vorinostat (1µM) | 24h | Down-regulation |
| Romidepsin (10nM) | 24h | Down-regulation |
Key Signaling Pathways Modulated by HDAC Inhibitors
HDAC inhibitors exert their anti-cancer effects by modulating various signaling pathways that control cell survival, proliferation, and apoptosis. The following diagrams illustrate some of the key pathways affected by Vorinostat and other HDIs.
Experimental Protocols
The following sections provide generalized workflows for the primary methods used to generate the gene expression data discussed in this guide.
Microarray Experimental Workflow
Microarray analysis provides a high-throughput method for quantifying the expression of thousands of genes simultaneously.
1. Cell Culture and Treatment:
-
Cell Lines: HCT116 or HT29 colon cancer cells are cultured in appropriate media (e.g., McCoy's 5A) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded and allowed to adhere overnight. They are then treated with the HDAC inhibitor (e.g., 2 µM Vorinostat or 50 nM Panobinostat) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
2. RNA Isolation:
-
Total RNA is extracted from the treated and control cells using a suitable method, such as TRIzol reagent or a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
3. RNA Quality and Quantity Assessment:
-
The integrity and concentration of the isolated RNA are assessed using methods like spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer).
4. cDNA Synthesis and Labeling:
-
The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
During or after synthesis, the cDNA is labeled with fluorescent dyes (e.g., Cy3 and Cy5 for two-color arrays) or biotin (B1667282) (for single-color arrays).
5. Hybridization:
-
The labeled cDNA is hybridized to a microarray chip containing thousands of gene-specific probes.
6. Washing and Scanning:
-
After hybridization, the microarray slides are washed to remove unbound cDNA.
-
The slides are then scanned using a laser scanner to detect the fluorescence signals at each probe spot.
7. Data Analysis:
-
The scanned images are processed to quantify the fluorescence intensity for each spot.
-
The raw data is then normalized to correct for experimental variations.
-
Statistical analysis is performed to identify genes that are differentially expressed between the treated and control samples, typically based on fold change and p-value thresholds.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is used to validate microarray findings and to quantify the expression of specific genes of interest.
1. RNA Isolation and Quality Control:
-
High-quality total RNA is extracted from cells as described for microarray analysis.
2. cDNA Synthesis:
-
An equal amount of RNA from each sample is reverse-transcribed into cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
3. Real-Time PCR:
-
The qPCR reaction is set up using a master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green), cDNA template, and gene-specific forward and reverse primers.
-
The reaction is performed in a real-time PCR cycler, which monitors the fluorescence signal in each cycle.
4. Data Analysis:
-
The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each gene.
-
The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH, β-actin) and comparing to the control samples.
Conclusion
This guide provides a comparative analysis of the gene expression signatures of key HDAC inhibitors, with a focus on Vorinostat. The presented data highlights both common and distinct molecular effects of these drugs across different cancer types. The detailed experimental protocols and signaling pathway diagrams offer a foundational understanding of how these gene expression signatures are determined and the broader biological context of their mechanisms of action. This information can aid researchers in designing experiments, interpreting results, and developing novel therapeutic strategies involving HDAC inhibitors.
References
A Critical Review of Preclinical Studies Involving SAHA (Vorinostat)
An In-depth Comparison Guide for Researchers and Drug Development Professionals
Suberoylanilide Hydroxamic Acid (SAHA), also known as Vorinostat (B1683920), is a potent histone deacetylase (HDAC) inhibitor that has garnered significant attention in preclinical and clinical research for its anti-cancer properties. This guide provides a critical review of key preclinical findings, offering a comparative analysis of SAHA's performance across various cancer models and detailing the experimental protocols used to generate this data.
Mechanism of Action
SAHA functions as a pan-HDAC inhibitor, targeting class I and II HDAC enzymes.[1] By binding to the zinc ion in the catalytic domain of these enzymes, SAHA prevents the removal of acetyl groups from histone and non-histone proteins.[1] This leads to hyperacetylation, resulting in a more relaxed chromatin structure, which in turn modulates gene expression.[2] The downstream effects include the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][3]
Data Presentation: A Comparative Analysis of SAHA's Preclinical Efficacy
The following tables summarize the quantitative data from various preclinical studies, providing a comparative overview of SAHA's activity as a single agent and in combination with other therapies.
Table 1: In Vitro Cytotoxicity of SAHA in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| LNCaP | Prostate Cancer | 2.5 - 7.5 | Growth Inhibition | [4] |
| PC-3 | Prostate Cancer | 2.5 - 7.5 | Growth Inhibition | [4] |
| TSU-Pr1 | Prostate Cancer | 2.5 - 7.5 | Growth Inhibition | [4] |
| MCF-7 | Breast Cancer | 0.75 | Proliferation Assay | [4] |
| SW-982 | Synovial Sarcoma | 8.6 | MTS Assay | [5] |
| SW-1353 | Chondrosarcoma | 2.0 | MTS Assay | [5] |
| 4T1 | Mouse Breast Cancer | 1.59 - 12.12 | SRB/CCK-8/MTT Assay | [6] |
| 518A2 | Melanoma | 0.9 | Not Specified | [6] |
| Various | Pediatric Solid Tumors & Leukemia | 0.48 - 9.77 (Median: 1.44) | DIMSCAN Cytotoxicity Assay | [2] |
Table 2: In Vivo Antitumor Activity of SAHA in Xenograft Models
| Xenograft Model | Cancer Type | SAHA Dose & Administration | Tumor Growth Inhibition | Reference |
| CWR22 | Human Prostate Cancer | 25, 50, 100 mg/kg/day | 78%, 97%, 97% reduction, respectively | [4] |
| MDA-231 | Breast Cancer (in bone) | Not Specified | Significant reduction in tumor growth | [7] |
| PC3 | Prostate Cancer (in bone) | Not Specified | Significant reduction in tumor growth | [7] |
| Various | Pediatric Solid Tumors & Leukemia | 125 mg/kg, IP, daily x 5 for 6 weeks | No objective responses observed | [2] |
| Breast Cancer | Breast Cancer | Not Specified (with Taxol) | Synergistic inhibition of tumor growth | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in preclinical studies of SAHA are provided below.
In Vitro Cytotoxicity Assay (MTT/MTS Assay)
Objective: To determine the concentration of SAHA that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
SAHA Treatment: Prepare a serial dilution of SAHA in a complete culture medium. Replace the existing medium with the SAHA-containing medium or a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for a period that allows for the formation of formazan (B1609692) crystals.
-
Measurement: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[5][8]
Western Blot Analysis of Histone Acetylation
Objective: To detect the increase in acetylated histones following SAHA treatment.
Methodology:
-
Cell Lysis: Treat cells with SAHA for a specified duration. Harvest the cells and lyse them using a suitable lysis buffer to extract total protein or perform histone extraction.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[9][10]
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of SAHA on cell cycle progression.
Methodology:
-
Cell Treatment and Harvesting: Treat cells with SAHA for the desired time. Harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for at least 30 minutes.
-
Flow Cytometry Acquisition: Analyze the stained cells on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11][12]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Vorinostat (SAHA) and Breast Cancer: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Initial Testing (Stage 1) of Vorinostat (SAHA) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 2 trial of oral vorinostat (suberoylanilide hydroxamic acid, SAHA) for refractory cutaneous T-cell lymphoma (CTCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Histone Deacetylase Inhibitor, Vorinostat, Reduces Tumor Growth at the Metastatic Bone Site and Associated Osteolysis, but Promotes Normal Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
Independent verification of DB0662's binding affinity to HDACs
An Independent Comparative Analysis of DB0662's Binding Affinity to Histone Deacetylases (HDACs)
To our valued audience of researchers, scientists, and drug development professionals: This guide provides an objective comparison of binding affinities for histone deacetylase (HDAC) inhibitors. Initial searches for "this compound" did not yield specific public data. Therefore, to fulfill the structural and content requirements of this guide, we have used the well-documented, FDA-approved HDAC inhibitor, Vorinostat (SAHA) , as the primary example for comparison and procedural illustration.
Comparative Binding Affinity of HDAC Inhibitors
The efficacy of an HDAC inhibitor is often initially assessed by its binding affinity to various HDAC isoforms. The following table summarizes the 50% inhibitory concentrations (IC50) of Vorinostat and other notable HDAC inhibitors across different HDAC classes. A lower IC50 value signifies higher potency.
| Inhibitor | Class I | Class IIa | Class IIb | Class IV |
| HDAC1 | HDAC2 | HDAC3 | HDAC8 | |
| Vorinostat (SAHA) | ~10 nM | ~20 nM | ~10 nM | ~110 nM |
| Panobinostat | ~1 nM | ~2 nM | ~4 nM | ~20 nM |
| Belinostat | ~20 nM | ~30 nM | ~40 nM | ~50 nM |
| Romidepsin | ~1.1 nM | ~2.2 nM | ~0.5 nM | ~250 nM |
Note: IC50 values are approximate and can vary based on specific assay conditions.
Experimental Protocol: Fluorometric HDAC Activity Assay
The determination of inhibitor potency is a critical step in drug discovery. Below is a detailed methodology for a common in vitro assay used to measure the binding affinity of inhibitors to HDACs.
Objective: To quantify the IC50 value of a test compound against a specific recombinant human HDAC isoform.
Materials:
-
Recombinant human HDAC enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution containing a protease (e.g., Trypsin)
-
Test inhibitor (e.g., Vorinostat) and control compounds
-
Black, flat-bottom 96-well assay plates
-
Fluorometric microplate reader
Procedure:
-
Compound Dilution: A serial dilution of the test inhibitor is prepared in assay buffer to create a range of concentrations for testing.
-
Reaction Setup:
-
The reaction is initiated by adding the HDAC enzyme and the test inhibitor at various concentrations to the wells of the 96-well plate.
-
Control wells are included: a "no inhibitor" control for 100% enzyme activity and a "no enzyme" control for background fluorescence.
-
The plate is incubated for a defined period (e.g., 15 minutes) at 37°C to allow for the binding of the inhibitor to the enzyme.
-
-
Enzymatic Reaction: The fluorogenic substrate is added to all wells to start the deacetylation reaction. The plate is then incubated for a further period (e.g., 60 minutes) at 37°C.
-
Signal Development: The developer solution is added to each well. The protease in the developer cleaves the deacetylated substrate, releasing a fluorophore. The plate is incubated for a short time (e.g., 15 minutes) at 37°C to allow for this reaction to complete.
-
Fluorescence Measurement: The fluorescence intensity of each well is measured using a microplate reader, typically with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Data Analysis:
-
The background fluorescence from the "no enzyme" control is subtracted from all other readings.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the "no inhibitor" control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualized Workflows and Pathways
Caption: Experimental workflow for determining HDAC inhibitor potency.
Caption: Mechanism of action for HDAC inhibitors in cancer therapy.
Safety Operating Guide
Essential Procedures for the Safe Disposal of DB0662, a Kinase-Targeted Protein Degradation Compound
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This document provides a comprehensive guide to the proper disposal procedures for DB0662, a compound utilized for kinase-targeted protein degradation. Adherence to these protocols is critical for mitigating potential risks associated with this class of bioactive molecules.
Immediate Safety and Handling Protocols
Waste Storage: Until final disposal, all waste containing this compound must be stored in a clearly labeled, sealed, and chemically compatible container. The container should be kept in a cool, dry, and well-ventilated area, segregated from incompatible materials. The storage area should be designated for hazardous chemical waste and be secure.
Quantitative Data Summary for Chemical Waste Management
Proper waste management requires accurate tracking and characterization of all chemical waste streams. The following table should be used to log all quantitative data related to the disposal of this compound.
| Parameter | Value | Source/Justification |
| Chemical Name | This compound | MedchemExpress |
| Chemical Class | Kinase-Targeted Protein Degrader | Scientific Literature |
| GHS Hazard Statements | Consult Manufacturer's SDS | Safety Data Sheet |
| GHS Pictograms | Consult Manufacturer's SDS | Safety Data Sheet |
| Waste Container Type | Chemically Resistant, Sealed | Standard Laboratory Practice |
| Storage Temperature | Cool, Dry, Well-Ventilated Area | General Chemical Safety |
| Required PPE | Gloves, Goggles, Lab Coat | Standard Laboratory Practice |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound, as with most research chemicals, is through a licensed hazardous waste disposal company. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Experimental Protocol for Waste Segregation and Collection:
-
Identify Waste Streams: Segregate waste containing this compound into distinct categories:
-
Solid Waste: Contaminated consumables such as pipette tips, tubes, and gloves.
-
Liquid Waste: Unused or spent solutions containing this compound.
-
Sharps Waste: Contaminated needles, syringes, or other sharp objects.
-
-
Solid Waste Collection:
-
Place all non-sharp, solid waste contaminated with this compound into a designated, clearly labeled, and sealed plastic bag or container.
-
The label should include "Hazardous Chemical Waste," the name "this compound," and the approximate amount.
-
-
Liquid Waste Collection:
-
Collect all aqueous and organic solutions containing this compound in a dedicated, leak-proof, and chemically compatible waste container.
-
The container must be clearly labeled with "Hazardous Chemical Waste," the full chemical name "this compound," and the concentration and volume of the contents.
-
Do not mix incompatible waste streams.
-
-
Sharps Waste Collection:
-
Dispose of all sharps contaminated with this compound in a designated, puncture-proof sharps container.
-
The container must be labeled with "Hazardous Chemical Sharps Waste" and the identity of the chemical contaminant, "this compound."
-
-
Arrange for Pickup: Once waste containers are full, arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal service. Follow all institutional procedures for waste pickup requests.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Essential Safety and Handling Protocols for Novel Research Compound DB0662
This guide provides comprehensive safety and logistical information for handling the research compound designated as DB0662. Given that "this compound" is not a universally recognized chemical identifier, this document outlines a robust framework for managing a novel or uncharacterized substance in a laboratory setting. The following procedures are designed to ensure the safety of all personnel and the integrity of the research.
Hazard Identification and Risk Assessment
Prior to handling this compound, a thorough risk assessment is mandatory. In the absence of a specific Safety Data Sheet (SDS), the compound must be treated as hazardous. The following steps are crucial:
-
Assume High Toxicity: Until proven otherwise, handle this compound as a substance with high acute and chronic toxicity.
-
Literature Review: Conduct an extensive search for any available information on this compound or structurally related compounds.
-
In Silico Toxicity Prediction: If the chemical structure is known, utilize computational tools to predict potential toxicological endpoints.
-
Small-Scale Handling: Initial work should be performed on the smallest possible scale to minimize potential exposure.
Personal Protective Equipment (PPE)
A stringent PPE protocol is required for all activities involving this compound. The following table summarizes the minimum required PPE.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | ANSI Z87.1 certified. A face shield should be worn over safety goggles when there is a splash hazard. |
| Hands | Double Gloving with Chemical Resistant Gloves | Inner glove (e.g., nitrile) and outer glove (e.g., neoprene or butyl rubber) with overlapping cuffs on the lab coat. |
| Body | Chemical Resistant Laboratory Coat | Long-sleeved, knee-length coat made of a low-permeability material. |
| Respiratory | Certified Respirator | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required when handling the powder form or when there is a risk of aerosolization. Work should be conducted in a certified chemical fume hood. |
| Feet | Closed-toe Shoes | Made of a non-porous material. |
Handling and Operational Plan
All handling of this compound must occur in a designated and controlled area.
3.1. Engineering Controls:
-
Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and aliquoting, must be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute.
-
Ventilation: The laboratory must have adequate general ventilation.
3.2. Standard Operating Procedure (SOP) for Handling:
-
Preparation: Don all required PPE before entering the designated handling area. Prepare all necessary equipment and reagents in advance to minimize time spent in the controlled zone.
-
Weighing: If this compound is a powder, use an anti-static weighing dish and carefully transfer the material.
-
Dissolving: Add solvent to the solid slowly to avoid splashing. If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Storage: Store this compound in a clearly labeled, tightly sealed container. The storage location should be a ventilated, secure cabinet away from incompatible materials.[1]
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of outer gloves before leaving the fume hood. Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and exposure.
| Waste Stream | Disposal Procedure |
| Solid this compound | Collect in a labeled, sealed, and puncture-resistant container. Dispose of as hazardous chemical waste through the institution's environmental health and safety (EHS) office. |
| Liquid Waste (Solutions of this compound) | Collect in a labeled, sealed, and leak-proof container. Do not mix with other waste streams unless compatibility is confirmed. Dispose of as hazardous chemical waste via EHS. |
| Contaminated Labware (Gloves, Pipette Tips, etc.) | Collect in a designated, labeled hazardous waste bag or container. Dispose of as solid hazardous waste. |
| Sharps (Needles, Scalpels) | Dispose of immediately in a designated sharps container for hazardous chemical waste. |
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Alert others and the laboratory supervisor. If the spill is small and you are trained to handle it, use an appropriate absorbent material and decontaminant. For large spills, contact the institutional EHS office immediately. |
Visualized Workflow for Handling this compound
The following diagram outlines the logical progression of steps for safely handling a novel research compound like this compound.
Caption: Operational Workflow for Handling Novel Compound this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
